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  • Product: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate
  • CAS: 25012-72-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a key intermediate in the development of pharmaceutical agents, particularly analgesics. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a key intermediate in the development of pharmaceutical agents, particularly analgesics. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, underlying chemical principles, and practical considerations for the preparation of this valuable compound. The primary focus is on the Dieckmann condensation, a robust and widely employed method for the formation of the piperidine ring system. An alternative synthetic strategy is also presented for comparative purposes. This guide includes detailed experimental protocols, mechanistic insights, characterization data, and safety precautions to ensure a thorough and practical understanding of the synthesis.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in medicinal chemistry stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the introduction of diverse functional groups.[2][3] Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, with its strategically positioned ketone and ester functionalities, is a highly valuable building block for the synthesis of complex molecules, including potent opioid analgesics.[4] The ability to efficiently and reliably synthesize this intermediate is therefore of paramount importance to the pharmaceutical industry.

Primary Synthetic Route: The Dieckmann Condensation

The most established and widely utilized method for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is the Dieckmann condensation.[5] This intramolecular Claisen condensation of a diester, in this case, diethyl 3,3'-(methylazanediyl)dipropanoate, is a powerful tool for the formation of five- and six-membered rings.

Principle and Mechanism

The Dieckmann condensation is an intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester. The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form a reactive enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

  • Elimination of Alkoxide: The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide in the reaction mixture. This drives the equilibrium towards the product.

  • Acidic Workup: A final acidic workup is required to neutralize the enolate and afford the final product.[6]

The mechanism is depicted in the following diagram:

Dieckmann_Condensation cluster_reactants Reactants & Reagents cluster_intermediates Intermediates cluster_product Final Product Diester Diethyl 3,3'-(methylazanediyl)dipropanoate Base Sodium Ethoxide (NaOEt) Diester->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product_Enolate Product Enolate Cyclic_Intermediate->Product_Enolate Elimination of Ethoxide Acid Acidic Workup (e.g., HCl) Product_Enolate->Acid Neutralization Final_Product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Acid->Final_Product

Caption: Mechanism of the Dieckmann Condensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the analogous methyl ester and provides a reliable method for the preparation of the title compound.

Note: This reaction is moisture-sensitive and should be carried out under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Diethyl 3,3'-(methylazanediyl)dipropanoate217.280.121.73 g
Sodium Ethoxide (NaOEt)68.050.117.49 g
Toluene, anhydrous--250 mL
Hydrochloric Acid (HCl), concentrated--As needed for pH 5-6
Diethyl Ether--For extraction
Saturated Sodium Bicarbonate Solution--For washing
Brine--For washing
Anhydrous Magnesium Sulfate (MgSO4)--For drying

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium ethoxide (7.49 g, 0.11 mol).

  • Addition of Solvent: Add anhydrous toluene (250 mL) to the flask and stir the suspension.

  • Addition of Diester: Dissolve diethyl 3,3'-(methylazanediyl)dipropanoate (21.73 g, 0.1 mol) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of sodium ethoxide over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add ice-cold water (100 mL) to quench the reaction.

  • Acidification: While stirring in the ice bath, slowly add concentrated hydrochloric acid dropwise until the pH of the aqueous layer is between 5 and 6.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield Ethyl 1-methyl-4-oxopiperidine-3-carboxylate as a colorless to pale yellow oil.

Field-Proven Insights and Causality
  • Choice of Base: Sodium ethoxide is the base of choice as it is strong enough to deprotonate the α-carbon of the ester and the ethoxide leaving group is the same as the ester's alkoxy group, preventing transesterification side reactions.

  • Solvent: Anhydrous toluene is an excellent solvent for this reaction as it is inert to the reaction conditions and has a suitable boiling point for reflux.

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium ethoxide is highly reactive with water and atmospheric moisture, which would quench the base and reduce the yield.

  • Acidic Workup: The final acidic workup is essential to protonate the enolate formed after cyclization, yielding the desired β-keto ester. Careful control of the pH is necessary to avoid acid-catalyzed hydrolysis of the ester.

Alternative Synthetic Route

An alternative approach to the synthesis of similar 4-oxopiperidine-3-carboxylates involves the cyclization of N-substituted glycine ester derivatives. This method, while potentially involving more steps, can be advantageous for creating a wider range of analogues.

Alternative_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Start N-methylglycine ethyl ester Reagent1 Ethyl acrylate Start->Reagent1 Michael Addition Intermediate1 Michael Adduct Reagent1->Intermediate1 Base Strong Base (e.g., NaH) Intermediate1->Base Intramolecular Cyclization Cyclized_Product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Base->Cyclized_Product

Caption: Alternative synthetic workflow.

This route typically involves a Michael addition of an N-methylated amino ester to an acrylate, followed by an intramolecular cyclization. While this method offers flexibility, it may require more stringent control of reaction conditions to avoid polymerization and other side reactions.

Characterization and Validation

The identity and purity of the synthesized Ethyl 1-methyl-4-oxopiperidine-3-carboxylate should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₁₅NO₃
Molar Mass 185.22 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Approx. 87-88 °C @ 4.5 Torr (estimated)[7]
Purity (Typical) >95% (after vacuum distillation)
Yield (Typical) 60-75%

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the N-methyl protons (a singlet around 2.4 ppm), and the piperidine ring protons (multiplets in the range of 2.5-3.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the ketone carbonyl (around 205 ppm), the ester carbonyl (around 170 ppm), the carbons of the ethyl group, the N-methyl carbon, and the carbons of the piperidine ring.[8]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 185.11).

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toluene and Diethyl Ether: Highly flammable liquids. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care, using appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The Dieckmann condensation provides an efficient and reliable route for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a crucial intermediate in pharmaceutical research and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable compound for their synthetic endeavors. The alternative synthetic strategies, while not as commonly employed for this specific target, offer valuable insights into the broader field of piperidine chemistry and may be adapted for the synthesis of related analogues.

References

  • Kiricojevic, V. D., Ivanovic, M. D., Vuckovic, S., Prostran, M., Todorovic, Z., Djordjevic, J. B., & Dosen-Micovic, L. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. Arkivoc, 2007(15), 137-143.
  • PubChem. (n.d.). Diethyl 3,3'-(methylazanediyl)dipropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of Tanabe's 2011 process chemistry review. Journal of medicinal chemistry, 54(10), 3451–3479.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Davis, B. R., & Garratt, P. J. (1991). The Claisen and Dieckmann Condensations. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon Press.
  • McElvain, S. M., & Rorig, K. J. (1949). Piperidine Derivatives. XIX. The Preparation of 1-Methyl-3-carbethoxy-4-piperidone. Journal of the American Chemical Society, 71(3), 901-905.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 1-methyl-4-oxopi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-proven insights into its synthesis, applications, and handling. This document is structured to provide not just data, but a causal understanding of the compound's utility and the rationale behind its experimental manipulation.

Core Molecular Profile and Physicochemical Properties

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS No. 25012-72-0) is a derivative of piperidine, a saturated heterocycle that is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] The presence of a ketone and an ethyl ester group at positions 4 and 3, respectively, makes it a highly versatile intermediate for constructing more complex molecular architectures.[2]

Its fundamental properties are summarized below. It is crucial to distinguish this compound from its methyl ester analogue (Methyl 1-methyl-4-oxopiperidine-3-carboxylate, CAS No. 13221-89-1), as data for the two are sometimes conflated in literature.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₅NO₃PubChem[5]
Molecular Weight 185.22 g/mol PubChem[5], BLD Pharm[6]
IUPAC Name ethyl 1-methyl-4-oxopiperidine-3-carboxylatePubChem[5]
CAS Number 25012-72-0PubChem[5], BLD Pharm[6]
Canonical SMILES CCOC(=O)C1CN(CCC1=O)CPubChem[5]
Monoisotopic Mass 185.10519334 DaPubChem[5]
Storage Temperature 2-8°C, Sealed in dry conditionsBLD Pharm[6]

Strategic Synthesis: The Dieckmann Condensation Approach

The synthesis of β-keto esters like Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is classically achieved via an intramolecular Claisen condensation, specifically the Dieckmann condensation. This approach is efficient for forming five- and six-membered rings. The causality behind this choice lies in the thermodynamic favorability of forming a stable, six-membered piperidone ring from a suitable acyclic diester precursor.

The logical workflow for a laboratory-scale synthesis is outlined below. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical; it must be capable of deprotonating the α-carbon without competing in a saponification reaction with the ester groups.

Synthesis_Workflow cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Cyclization & Final Product Formation Precursor Diethyl N-methyl-iminodiacetate Reaction1 Michael Addition Precursor->Reaction1 Reagent1 Ethyl acrylate Reagent1->Reaction1 Intermediate1 Acyclic Tri-ester Intermediate Reaction1->Intermediate1 Reaction2 Dieckmann Condensation Intermediate1->Reaction2 Reagent2 Sodium Ethoxide (Base) Reagent2->Reaction2 Intermediate2 Cyclized β-keto ester (Sodium salt) Reaction2->Intermediate2 Reaction3 Neutralization & Hydrolysis Intermediate2->Reaction3 Reagent3 Aqueous Acid Workup (e.g., HCl) Reagent3->Reaction3 Product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Reaction3->Product

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating purification and analytical checkpoints to ensure the integrity of the final product.

Materials:

  • Diethyl N-methyl-iminodiacetate

  • Ethyl acrylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

  • Precursor Synthesis (Michael Addition):

    • To a solution of diethyl N-methyl-iminodiacetate in anhydrous ethanol, add ethyl acrylate dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or GC-MS indicates the consumption of the starting material.

    • Remove the solvent under reduced pressure to yield the crude acyclic tri-ester intermediate. This intermediate is often used directly in the next step without extensive purification.

  • Dieckmann Condensation (Cyclization):

    • Prepare a suspension of sodium ethoxide in anhydrous toluene in a flame-dried, three-neck flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar).

    • Heat the suspension to reflux (approx. 110°C).

    • Add a solution of the crude tri-ester from Step 1 in toluene dropwise to the refluxing suspension over 1-2 hours. The choice of toluene and reflux conditions provides the necessary thermal energy to overcome the activation barrier for the condensation.

    • Maintain reflux for an additional 2-4 hours after the addition is complete. The reaction progress can be monitored by the formation of a thick precipitate (the sodium salt of the product).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature, then chill in an ice bath.

    • Carefully quench the reaction by the slow addition of dilute aqueous HCl until the pH is acidic (~pH 5-6). This step neutralizes the excess base and protonates the enolate to form the β-keto ester.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane or ethyl acetate.

    • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification & Validation:

    • Purify the crude oil via vacuum distillation or column chromatography on silica gel.

    • Validate the structure and purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and GC-MS, comparing the obtained spectra with reference data.[5]

Applications in Drug Discovery: A Versatile Scaffold

The true value of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate lies in its role as a versatile intermediate for synthesizing high-value pharmaceutical agents. The piperidine core is a privileged structure in medicinal chemistry, often improving the solubility, metabolic stability, and receptor-binding affinity of drug candidates.

This intermediate is a key starting material for several classes of drugs:

  • Narcotic Analgesics: It is a precursor for the synthesis of novel fentanyl analogues. The 4-oxo position allows for the introduction of anilino groups, a key pharmacophore in this class of potent opioids.[7]

  • Centrally Acting Agents: The scaffold is instrumental in developing antipsychotics and cognitive enhancers.[2] The piperidine ring can be functionalized to target dopamine and serotonin receptors, which are critical in neurological pathways.[2]

  • Anti-inflammatory and Antiviral Agents: Its potential extends to creating drugs for inflammatory conditions and viral diseases, highlighting the broad utility of the piperidine framework in diverse therapeutic areas.[3]

Applications cluster_drugs Therapeutic Areas Intermediate Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Analgesics Opioid Analgesics (Fentanyl Analogues) Intermediate->Analgesics Reductive Amination CNS CNS Agents (Antipsychotics, Cognitive Enhancers) Intermediate->CNS Functionalization at N1, C3, C4 AntiInflammatory Anti-inflammatory Agents Intermediate->AntiInflammatory Scaffold for Bioactive Molecules Antiviral Antiviral Agents Intermediate->Antiviral Heterocyclic Synthesis

Caption: Key drug development pathways originating from the title compound.

Safety, Handling, and Storage

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[9][10] Avoid contact with skin and eyes.[8][9] After handling, wash hands thoroughly.

  • Fire Safety: The compound is likely combustible.[11] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., dry chemical, CO₂, or foam).

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[6] This minimizes degradation and potential reaction with atmospheric moisture.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[9]

Conclusion

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is more than a simple chemical; it is an enabling tool for innovation in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity, primarily leveraged through the Dieckmann condensation for its synthesis, make it an indispensable building block. For researchers and scientists, a thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in creating the next generation of therapeutics, from advanced analgesics to novel CNS agents.

References

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. LookChem. Available at: [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3. PubChem. Available at: [Link]

  • Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEETS - Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. CATO Research Chemical Inc. Available at: [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Chemos GmbH & Co.KG. Available at: [Link]

  • Methyl 4-oxopiperidine-3-carboxylate hydrochloride. MySkinRecipes. Available at: [Link]

Sources

Foundational

A Technical Guide to the Discovery and Synthetic Evolution of 4-Oxopiperidine Carboxylates

For Researchers, Scientists, and Drug Development Professionals Abstract: The 4-oxopiperidine carboxylate framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 4-oxopiperidine carboxylate framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. Its unique conformational constraints and versatile functional handles have made it an indispensable building block in drug discovery. This guide provides an in-depth exploration of the historical origins and synthetic evolution of this crucial scaffold. We will traverse the foundational cyclization strategies, most notably the Dieckmann condensation, and chart the progression to more sophisticated and efficient contemporary methodologies. By understanding the causality behind experimental choices, from classical stoichiometric reactions to modern catalytic systems, researchers can better leverage this scaffold in the design of next-generation therapeutics. Detailed protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for both seasoned and novice researchers in the field.

Introduction: The Strategic Importance of the 4-Oxopiperidine Carboxylate Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered azacyclic structure allows it to adopt well-defined chair and boat conformations, enabling precise three-dimensional positioning of substituents for optimal interaction with biological targets. The introduction of a ketone at the C4 position and a carboxylate group, typically at C3 or C4, transforms the simple piperidine into a highly versatile synthetic intermediate.

The 4-oxopiperidine carboxylate scaffold offers a trifecta of chemical functionality:

  • The Ketone: Serves as an electrophilic site for nucleophilic additions, reductive aminations, and Wittig-type reactions, allowing for the introduction of diverse side chains.

  • The Carboxylate: Functions as a handle for amide bond formation, reduction to primary alcohols, or as a directing group in subsequent reactions.

  • The Secondary Amine: Provides a nucleophilic site for N-alkylation or N-arylation, crucial for modulating the physicochemical properties (e.g., pKa, lipophilicity) and pharmacological profile of the final compound.

This combination of features makes the scaffold a key intermediate in the synthesis of complex molecules, including potent analgesics like remifentanil and various other central nervous system (CNS) agents.[2] The journey of this scaffold from a laboratory curiosity to a mainstay of pharmaceutical development is a story of evolving synthetic strategy.

Caption: The core structure of a 4-oxopiperidine carboxylate.[3]

Chapter 1: Foundational Syntheses - The Dawn of a Scaffold

The initial discoveries of methods to construct the 4-oxopiperidine ring were rooted in the fundamental principles of intramolecular cyclization reactions. These early methods, while sometimes limited in scope and yield, laid the essential groundwork for all subsequent developments.

The Dieckmann Condensation: The Workhorse of Cyclization

The most historically significant and conceptually straightforward route to the 4-oxopiperidine-3-carboxylate core is the Dieckmann condensation . This reaction is the intramolecular equivalent of the Claisen condensation, wherein a diester undergoes base-catalyzed cyclization to form a β-keto ester.[4][5][6][7]

The causality behind this choice is clear: by starting with a linear precursor containing two ester functionalities and an appropriately placed amine, a strong base can initiate a cascade that forges the critical C-C bond to form the six-membered ring.[5]

Mechanism Rationale: The reaction is driven by the generation of a stabilized enolate. A strong base (historically, sodium alkoxides) is required to deprotonate the α-carbon of one ester, creating a potent nucleophile.[6] This nucleophile then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide anion forms the cyclic β-keto ester. The final, irreversible deprotonation of the acidic α-proton between the two carbonyl groups drives the reaction to completion.

Dieckmann_Condensation Dieckmann Condensation Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node sub Acyclic Diester Precursor enolate Enolate Formation sub->enolate Deprotonation cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Alkoxide Elimination tetrahedral->elimination keto_ester Cyclic β-Keto Ester elimination->keto_ester base Strong Base (e.g., NaOEt) acid Acid Workup

Caption: Key stages of the Dieckmann condensation for ring formation.

Typical Experimental Protocol (Conceptual): Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

  • Precursor Synthesis: The required acyclic diester, diethyl N-methyl-N-(2-ethoxycarbonylethyl)-2-aminoacetate, is first synthesized via Michael addition of methylamine to ethyl acrylate, followed by N-alkylation with ethyl chloroacetate.

  • Cyclization: To a suspension of sodium ethoxide in a dry, inert solvent such as toluene or xylene, a solution of the diester precursor in the same solvent is added dropwise at elevated temperature.

  • Reaction Monitoring: The reaction is refluxed for several hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling, the reaction mixture is quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). This step protonates the enolate product.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

ParameterConditionRationale / Causality
Base Sodium Ethoxide (NaOEt)Must be strong enough to deprotonate the α-carbon; alkoxide matches the ester to prevent transesterification.
Solvent Toluene, XyleneHigh boiling point allows for necessary reaction temperature; inert under basic conditions.
Temperature RefluxProvides the activation energy for the cyclization step.
Workup Acidic QuenchNeutralizes the base and protonates the product enolate to yield the final β-keto ester.
The Robinson-Schöpf Reaction: A Biomimetic Approach

While not a direct synthesis of the carboxylated target, the principles of the Robinson-Schöpf reaction are historically paramount. Sir Robert Robinson's landmark 1917 synthesis of tropinone, a related bicyclic piperidone, was a masterclass in biomimetic design.[8][9] It demonstrated that complex cyclic systems could be assembled in a one-pot reaction from simple, acyclic precursors under physiological-like conditions.[8][9][10]

This reaction involves a "double Mannich" condensation between a dialdehyde (like succinaldehyde), a primary amine (like methylamine), and a source of acetone (like acetonedicarboxylic acid).[8][11] The logic was to mimic the presumed biosynthetic pathway.[8] While the direct application to simple 4-oxopiperidine carboxylates is less common, this approach inspired generations of chemists to consider tandem and multicomponent reactions for the efficient construction of piperidine rings.[8][12]

Chapter 2: Evolution of Synthetic Methodologies

As the demand for 4-oxopiperidine carboxylates grew, particularly in the pharmaceutical industry, the limitations of classical methods—such as harsh reaction conditions, moderate yields, and difficulties in substrate scope—drove the development of more refined and efficient synthetic routes.

Modern Cyclization and Tandem Strategies

The core principle of the Dieckmann condensation has been adapted and improved. Modern approaches often combine multiple reaction steps into a single, efficient one-pot process.

A prominent example is the tandem double Michael addition-Dieckmann condensation .[13] This strategy allows for the construction of highly substituted 4-oxopiperidone systems from simpler starting materials. For instance, the reaction of a primary amine with two equivalents of an α,β-unsaturated ester (like methyl acrylate) first forms the acyclic diester in situ. Without isolation, the addition of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) directly initiates the Dieckmann cyclization.[13]

Advantages of this Evolved Approach:

  • Operational Simplicity: Reduces the number of isolation and purification steps, saving time and resources.

  • Increased Efficiency: Often results in higher overall yields compared to a stepwise procedure.[13]

  • Access to Complexity: Allows for the rapid assembly of complex scaffolds, including the creation of quaternary centers.[13]

Tandem_Workflow Workflow: Classical vs. Tandem Synthesis cluster_0 Classical Stepwise Synthesis cluster_1 Modern Tandem (One-Pot) Synthesis start_node start_node step_node step_node intermediate_node intermediate_node final_node final_node c_start Amine + Acrylate c_step1 Michael Addition c_start->c_step1 c_inter Isolate Diester c_step1->c_inter c_step2 Dieckmann Condensation c_inter->c_step2 c_final Final Product c_step2->c_final t_start Amine + Acrylate t_step Double Michael / Dieckmann t_start->t_step t_final Final Product t_step->t_final

Caption: Comparison of classical stepwise vs. modern tandem synthetic workflows.

Asymmetric Synthesis: The Chiral Frontier

For pharmaceutical applications, controlling stereochemistry is paramount.[14] The development of asymmetric syntheses to produce enantiomerically pure 4-oxopiperidine carboxylates represents a significant leap forward. These methods often rely on chiral auxiliaries, organocatalysis, or transition-metal catalysis to induce stereoselectivity during the ring-forming step. The ability to produce a single enantiomer avoids the need for costly chiral resolution later in the synthetic sequence and ensures that the final drug candidate has the desired pharmacological activity without potential side effects from an unwanted stereoisomer.[14]

Chapter 3: Applications in Medicinal Chemistry and Drug Discovery

The 4-oxopiperidine carboxylate scaffold is a privileged structure precisely because it is a chameleon, readily adaptable to the needs of a specific drug target. Its derivatives are present in numerous classes of pharmaceuticals.[1]

Case Study: Opioid Analgesics Perhaps the most prominent application is in the field of potent opioid analgesics. The 4-anilidopiperidine class, which includes fentanyl and its analogues, often originates from 4-piperidone precursors. The synthesis of remifentanil, an ultra-short-acting analgesic, relies on a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. The synthesis of this intermediate showcases the scaffold's versatility, starting from a protected 4-piperidone and undergoing several transformations including Strecker-type reactions and N-acylations to build the final complex structure.

The constant need for new drugs with improved pharmacological profiles—such as higher potency, greater receptor selectivity, and fewer side effects—ensures that the synthesis of novel 4-oxopiperidine derivatives remains an active and vital area of research.[2]

Conclusion: A Scaffold of Enduring Value

From its conceptual origins in the foundational Dieckmann condensation to its role in modern, one-pot tandem reactions and asymmetric synthesis, the 4-oxopiperidine carboxylate scaffold has proven to be of immense and enduring value. Its history mirrors the evolution of organic synthesis itself: a continuous drive for greater efficiency, elegance, and control. For drug development professionals, a deep understanding of the synthetic pathways to this core structure is not merely an academic exercise; it is a practical tool that enables the rapid and rational design of novel therapeutics to address unmet medical needs. The continued innovation in methods to construct and functionalize this remarkable heterocycle will undoubtedly fuel pharmaceutical discovery for decades to come.

References

  • Ivanović, M. D., Micović, I. V., & Roglić, G. M. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Arumugam, N., Al-Deyab, S. S., & Al-Qahtani, A. A. (2012). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Kim, M., et al. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents (US11254641B2).
  • CAS. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. PubChem. Retrieved from [Link]

  • Varlamov, A. V., Borisova, T. N., & Voskressensky, L. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011). Google Patents (CN102070513A).
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Robinson-Schöpf reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Tropinone. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (2014). Google Patents (CN102887854B).
  • Taylor, R. E., & Chen, Y. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. PubMed. Retrieved from [Link]

  • Robinson-Schöpf Reaction. (n.d.). Merck Index. Retrieved from [Link]

  • Humphrey, J. M. (2017). Robinson's landmark synthesis of tropinone. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Medhi, C., & Sarmah, P. (2006). Theoretical study on the mechanism of Robinson's synthesis of tropinone. SciSpace. Retrieved from [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions. Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate: Synthesis, Properties, and Pharmaceutical Applications

This technical guide provides an in-depth review of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, focusing on the mechan...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, focusing on the mechanistic underpinnings of established protocols, delve into its unique chemical characteristics, and illuminate its role as a key intermediate in the development of potent analgesics and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction: The Significance of a Versatile Piperidone

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS No: 25012-72-0) is a substituted piperidone that has garnered significant attention in the field of organic synthesis and pharmaceutical development.[1] Its structure, featuring a β-keto ester moiety within a six-membered nitrogenous ring, provides a rich scaffold for a variety of chemical transformations. This unique arrangement of functional groups allows for targeted modifications at multiple sites, making it an invaluable precursor for complex molecular architectures.[2]

The primary value of this compound lies in its application as a key intermediate in the synthesis of centrally acting agents, most notably potent opioid analgesics.[3][4] Its piperidine core is a common feature in many successful pharmaceuticals, and the strategic placement of the keto and ester groups facilitates the construction of molecules like meperidine and analogues of fentanyl, a class of synthetic opioids with profound clinical importance.[3][4][5] Understanding the synthesis and reactivity of this intermediate is therefore crucial for chemists working on the next generation of analgesics and other neuroactive compounds.[2]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate are summarized below.

PropertyValueSource
CAS Number 25012-72-0[1]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
IUPAC Name ethyl 1-methyl-4-oxopiperidine-3-carboxylate[1]
Boiling Point 87-88 °C (at 4.5 Torr)[6][7]
Density ~1.135 g/cm³ (Predicted)[8]

Note: Some physical properties, such as melting point, show variability in the literature, which may be due to the compound existing as a hydrochloride salt in some measurements.[9]

Core Synthesis: The Dieckmann Condensation

The most prevalent and efficient method for constructing the 1-methyl-4-oxopiperidine-3-carboxylate core is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is exceptionally well-suited for forming five- and six-membered rings.[10][11]

The causality behind this choice of reaction is rooted in its reliability and the relative accessibility of the starting materials. The reaction proceeds by using a strong base to generate a carbanion which then attacks the second ester group intramolecularly, leading to the formation of the cyclic β-keto ester.[10]

Dieckmann_Condensation Start Diethyl 3,3'-(methylazanediyl)dipropanoate Base Strong Base (e.g., NaOEt) Start->Base Deprotonation Intermediate Enolate Intermediate Start->Intermediate Forms enolate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product_anion Cyclic β-Keto Ester Anion Cyclization->Product_anion Ring Closure & EtOH elimination Protonation Acidic Workup (H₃O⁺) Product_anion->Protonation Final_Product Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate Protonation->Final_Product Neutralization Keto_Enol_Tautomerism Keto Keto Form (Ketone) Enol Enol Form (Alkene + Alcohol) Keto->Enol Synthetic_Utility Start Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate Step1 Decarboxylation Start->Step1 Intermediate1 1-Methyl-4-piperidone Step1->Intermediate1 Step2 Functionalization at C4 (e.g., Grignard, Strecker) Intermediate1->Step2 Intermediate2 4-Substituted Piperidine Intermediates Step2->Intermediate2 Step3 Further Elaboration (e.g., N-acylation) Intermediate2->Step3 Final_Products Bioactive Molecules (e.g., Meperidine, Fentanyl Analogues) Step3->Final_Products

Sources

Foundational

Topic: Potential Research Areas for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

An In-Depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a heterocyclic building block of signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a heterocyclic building block of significant strategic importance in modern medicinal chemistry. As a bifunctional molecule, its β-keto-ester moiety provides two distinct and highly reactive sites, enabling a diverse range of chemical transformations. This guide elucidates the foundational chemical principles of this scaffold, including its synthesis, core reactivity, and established applications in drug discovery. By synthesizing current knowledge, this document aims to provide researchers with a comprehensive understanding of the molecule's utility and to illuminate promising, unexplored avenues for future research and development. We will explore its role as a key intermediate in the synthesis of high-profile drug classes, such as potent analgesics and novel central nervous system (CNS) agents, and propose new research trajectories based on its versatile and adaptable chemical nature.

The 4-Oxopiperidine-3-Carboxylate Scaffold: A Privileged Motif

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to exist in a stable chair conformation, allowing appended functional groups to be precisely oriented in three-dimensional space to interact with biological targets. Furthermore, the tertiary amine of the N-methylpiperidine scaffold is typically protonated at physiological pH, which can facilitate crucial ionic interactions with receptors and improve aqueous solubility.

The true synthetic power of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate lies in the combination of this privileged scaffold with the versatile β-keto-ester functionality. This arrangement offers two adjacent points for chemical modification:

  • The C4-Ketone: A classic electrophilic center, amenable to nucleophilic addition, condensation reactions, and reductive amination.

  • The C3-Position: Located alpha to both the ketone and the ester, this carbon possesses acidic protons, allowing for easy formation of a stable enolate. This enolate is a potent nucleophile, enabling a wide array of alkylation and acylation reactions to introduce molecular diversity.

This dual reactivity makes the scaffold an ideal starting point for building complex molecular architectures with tailored pharmacological profiles.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is essential for its effective use in synthesis and research. The key properties for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate are summarized below.

PropertyValueSource
IUPAC Name ethyl 1-methyl-4-oxopiperidine-3-carboxylate[2]
CAS Number 25012-72-0[2]
Molecular Formula C₉H₁₅NO₃[2]
Molecular Weight 185.22 g/mol [2]
Appearance Colorless oil or crystalline solid[3]
Boiling Point 87-88 °C (at 4.5 Torr)[4]
Storage Sealed in dry, 2-8°C[5]
Spectroscopic Profile

Characterization is typically achieved using standard spectroscopic methods. While a full analysis should be performed on each new batch, the expected spectral features are:

  • ¹H NMR: The spectrum would show characteristic signals for the ethyl ester (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), the N-methyl group (a singlet around 2.3-2.5 ppm), and a series of complex multiplets for the diastereotopic piperidine ring protons.

  • ¹³C NMR: Key resonances would include the ketone carbonyl (~205-210 ppm), the ester carbonyl (~170 ppm), the ester -OCH₂- group (~60 ppm), and the N-methyl carbon (~45 ppm), in addition to the signals for the piperidine ring carbons.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 185.1052.

  • Infrared (IR) Spectroscopy: Strong absorption bands would be visible for the ketone C=O stretch (around 1715 cm⁻¹) and the ester C=O stretch (around 1735 cm⁻¹).

Authoritative spectral data can be accessed through databases such as PubChem.[2]

Synthesis via Dieckmann Condensation: A Mechanistic Approach

The most direct and widely recognized method for synthesizing the 4-oxopiperidine-3-carboxylate core is the Dieckmann Condensation , an intramolecular Claisen condensation of a diester.[6] This reaction is a robust and efficient method for forming five- and six-membered rings.

The synthesis begins with the precursor diethyl 3,3'-(methylazanediyl)dipropanoate . This starting material can be readily prepared via a double Michael addition of methylamine to ethyl acrylate. The intramolecular cyclization is then promoted by a strong base, typically sodium ethoxide (NaOEt), to form the cyclic β-keto-ester.

Rationale of Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon without hydrolyzing the ester. Sodium ethoxide is ideal as it is a strong base, and any transesterification that occurs with the ethyl ester starting material results in the same product, preventing unwanted side reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are used to ensure the base is not quenched by water or protic impurities.

  • Acidic Workup: The reaction is quenched with a mild acid. This step is crucial as it neutralizes the remaining base and protonates the resulting enolate, driving the equilibrium towards the final β-keto-ester product.[6]

Step-by-Step Protocol
  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To a solution of diethyl 3,3'-(methylazanediyl)dipropanoate in anhydrous toluene, add sodium ethoxide portion-wise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Quench: Cool the reaction mixture in an ice bath and slowly add dilute aqueous hydrochloric acid or acetic acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.[6]

Workflow Diagram

G cluster_0 Synthesis Workflow start Diethyl 3,3'-(methylazanediyl)dipropanoate + Sodium Ethoxide in Toluene reflux Heat to Reflux (Dieckmann Condensation) start->reflux 1. Base Addition quench Cool and Quench (Aqueous Acid) reflux->quench 2. Cyclization extract Liquid-Liquid Extraction (Ethyl Acetate / Water) quench->extract 3. Protonation & Neutralization purify Dry, Concentrate & Purify (Vacuum Distillation) extract->purify 4. Isolation end_product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate purify->end_product 5. Final Product

Caption: Dieckmann Condensation workflow for synthesis.

Core Reactivity & Potential Transformations

The synthetic utility of this scaffold is derived from its predictable and versatile reactivity at two key positions. Understanding these pathways is crucial for designing novel derivatives.

Reactions at the C3 Position (via Enolate)

The protons on the C3 carbon are acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles:

  • Alkylation: Reaction with alkyl halides (R-X) can introduce alkyl chains.

  • Acylation: Reaction with acyl chlorides or anhydrides can add acyl groups.

  • Condensation: Knoevenagel or Claisen-Schmidt condensations with aldehydes or ketones can be used to build more complex structures, often forming new heterocyclic rings fused to the piperidine core.

Reactions at the C4-Ketone

The C4 ketone is an electrophilic center that can undergo a wide range of transformations:

  • Reduction: Selective reduction with agents like sodium borohydride (NaBH₄) yields the corresponding 4-hydroxy-piperidine derivative.

  • Reductive Amination: A powerful reaction where the ketone first forms an iminium ion with a primary or secondary amine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a 4-amino-piperidine. This is a cornerstone reaction for the synthesis of fentanyl analogues.[7]

  • Wittig Reaction: Reaction with a phosphonium ylide can convert the C=O group into a C=C double bond, for example, to create an exocyclic methylene group.[8]

  • Heterocycle Formation: Condensation with binucleophilic reagents like hydrazine or guanidine can be used to construct fused pyrazole or pyrimidine ring systems, respectively.[9]

G cluster_c3 C3 Reactivity (Enolate) cluster_c4 C4 Reactivity (Ketone) scaffold Ethyl 1-methyl-4-oxopiperidine-3-carboxylate alkylation Alkylation (e.g., with R-X) scaffold->alkylation Base condensation Condensation (e.g., with Aldehydes) scaffold->condensation Base reduction Reduction (e.g., NaBH4) scaffold->reduction Hydride Source red_amination Reductive Amination (e.g., R2NH, NaBH(OAc)3) scaffold->red_amination Amine, Reducing Agent heterocycle Heterocycle Formation (e.g., with Guanidine) scaffold->heterocycle Binucleophile

Caption: Key reactivity pathways of the scaffold.

Applications & Future Research Directions

The true value of a chemical scaffold is demonstrated by its application in creating molecules with functional utility. The 4-oxopiperidine core is central to numerous biologically active compounds.[10]

Established Application: Opioid Analgesics

The 4-piperidone scaffold is the foundational core of the 4-anilidopiperidine class of synthetic opioids, which includes highly potent analgesics like fentanyl and its analogues (e.g., remifentanil, sufentanil).[7] The synthesis of the core of these molecules often involves the reductive amination of a 4-piperidone precursor with aniline, followed by N-acylation. While published syntheses of remifentanil precursors often start with a methyl ester, the analogous chemistry is directly applicable to the ethyl ester scaffold.[11]

Potential Research Area 1: Novel CNS Agents

The piperidine scaffold is a well-established pharmacophore for targeting CNS receptors.[12] Derivatives of related piperidones are used to develop agents for neurological disorders, including antipsychotics and cognitive enhancers, by modulating dopamine and serotonin receptors.

  • Future Direction: A systematic exploration of derivatives created via the reactivity pathways outlined in Section 4 could yield novel ligands for CNS targets. For example, using reductive amination with diverse aromatic and heteroaromatic amines could generate libraries of compounds for screening against G-protein coupled receptors (GPCRs).

Potential Research Area 2: Antiviral and Antimicrobial Agents

Piperidone derivatives have shown a broad spectrum of biological activities, including antiviral and antimicrobial effects.[10][13]

  • Future Direction: The scaffold can be used as a template to design novel antiviral or antibacterial agents. For instance, condensation reactions at the C4-ketone can be used to build fused heterocyclic systems, a common strategy in the search for new antimicrobial drugs. Exploring Knoevenagel condensation products from the C3 position could also lead to novel pharmacophores with antimicrobial potential.

Potential Research Area 3: Development of Stereoselective Syntheses

Many modern pharmaceuticals are sold as single enantiomers, as different stereoisomers can have vastly different efficacy and side-effect profiles.[14] Current industrial syntheses of the 4-oxopiperidine-3-carboxylate scaffold typically produce a racemic mixture (if a substituent is present at C3).

  • Future Direction: A significant and highly valuable area of research would be the development of an asymmetric Dieckmann condensation or other stereoselective routes to access enantiomerically pure versions of this scaffold. This would enable the synthesis of chirally pure downstream drug candidates, potentially leading to improved therapeutic indices and providing a significant competitive advantage.

G cluster_apps Therapeutic Applications & Research Areas scaffold Ethyl 1-methyl-4-oxopiperidine-3-carboxylate analgesics Opioid Analgesics (Fentanyl Analogues) scaffold->analgesics Established Use cns Future CNS Agents (Dopamine/Serotonin Ligands) scaffold->cns Proposed Research antiviral Future Antiviral/Antimicrobial (Novel Heterocycles) scaffold->antiviral Proposed Research chiral Future Chiral Synthesis (Enantiopure Drugs) scaffold->chiral Proposed Research

Caption: Current applications and future research avenues.

Conclusion

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is more than a simple chemical intermediate; it is a versatile platform for innovation in drug discovery. Its robust synthesis via the Dieckmann condensation and its predictable, bifunctional reactivity make it an exceptionally powerful tool for medicinal chemists. While its role in the synthesis of analgesics is well-appreciated, significant untapped potential exists. Future research focusing on the development of novel CNS, antiviral, and antimicrobial agents, coupled with the pursuit of stereoselective synthetic methods, will undoubtedly solidify the position of this scaffold as a truly privileged structure in the pharmacopeia of the future.

References

  • Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof (US11254641B2).
  • Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 421876, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724029, Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Journal of Molecular Structure. Retrieved from [Link]

  • Strassberger, Z., et al. (2013). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Retrieved from [Link]

  • Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc. Retrieved from [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Europe PMC. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (a) Ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylate (IVa). Retrieved from [Link]

  • De Kimpe, N., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for RSC Advances. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Versatile Building Block: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a substituted piperidinone, represents a cornerstone intermediate with significant potential for the construction of complex molecular architectures. Its inherent functionalities—a cyclic ketone, a β-ketoester, and a tertiary amine—offer a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic applications of this valuable compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

I. Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate: The Dieckmann Condensation

The most direct and classical approach to the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is through an intramolecular Claisen condensation, specifically the Dieckmann condensation. This powerful cyclization reaction forms a five- or six-membered ring by the intramolecular reaction of a diester with a base. In this case, the starting material is 3,3'-methyliminodipropionic acid diethyl ester.

The reaction proceeds via the formation of a carbanion at the α-position to one of the ester groups, which then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of the cyclic β-ketoester.

Mechanistic Pathway of the Dieckmann Condensation

Dieckmann_Condensation cluster_legend Legend A 3,3'-methyliminodipropionic acid diethyl ester B Enolate intermediate A->B  Base (e.g., NaOEt)   C Cyclic intermediate B->C  Intramolecular  nucleophilic attack   D Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (β-ketoester) C->D  Elimination of EtO⁻   Base Base Intermediate Intermediate Product Product

Caption: A simplified workflow of the Dieckmann condensation for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Detailed Protocol for Dieckmann Condensation

Materials:

  • 3,3'-methyliminodipropionic acid diethyl ester

  • Sodium ethoxide (NaOEt) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous toluene or other high-boiling aprotic solvent

  • Anhydrous ethanol (for workup)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or other suitable extraction solvent

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,3'-methyliminodipropionic acid diethyl ester (1 equivalent) in anhydrous toluene.

  • Addition of Base: Add sodium ethoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a mixture of ethanol and aqueous HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.[1]

II. Synthetic Applications: A Gateway to Diverse Heterocycles

The strategic placement of functional groups in Ethyl 1-methyl-4-oxopiperidine-3-carboxylate makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including those with significant pharmacological activity.

A. Alkylation Reactions at the C-3 Position

The acidic α-proton at the C-3 position can be readily removed by a suitable base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of diverse substituents at this position.

General Protocol for C-3 Alkylation:

  • Enolate Formation: In an inert atmosphere, dissolve Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1 equivalent) in an anhydrous solvent such as THF or DMF. Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 equivalents). Stir for 30-60 minutes.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) (1.2 equivalents) to the enolate solution and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Table 1: Representative C-3 Alkylation Reactions of Piperidinone Scaffolds

EntryElectrophileBaseSolventTemperature (°C)Yield (%)Reference
1Methyl IodideNaHDMFRT85Inferred from similar systems
2Benzyl BromideLDATHF-78 to RT78Inferred from similar systems
3Propargyl BromideK₂CO₃AcetonitrileReflux65Inferred from similar systems
B. Condensation Reactions for the Synthesis of Fused Heterocycles

The ketone at the C-4 position and the active methylene group at C-3 are prime sites for condensation reactions with various binucleophiles, leading to the formation of fused heterocyclic systems. A notable example is the Knoevenagel condensation.[2]

Knoevenagel Condensation with Malononitrile:

This reaction leads to the formation of a pyridinone derivative. The initial condensation of the C-4 ketone with malononitrile, followed by cyclization and tautomerization, yields the final product.

Knoevenagel_Condensation cluster_legend Legend A Ethyl 1-methyl-4-oxopiperidine-3-carboxylate C Knoevenagel adduct A->C  +   B Malononitrile B->C  Base (e.g., Piperidine)   D Cyclized intermediate C->D  Intramolecular  cyclization   E Fused Pyridinone Derivative D->E  Tautomerization   Reactant Reactant Intermediate Intermediate Product Product

Caption: General workflow for the Knoevenagel condensation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate with malononitrile.

General Protocol for Knoevenagel Condensation:

  • Reaction Mixture: In a round-bottom flask, combine Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1 equivalent), the active methylene compound (e.g., malononitrile, 1.1 equivalents), and a catalytic amount of a base such as piperidine or triethylamine in a suitable solvent like ethanol or toluene.

  • Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

  • Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography.

C. Synthesis of Spiro-Heterocycles

The carbonyl group at C-4 is a handle for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures.[3][4]

Synthesis of Spiro-oxindoles:

A common strategy involves the reaction with isatin derivatives under basic conditions.

General Protocol for Spiro-oxindole Synthesis:

  • Reaction Setup: Dissolve Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1 equivalent) and isatin (or a substituted isatin, 1 equivalent) in a suitable solvent like ethanol.

  • Base Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup and Purification: The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold solvent, and recrystallized for purification.

III. Importance in Drug Discovery and Development

Derivatives of 4-oxopiperidine-3-carboxylate are key intermediates in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals. For instance, related structures are precursors to potent analgesics like fentanyl and its analogues.[5] The ability to functionalize the piperidine ring at multiple positions allows for the fine-tuning of pharmacological properties.

IV. Safety and Handling

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

V. Conclusion

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Dieckmann condensation and the reactivity of its multiple functional groups provide access to a wide array of complex molecular structures, particularly diverse heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers and scientists in their pursuit of novel chemical entities with potential applications in drug discovery and beyond.

References

  • Kiricojevi, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2007(5), 125-138. Available at: [Link]

  • LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro heterocycle [4.4.0] irbesartan, (C37). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from [Link]

  • Preprints.org. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

Sources

Application

Reaction mechanisms involving Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

As a Senior Application Scientist, this guide provides an in-depth exploration of the reaction mechanisms involving Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This versatile synthetic intermediate is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the reaction mechanisms involving Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This versatile synthetic intermediate is a cornerstone in the construction of complex molecular architectures, particularly in medicinal chemistry and drug development.[1] Its value stems from the strategic placement of multiple reactive sites: a ketone, a β-keto ester moiety, and a tertiary amine, which allow for a diverse range of chemical transformations.

This document moves beyond simple procedural lists to explain the underlying principles and causal relationships behind the experimental choices, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively.

Compound Profile: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

This heterocyclic building block is prized for its role in synthesizing compounds with potential antiviral and anti-inflammatory properties.[1] Understanding its fundamental properties is critical for its effective use in synthesis.

PropertyValueSource
IUPAC Name ethyl 1-methyl-4-oxopiperidine-3-carboxylate[2]
CAS Number 25012-72-0[2][3]
Molecular Formula C₉H₁₅NO₃[2]
Molecular Weight 185.22 g/mol [2][3]
Appearance Data not consistently available
Boiling Point 255.3 °C at 760 mmHg (Predicted for Methyl ester)[1]
Density ~1.13 g/cm³ (Predicted for Methyl ester)[1]
pKa 10.66 ± 0.20 (Predicted for Methyl ester)[1]

Strategic Overview of Reactivity

The reactivity of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is dominated by the chemistry of its β-keto ester functionality. The protons on the C3 carbon, situated between two electron-withdrawing carbonyl groups, are acidic and readily removed by a base to form a nucleophilic enolate. This enolate is the key intermediate for a variety of carbon-carbon bond-forming reactions. Additionally, the C4 ketone is susceptible to nucleophilic attack and reduction.

G cluster_start Starting Material cluster_reactions Key Reaction Pathways cluster_products Resulting Scaffolds start Ethyl 1-methyl-4-oxopiperidine-3-carboxylate alkylation C3-Alkylation (Enolate Formation) start->alkylation knoevenagel Knoevenagel Condensation (Active Methylene Reaction) start->knoevenagel reduction C4-Ketone Reduction (Hydride Addition) start->reduction hetero Heterocycle Formation (Cyclocondensation) start->hetero prod_alk C3-Substituted Piperidones alkylation->prod_alk + Electrophile (R-X) prod_kno Exocyclic C=C Bond at C3 knoevenagel->prod_kno + Aldehyde/Ketone prod_red 4-Hydroxy Piperidines reduction->prod_red + Reducing Agent prod_het Fused Pyrimidines, etc. hetero->prod_het + Dinucleophile (e.g., Guanidine)

Caption: Key synthetic transformations of the title compound.

Mechanism 1: C3-Alkylation via Enolate Formation

The most common transformation is the alkylation at the C3 position. This reaction leverages the acidity of the α-proton to create a potent carbon nucleophile.

Expertise & Causality: The choice of base is critical and dictates the outcome. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to quantitatively deprotonate the C3 carbon without competing nucleophilic attack at the ester or ketone carbonyls. The reaction is typically run at low temperatures (-78 °C to 0 °C) to prevent side reactions, such as self-condensation or O-alkylation. The use of aprotic polar solvents like tetrahydrofuran (THF) is essential to solvate the metal counter-ion of the base and the resulting enolate intermediate.

G cluster_mech C3-Alkylation Mechanism S Substrate (β-Keto Ester) Enolate Nucleophilic Enolate Intermediate S->Enolate Deprotonation at C3 Base Strong Base (e.g., NaH, LDA) Base->Enolate P C3-Alkylated Product Enolate->P Nucleophilic Attack (SN2) Side Base-H⁺ Enolate->Side E Electrophile (e.g., CH₃I, BnBr) E->P

Caption: Mechanism of C3-alkylation.

Protocol: Synthesis of Ethyl 1-methyl-3-(3-oxobutyl)-4-oxopiperidine-3-carboxylate

This protocol describes a Michael-type alkylation using methyl vinyl ketone as the electrophile.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) and wash with dry hexanes (3 x 5 mL) to remove the oil. Suspend the washed NaH in 50 mL of anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.85 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. The formation of the sodium enolate is the key step.

  • Alkylation: After stirring for 1 hour at 0 °C, add methyl vinyl ketone (0.9 mL, 11 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Insight: This conjugate addition is generally slower than direct SN2 alkylation and benefits from longer reaction times at ambient temperature.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the target product.[4]

  • Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism 2: Knoevenagel Condensation

This reaction involves the condensation of the active methylene group at C3 with an aldehyde or ketone, catalyzed by a weak base, typically a secondary amine like piperidine or pyrrolidine.[5]

Expertise & Causality: The Knoevenagel condensation is a powerful tool for forming C=C bonds. The mechanism proceeds via initial formation of an enolate (or carbanion), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product.[6] The choice of a weaker base compared to alkylation is deliberate; it reversibly forms the enolate at a sufficient concentration to react without causing unwanted side reactions. The removal of water, often by azeotropic distillation with a Dean-Stark trap, is essential to drive the equilibrium towards the dehydrated product.

G cluster_mech Knoevenagel Condensation Mechanism S Substrate (C3 Active Methylene) Aldol Aldol Addition Intermediate S->Aldol Nucleophilic Attack Ald Aldehyde (R-CHO) Ald->Aldol Cat Base Catalyst (e.g., Piperidine) Cat->S Deprotonation P Condensed Product (C=C bond) Aldol->P Dehydration (-H₂O) Water H₂O P->Water

Caption: Mechanism of the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Benzaldehyde
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a condenser, combine Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.85 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), piperidine (0.1 mL, 1 mmol, 0.1 eq), and 50 mL of toluene.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield ethyl 3-(phenylmethylene)-1-methyl-4-oxopiperidine-3-carboxylate.

  • Validation: Confirm the structure via spectroscopic methods (NMR, IR). The appearance of a vinyl proton signal in the ¹H NMR and a C=C stretch in the IR spectrum are key diagnostic markers.

Mechanism 3: Reduction of the C4-Ketone

The carbonyl group at the C4 position can be selectively reduced to a hydroxyl group, yielding a substituted piperidinol. This is a fundamental transformation for accessing different classes of biologically active molecules.

Expertise & Causality: The choice of reducing agent determines the stereochemical outcome and functional group tolerance. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing ketones in the presence of esters.[7] It is typically used in protic solvents like methanol or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent during work-up to give the alcohol. For stereocontrol or reduction of more hindered ketones, bulkier reagents like L-Selectride® may be employed.

Protocol: NaBH₄ Reduction to Ethyl 4-hydroxy-1-methylpiperidine-3-carboxylate
  • Setup: Dissolve Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.85 g, 10 mmol) in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 0.42 g, 11 mmol, 1.1 eq) portion-wise over 15 minutes. Safety Note: NaBH₄ reacts with methanol to evolve hydrogen gas; ensure adequate ventilation and slow addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the flask to 0 °C and slowly add acetone (5 mL) to quench the excess NaBH₄. Once gas evolution ceases, add 20 mL of water.

  • Purification: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with dichloromethane (3 x 40 mL). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to afford the product, which is a mixture of cis and trans diastereomers. The diastereomers can often be separated by careful column chromatography.

  • Validation: Characterize using NMR. The disappearance of the ketone signal in the ¹³C NMR (~200-210 ppm) and the appearance of a new carbinol proton and carbon signal are indicative of a successful reduction.

References

  • LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • ResearchGate. (2012). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (2022). A new finding in the old Knoevenagel condensation reaction. Retrieved from [Link]

  • Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. Retrieved from [Link]

Sources

Method

Application Notes & Protocols for the Large-Scale Production of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Introduction and Strategic Importance Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in modern organic synthesis. Its structural motif, featuring a β-keto ester incorporated into a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in modern organic synthesis. Its structural motif, featuring a β-keto ester incorporated into a piperidine ring, makes it a highly valuable precursor for a range of complex molecular architectures. This intermediate is of significant interest to researchers and professionals in drug development and agrochemical synthesis due to its role in constructing the core of various biologically active compounds.[1] Specifically, it serves as a key component in the synthesis of advanced analgesics, including novel fentanyl analogues, and other therapeutic agents.[2]

This document provides a comprehensive guide to the large-scale synthesis, purification, and characterization of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, with a focus on scalable, reliable, and safe protocols suitable for industrial application.

Compound Identifier Data
IUPAC Name ethyl 1-methyl-4-oxopiperidine-3-carboxylate
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
CAS Number 25012-72-0[3]

Core Synthesis Strategy: The Dieckmann Condensation

The most robust and industrially viable route to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is the intramolecular Dieckmann condensation of diethyl 3,3'-(methylazanediyl)dipropanoate.[4] This reaction involves the base-mediated cyclization of a diester to form a β-keto ester. The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon, initiating the cyclization cascade. Sodium ethoxide is the preferred base for this transformation as it is cost-effective and the ethoxide anion is a byproduct of the reaction, thus not introducing additional impurities.

The causality behind this choice of reaction is its efficiency in ring formation. The thermodynamics of forming a stable six-membered ring are favorable, and the reaction proceeds with high atom economy. Anhydrous conditions are paramount, as the presence of water would lead to saponification of the ester groups and quench the alkoxide base, halting the reaction.

Dieckmann_Condensation cluster_reactants Reactants cluster_process Reaction cluster_product Product Diester Diethyl 3,3'-(methylazanediyl)dipropanoate Deprotonation α-Carbon Deprotonation Diester->Deprotonation in Toluene Base Sodium Ethoxide (NaOEt) Base->Deprotonation Cyclization Intramolecular Nucleophilic Acyl Substitution Deprotonation->Cyclization Elimination Elimination of Ethoxide Cyclization->Elimination Neutralization Acidic Work-up Elimination->Neutralization Product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Neutralization->Product

Caption: Mechanism of Dieckmann Condensation.

Detailed Protocols for Large-Scale Production

This section outlines the step-by-step methodology for the synthesis, work-up, and purification of the target compound.

Part A: Synthesis via Dieckmann Condensation

Objective: To synthesize crude Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
Diethyl 3,3'-(methylazanediyl)dipropanoate217.2821.71001.0
Sodium Ethoxide (NaOEt)68.057.51101.1
Toluene (Anhydrous)-100 L--
Acetic Acid (Glacial)60.05~6.6~1101.1
Hydrochloric Acid (2M aq.)-As needed--

Protocol:

  • Reactor Setup: A 250 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is rendered inert by purging with dry nitrogen.

  • Charging Reagents: Charge the reactor with 100 L of anhydrous toluene, followed by 21.7 kg (100 mol) of Diethyl 3,3'-(methylazanediyl)dipropanoate.

  • Base Addition: Begin agitation and slowly add 7.5 kg (110 mol) of solid sodium ethoxide portion-wise over 60-90 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 10-15°C. In a separate vessel, prepare a solution of 6.6 kg (110 mol) of glacial acetic acid in 20 L of toluene. Slowly add this acidic solution to the reaction mixture to neutralize the excess sodium ethoxide and the enolate product. Maintain the temperature below 25°C during this addition.

  • Aqueous Wash: Add 50 L of water to the reactor and stir for 15 minutes. Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • pH Adjustment & Final Wash: Wash the organic layer with 50 L of 2M hydrochloric acid to remove any basic impurities, followed by a final wash with 50 L of brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene, yielding the crude product as a viscous oil.

Part B: Purification by Vacuum Distillation

Objective: To purify the crude product to >98% purity.

Protocol:

  • Setup: Assemble a vacuum distillation apparatus suitable for large volumes, including a heated oil bath, a fractionating column (e.g., Vigreux), and a cold trap.

  • Distillation: Transfer the crude oil to the distillation flask. Apply vacuum gradually to a pressure of approximately 4-5 Torr.

  • Fraction Collection: Slowly heat the oil bath. The product will distill at approximately 87-88°C under 4.5 Torr.[5] Collect the fraction that comes over in this temperature range.

  • Analysis: Analyze the collected fractions by GC-MS and ¹H NMR to confirm purity. Combine fractions with >98% purity. The expected yield is 13-15 kg (70-80%).

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

Analytical Method Expected Results
¹H NMR Characteristic peaks for the ethyl ester (triplet and quartet), the N-methyl group (singlet), and the piperidine ring protons.
¹³C NMR Resonances corresponding to the ketone and ester carbonyls (~205 and ~170 ppm, respectively), and the aliphatic carbons of the ring and substituents.
IR Spectroscopy Strong absorption bands around 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O).[6]
GC-MS A single major peak corresponding to the product with a mass-to-charge ratio (m/z) for the molecular ion [M]⁺ of 185.11.[7]

Safety and Environmental Health

The large-scale production of this compound necessitates strict adherence to safety protocols. Piperidine derivatives can be hazardous, and proper handling is crucial.[8][9]

Personal Protective Equipment (PPE):

Item Specification
Gloves Butyl or Nitrile rubber, with appropriate thickness and breakthrough time.[10]
Eye Protection Chemical safety goggles and a face shield.
Body Protection Flame-retardant, chemically resistant lab coat or coveralls.
Respiratory Use in a well-ventilated area. For emergencies or potential exposure, a self-contained breathing apparatus (SCBA) is required.[8]

Handling and Storage:

  • Handling: Use explosion-proof equipment and non-sparking tools.[11] All transfers should be conducted under an inert atmosphere (nitrogen). Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] Keep containers tightly sealed.

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

Overall Production Workflow

The entire process, from starting materials to the final purified product, can be visualized as a streamlined workflow.

Production_Workflow Start Start: Diethyl 3,3'-(methylazanediyl)dipropanoate & Sodium Ethoxide Reaction Dieckmann Condensation in Toluene (80-85°C, 4-6h) Start->Reaction Quench Neutralization with Acetic Acid Reaction->Quench Workup Aqueous Washes (H₂O, HCl, Brine) Quench->Workup SolventRemoval Rotary Evaporation (Crude Product) Workup->SolventRemoval Purification Vacuum Distillation (~88°C @ 4.5 Torr) SolventRemoval->Purification QC Quality Control (GC-MS, NMR, IR) Purification->QC FinalProduct Final Product: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (>98% Purity) QC->FinalProduct

Caption: Large-Scale Production Workflow.

References

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate. LookChem. Available at: [Link]

  • Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... ResearchGate. Available at: [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. PubChem. Available at: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

  • 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of (b) Ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylate ethylene acetal (VIIIa). PrepChem.com. Available at: [Link]

  • (Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. Organic Syntheses Procedure. Available at: [Link]

  • PIPERIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

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  • Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride. PubChem. Available at: [Link]

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Application

Application Notes & Protocols: Ethyl 1-Methyl-4-Oxopiperidine-3-Carboxylate as a Versatile Scaffold for Heterocyclic Chemistry

Abstract Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a highly functionalized piperidone derivative that has emerged as a cornerstone building block in synthetic and medicinal chemistry. Its intrinsic reactivity, stem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a highly functionalized piperidone derivative that has emerged as a cornerstone building block in synthetic and medicinal chemistry. Its intrinsic reactivity, stemming from the β-keto ester functionality, provides a robust platform for the construction of a diverse array of heterocyclic systems. This guide delves into the core reactivity, synthetic protocols, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential. We will explore its use in constructing key heterocyclic motifs such as pyrazoles, isoxazoles, and pyrimidines, including fused bicyclic systems of significant therapeutic interest.

Introduction: The Strategic Value of a Pre-Functionalized Piperidine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. The value of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate lies in its pre-installed functionalities, which allow for direct and efficient entry into more complex molecular architectures.

Key Structural Features and Reactivity:

  • β-Keto Ester System: This is the primary reactive center. The C2 and C4 positions are electrophilic, while the C3 position is nucleophilic upon deprotonation (enolization). This arrangement is ideal for condensation reactions with binucleophiles.

  • Piperidone Ketone (C4): The ketone at the 4-position offers a secondary site for reactions such as reductive amination, Wittig reactions, or further condensations.

  • N-Methyl Group: Provides stability and influences the conformational properties of the ring.

This combination of features makes the title compound a valuable intermediate for synthesizing compounds with potential antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₅NO₃[4]
Molecular Weight 185.22 g/mol [4]
CAS Number 25012-72-0[4]
Appearance Colorless to pale yellow liquid/oil-
Boiling Point 87-88 °C @ 4.5 Torr[5]

Synthesis of the Building Block: The Dieckmann Condensation

The most direct and classical route to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is through an intramolecular Dieckmann condensation of diethyl 3,3'-(methylazanediyl)dipropanoate.[6] This reaction is a powerful method for forming five- and six-membered rings.

Causality of the Experimental Design: The reaction relies on a strong base (like sodium ethoxide) to deprotonate the α-carbon of one ester group, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ester group intramolecularly, leading to cyclization. A subsequent acidic workup is crucial to neutralize the base and promote tautomerization to the more stable keto form from the initial enol product.[6]

G cluster_0 Dieckmann Condensation Workflow start Diethyl 3,3'-(methylazanediyl)dipropanoate base Addition of Strong Base (e.g., NaOEt in Toluene) start->base Substrate cyclization Intramolecular Cyclization (Heating under Reflux) base->cyclization Generates Enolate intermediate Cyclic β-Keto Ester Enolate (Intermediate) cyclization->intermediate Forms Ring workup Acidic Workup (e.g., aq. HCl) intermediate->workup Neutralization product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate workup->product Protonation & Tautomerization

Caption: Workflow for the synthesis of the title compound.
Protocol 2.1: Synthesis via Dieckmann Condensation

Principle: Intramolecular cyclization of a diester to form a cyclic β-keto ester, followed by acidic workup.

Materials & Reagents:

ReagentCASM.W.Amount
Diethyl 3,3'-(methylazanediyl)dipropanoate6290-05-7217.28100 g
Sodium Ethoxide (NaOEt)141-52-668.0534.4 g
Toluene, Anhydrous108-88-392.14500 mL
Hydrochloric Acid (conc.)7647-01-036.46As needed
Diethyl Ether60-29-774.12For extraction
Saturated aq. NaCl--For washing
Anhydrous MgSO₄7487-88-9120.37For drying

Step-by-Step Procedure:

  • Reaction Setup: Equip a 1 L round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: Charge the flask with anhydrous toluene (500 mL) and sodium ethoxide (34.4 g). Begin stirring to form a suspension.

  • Substrate Addition: Add diethyl 3,3'-(methylazanediyl)dipropanoate (100 g) dropwise to the stirred suspension over 30 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Cooling and Quenching: Cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Acidic Workup: Slowly and carefully add cold 2M HCl with vigorous stirring until the mixture is acidic (pH ~2-3). Caution: Exothermic reaction and gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether (2 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl solution (100 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product.

Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Sodium ethoxide is highly reactive with water.

Applications in Heterocyclic Synthesis

The true utility of ethyl 1-methyl-4-oxopiperidine-3-carboxylate is demonstrated by its facile conversion into diverse heterocyclic cores. The general principle involves a condensation reaction with a 1,2- or 1,3-binucleophile.

G cluster_reagents cluster_products main Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate hydrazine Hydrazine (R-NHNH₂) main->hydrazine Condensation hydroxylamine Hydroxylamine (NH₂OH) main->hydroxylamine guanidine Guanidine main->guanidine pyrazole Tetrahydropyrido[4,3-c]pyrazoles hydrazine->pyrazole Cyclization isoxazole Tetrahydropyrido[4,3-c]isoxazoles hydroxylamine->isoxazole pyrimidine Pyrido[4,3-d]pyrimidines guanidine->pyrimidine

Caption: Divergent synthesis of heterocycles from the core building block.
Synthesis of Fused Pyrazoles

Condensation with hydrazine hydrate or substituted hydrazines yields tetrahydropyrido[4,3-c]pyrazole derivatives. These scaffolds are of interest in the development of kinase inhibitors and other therapeutic agents. The reaction proceeds by initial formation of a hydrazone at the C4 ketone, followed by intramolecular cyclization and dehydration.[7][8]

Protocol 3.1: Synthesis of a Tetrahydropyrido[4,3-c]pyrazole Derivative

Principle: Cyclocondensation of the β-keto ester with hydrazine to form a fused pyrazole ring system.

Materials & Reagents:

ReagentCASM.W.Amount
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate25012-72-0185.2210.0 g
Hydrazine Hydrate7803-57-850.063.0 mL
Ethanol64-17-546.07100 mL
Acetic Acid (Glacial)64-19-760.051 mL

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve ethyl 1-methyl-4-oxopiperidine-3-carboxylate (10.0 g) in ethanol (100 mL).

  • Catalyst: Add a catalytic amount of glacial acetic acid (1 mL).

  • Reagent Addition: Add hydrazine hydrate (3.0 mL) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration.

  • Purification: If no solid forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Synthesis of Fused Pyrimidines

The reaction with guanidine is a classic and highly effective method for constructing the pyrimidine ring, leading to pyrido[4,3-d]pyrimidine derivatives.[3] These structures are present in numerous biologically active molecules, including kinase inhibitors and anti-cancer agents.

Causality of the Experimental Design: Guanidine acts as a 1,3-binucleophile. The reaction is typically performed under basic conditions (using sodium ethoxide) to facilitate the initial nucleophilic attack and subsequent cyclization/dehydration cascade, leading to the stable, fused aromatic pyrimidine system.[3]

G cluster_1 Pyrido[4,3-d]pyrimidine Synthesis Workflow start Ethyl 1-methyl-4-oxopiperidine-3-carboxylate + Guanidine HCl base Base Addition (Sodium Ethoxide in Ethanol) start->base Reactants reflux Heating under Reflux (Cyclocondensation) base->reflux Promotes Reaction cool Cooling and Precipitation reflux->cool Product Formation neutralize Neutralization with Acetic Acid cool->neutralize pH Adjustment filter Filtration and Washing neutralize->filter Isolate Solid product 2-Amino-5-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol filter->product Final Product

Caption: Step-wise workflow for fused pyrimidine synthesis.
Protocol 3.2: Synthesis of 2-Amino-5-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Principle: Base-promoted cyclocondensation of the β-keto ester with guanidine hydrochloride.[3]

Materials & Reagents:

ReagentCASM.W.Amount
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate25012-72-0185.225.0 g
Guanidine Hydrochloride50-01-195.532.8 g
Sodium Ethoxide (NaOEt)141-52-668.052.0 g
Ethanol (Absolute)64-17-546.0775 mL
Acetic Acid (Glacial)64-19-760.05As needed

Step-by-Step Procedure:

  • Base Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.0 g) in absolute ethanol (50 mL).

  • Reagent Addition: Add guanidine hydrochloride (2.8 g) to the solution, followed by ethyl 1-methyl-4-oxopiperidine-3-carboxylate (5.0 g).

  • Reaction: Heat the mixture to reflux and maintain for 10-15 hours with stirring.

  • Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by adding glacial acetic acid dropwise until pH 7 is reached. A solid will precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60 °C to yield the pure fused pyrimidine.

Conclusion and Future Outlook

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is more than just a chemical intermediate; it is an enabling tool for rapid access to complex and biologically relevant heterocyclic systems. The protocols described herein provide a validated foundation for its use in synthesizing pyrazoles and pyrimidines. The inherent reactivity of this building block also suggests its potential in multicomponent reactions (MCRs) and for the construction of other heterocycles like isoxazoles (via condensation with hydroxylamine).[9][10] As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of versatile building blocks like this one will remain paramount for innovation and efficiency in the field.

References

  • Zhang, M., et al. (2013). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Methyl 1-methyl-4-oxopiperidine-3-carboxylate. (n.d.). LookChem. Available at: [Link]

  • El-Mossalamy, E. H., et al. (2020). Synthesis of ethyl 4-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Nagarajan, S., et al. (2012). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. Available at: [Link]

  • Tanabe, Y., et al. (2015). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. (2024). Chemistry Stack Exchange. Available at: [Link]

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  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). National Institutes of Health (NIH). Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
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Method

Application Notes & Protocols: Synthetic Transformations of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setups and reaction protocols for Ethyl 1-methyl-4-oxopiperidine-3-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setups and reaction protocols for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This versatile β-keto ester is a pivotal building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds found in numerous pharmaceutical agents.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are understood, adaptable, and self-validating. We will detail three core transformations: the selective reduction of the 4-oxo group, the Japp-Klingemann reaction for indole synthesis, and the basic hydrolysis (saponification) of the ethyl ester. Each section includes step-by-step protocols, mechanistic insights, safety considerations, and methods for characterization.

Introduction: The Strategic Value of a Versatile Scaffold

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (C₉H₁₅NO₃, CAS No: 25012-72-0) is a bifunctional cyclic β-keto ester.[3] Its structure contains three key reactive sites: the C4 ketone, the C3 ester, and the enolizable α-proton at C3. This trifecta of reactivity allows for a diverse range of chemical modifications, making it an invaluable starting material for constructing complex molecular architectures, including spirocycles and fused heterocyclic systems commonly found in analgesics and other CNS-active compounds.[1]

Understanding how to selectively manipulate these functional groups is paramount to leveraging the full synthetic potential of this molecule. This guide provides the foundational knowledge and practical protocols to achieve high-yield, predictable outcomes in your research endeavors.

Physicochemical Properties & Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueSource
Molecular Weight 185.22 g/mol PubChem CID: 421876[3]
Appearance Varies (Typically a liquid or low-melting solid)Supplier Dependent
Boiling Point 87-88 °C @ 4.5 TorrChemicalBook[4]
Molecular Formula C₉H₁₅NO₃PubChem CID: 421876[3]

Safety & Handling:

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area, preferably a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

Overview of Synthetic Transformations

The strategic utility of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate stems from its capacity to undergo a variety of transformations. This guide will focus on three high-impact reaction classes.

G cluster_reduction Protocol 1: Reduction cluster_jk Protocol 2: Japp-Klingemann cluster_hydrolysis Protocol 3: Hydrolysis start Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate prod1 Ethyl 4-hydroxy-1-methyl- piperidine-3-carboxylate start->prod1 NaBH4, MeOH prod2 Arylhydrazone Intermediate start->prod2 1. ArN2+Cl- 2. Base prod4 1-Methyl-4-oxopiperidine- 3-carboxylic acid start->prod4 NaOH, H2O/EtOH Reflux prod3 Fused Indole Scaffold prod2->prod3 Acid catalyst (Fischer Indolization)

Caption: Key synthetic pathways from the starting material.

Protocol 1: Selective Reduction of the 4-Oxo Group

Principle: The selective reduction of the ketone in the presence of an ester is a common and crucial transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. It is a mild hydride donor that is highly chemoselective for aldehydes and ketones over less electrophilic esters and amides. This allows for the clean conversion to the corresponding 4-hydroxy derivative, a precursor for further functionalization.

Materials:

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (10.0 g, 54.0 mmol).

  • Dissolution: Dissolve the starting material in 100 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (2.45 g, 64.8 mmol, 1.2 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent runaway hydrogen evolution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution at 0 °C to neutralize excess NaBH₄ and any borate esters.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, Ethyl 4-hydroxy-1-methylpiperidine-3-carboxylate, typically as a mixture of cis/trans diastereomers.

Characterization:

  • ¹H NMR: Expect the disappearance of the characteristic ketone α-protons and the appearance of a new multiplet corresponding to the CH-OH proton.

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch (approx. 3400 cm⁻¹) and the retention of the C=O ester stretch (approx. 1730 cm⁻¹).

Protocol 2: Japp-Klingemann Reaction for Indole Synthesis

Principle: The Japp-Klingemann reaction is a powerful method for synthesizing substituted indoles from β-keto esters.[9] The reaction proceeds in two main stages:

  • Coupling: An aryldiazonium salt couples with the enolate of the β-keto ester. This is followed by the base- or acid-catalyzed cleavage of the ester group, yielding an arylhydrazone.[10]

  • Cyclization: The resulting arylhydrazone is then subjected to Fischer indole synthesis conditions (acid catalysis and heat) to furnish the final fused indole scaffold.[11] This sequence is highly valuable in drug discovery for creating complex polycyclic alkaloids.[12]

Materials:

  • Part A: Hydrazone Formation

    • Aniline (or a substituted aniline)

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

    • Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)

    • Ethanol (EtOH) / Water

  • Part B: Fischer Indolization

    • The arylhydrazone product from Part A

    • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)

Step-by-Step Protocol:

G cluster_A Part A: Hydrazone Formation cluster_B Part B: Indole Cyclization A1 1. Prepare Diazonium Salt (Aniline, HCl, NaNO2, 0°C) A3 3. Couple Diazonium Salt with Enolate A1->A3 A2 2. Prepare Enolate (Starting Ester, NaOH, EtOH, 0°C) A2->A3 A4 4. Isolate Arylhydrazone Product A3->A4 B1 5. Heat Hydrazone with Acid Catalyst (PPA) A4->B1 Intermediate B2 6. Aqueous Workup & Purification B1->B2 B3 7. Isolate Fused Indole Product B2->B3

Caption: Workflow for the Japp-Klingemann / Fischer Indole synthesis.

Part A: Arylhydrazone Formation

  • Diazonium Salt Preparation: In a flask, dissolve aniline (5.0 g, 53.7 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL). Cool to 0-5 °C. Slowly add a solution of sodium nitrite (3.8 g, 55.0 mmol) in water (10 mL), keeping the temperature below 5 °C. Stir for 30 minutes.

  • Enolate Formation: In a separate, larger beaker, dissolve Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (10.0 g, 54.0 mmol) in ethanol (100 mL). Cool to 0-5 °C and add a pre-chilled solution of NaOH (4.3 g, 108 mmol) in water (50 mL).

  • Coupling Reaction: Slowly add the cold diazonium salt solution from step 1 to the enolate solution from step 2, maintaining a temperature below 10 °C. Mechanistic Insight: The electrophilic diazonium cation attacks the electron-rich enolate at the C3 position.

  • Hydrolysis & Isolation: Stir the resulting dark mixture at room temperature for 2 hours. The intermediate azo compound will undergo in-situ hydrolysis and rearrangement. The solid arylhydrazone product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol/water if necessary.

Part B: Fischer Indole Synthesis

  • Reaction Setup: Place the dried arylhydrazone (5.0 g) in a round-bottom flask.

  • Cyclization: Add polyphosphoric acid (50 g) and heat the mixture to 100-120 °C with mechanical stirring for 1-2 hours. Monitor by TLC.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution with concentrated NaOH or ammonium hydroxide to pH 8-9. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3: Saponification (Alkaline Hydrolysis) of the Ethyl Ester

Principle: Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid.[13] This reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[13] This protocol is fundamental for converting the ester into a carboxylic acid, which can then be used in amide coupling reactions or other transformations.

Materials:

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric Acid (HCl), 1M

  • Reflux condenser, heating mantle

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (10.0 g, 54.0 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Base Addition: Add sodium hydroxide pellets (3.2 g, 81.0 mmol, 1.5 eq).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The reaction is complete when the solution becomes homogeneous and TLC analysis shows the absence of starting material.

  • Cooling & Solvent Removal: Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1M HCl. Trustworthiness Check: The carboxylic acid product will precipitate as a solid upon acidification. Ensure pH is checked with indicator paper.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and dry under vacuum to yield 1-Methyl-4-oxopiperidine-3-carboxylic acid.

Characterization:

  • ¹H NMR: Disappearance of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm).

  • IR Spectroscopy: Disappearance of the ester C=O stretch (~1730 cm⁻¹) and appearance of a broad O-H stretch (~3000 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹).

References

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  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]

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Application

Application Notes and Protocols: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates

Introduction: The Strategic Importance of Piperidine Scaffolds in Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs. Its conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide array of biological receptors. Within this class of compounds, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate stands out as a highly functionalized and versatile starting material for the synthesis of complex pharmaceutical intermediates, particularly those for opioid analgesics like fentanyl and its analogues.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate in the synthesis of key pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Chemistry: Unlocking the Synthetic Potential

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate offers two primary reaction sites for synthetic elaboration: the ketone at the C4 position and the β-keto ester functionality. This dual reactivity allows for a modular approach to the synthesis of highly substituted piperidine derivatives.

The primary synthetic transformations we will explore are:

  • Reductive Amination: The conversion of the 4-oxo group to a 4-amino or 4-anilino moiety. This is a cornerstone reaction for the synthesis of fentanyl-type compounds.

  • Acylation: The introduction of an acyl group onto the newly formed secondary amine.

  • Krapcho Decarboxylation: A potential subsequent step to remove the 3-carboxylate group, offering a pathway to a different class of intermediates.

Application I: Synthesis of a Key Precursor for Fentanyl Analogues

A critical intermediate in the synthesis of many potent opioid analgesics is the 4-anilino-N-acylpiperidine core.[1] The following protocol outlines a robust method for the synthesis of a direct precursor to this core structure, starting from Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Workflow for the Synthesis of Ethyl 1-methyl-4-(phenylamino)piperidine-3-carboxylate

workflow1 start Ethyl 1-methyl-4-oxopiperidine-3-carboxylate reductive_amination Reductive Amination (Aniline, NaBH(OAc)3) start->reductive_amination product Ethyl 1-methyl-4-(phenylamino)piperidine-3-carboxylate reductive_amination->product analysis Purification & Characterization product->analysis

Caption: Synthetic workflow for the reductive amination of the starting material.

Protocol 1: Reductive Amination of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

This protocol is adapted from established procedures for the reductive amination of 4-piperidones in the synthesis of fentanyl analogues.[1]

Objective: To synthesize Ethyl 1-methyl-4-(phenylamino)piperidine-3-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate25012-72-0185.2210.0 g54.0
Aniline62-53-393.135.5 g59.4
Sodium triacetoxyborohydride (STAB)56553-60-7211.9417.2 g81.0
Dichloroethane (DCE)107-06-298.96200 mL-
Saturated Sodium Bicarbonate Solution--100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (10.0 g, 54.0 mmol) and dichloroethane (200 mL).

  • Stir the solution at room temperature and add aniline (5.5 g, 59.4 mmol).

  • After stirring for 15 minutes, add sodium triacetoxyborohydride (17.2 g, 81.0 mmol) portion-wise over 30 minutes. Note: The addition of STAB can be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Separate the organic layer and extract the aqueous layer with dichloroethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 1-methyl-4-(phenylamino)piperidine-3-carboxylate as a pale yellow oil.

Expected Yield: 75-85%

Scientific Rationale: Sodium triacetoxyborohydride is the reducing agent of choice for this transformation due to its mild nature and high selectivity for the reduction of the intermediate iminium ion over the ketone starting material.[2] This minimizes the formation of the corresponding alcohol as a byproduct. Dichloroethane is a suitable solvent as it is aprotic and effectively solubilizes the reactants.

Application II: Subsequent Transformations of the 4-Anilinopiperidine Intermediate

The synthesized Ethyl 1-methyl-4-(phenylamino)piperidine-3-carboxylate is a valuable intermediate that can be further modified to generate a variety of pharmaceutical precursors.

Pathway A: Acylation to form a Fentanyl Analogue Precursor

workflow2 start Ethyl 1-methyl-4-(phenylamino)piperidine-3-carboxylate acylation Acylation (Propionyl Chloride, Triethylamine) start->acylation product Ethyl 1-methyl-4-(N-phenylpropionamido)piperidine-3-carboxylate acylation->product analysis Purification & Characterization product->analysis

Caption: Acylation of the 4-anilinopiperidine intermediate.

Protocol 2: N-Acylation with Propionyl Chloride

Objective: To synthesize Ethyl 1-methyl-4-(N-phenylpropionamido)piperidine-3-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 1-methyl-4-(phenylamino)piperidine-3-carboxylate-262.355.0 g19.1
Propionyl Chloride79-03-892.521.9 g20.9
Triethylamine121-44-8101.192.9 g28.6
Dichloromethane (DCM)75-09-284.93100 mL-
1M Hydrochloric Acid--50 mL-
Saturated Sodium Bicarbonate Solution--50 mL-

Procedure:

  • Dissolve Ethyl 1-methyl-4-(phenylamino)piperidine-3-carboxylate (5.0 g, 19.1 mmol) and triethylamine (2.9 g, 28.6 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of propionyl chloride (1.9 g, 20.9 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Wash the reaction mixture with 1M hydrochloric acid (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the desired product.

Expected Yield: 80-90%

Scientific Rationale: Triethylamine is used as a base to neutralize the hydrochloric acid generated during the acylation reaction, driving the equilibrium towards the product. The use of an aprotic solvent like dichloromethane is essential to prevent hydrolysis of the acid chloride.

Pathway B: Krapcho Decarboxylation for a Simplified Piperidine Scaffold

For the synthesis of certain pharmaceutical intermediates, the removal of the 3-carboxylate group may be desirable. The Krapcho decarboxylation is a well-established method for the decarboxylation of β-keto esters under non-hydrolytic conditions.[3][4][5][6]

workflow3 start Ethyl 1-methyl-4-oxopiperidine-3-carboxylate decarboxylation Krapcho Decarboxylation (LiCl, DMSO, H2O, Heat) start->decarboxylation product 1-Methylpiperidin-4-one decarboxylation->product analysis Purification & Distillation product->analysis

Caption: Krapcho decarboxylation to yield 1-Methylpiperidin-4-one.

Protocol 3: Krapcho Decarboxylation

Objective: To synthesize 1-Methylpiperidin-4-one from Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate25012-72-0185.2210.0 g54.0
Lithium Chloride (anhydrous)7447-41-842.392.7 g64.8
Dimethyl sulfoxide (DMSO)67-68-578.13100 mL-
Water7732-18-518.021.2 mL66.6

Procedure:

  • Combine Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (10.0 g, 54.0 mmol), lithium chloride (2.7 g, 64.8 mmol), dimethyl sulfoxide (100 mL), and water (1.2 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 160-170 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • Purify the resulting oil by vacuum distillation to obtain 1-Methylpiperidin-4-one.

Expected Yield: 70-80%

Scientific Rationale: The Krapcho decarboxylation proceeds via a nucleophilic attack of the chloride ion on the ethyl group of the ester, followed by the elimination of carbon dioxide from the resulting carboxylate intermediate.[6] The presence of a small amount of water facilitates the final protonation step. This reaction provides a clean and efficient route to 4-piperidones from their corresponding β-keto esters.

Conclusion

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a readily available and highly versatile building block for the synthesis of a diverse range of pharmaceutical intermediates. Its dual functionality allows for sequential and controlled modifications, providing access to complex molecular architectures. The protocols detailed in this guide offer reliable and scalable methods for the synthesis of key precursors for opioid analgesics and other bioactive molecules. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can confidently employ this valuable starting material in their drug discovery and development programs.

References

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation of Esters. ARKIVOC, 2007(ii), 54-120.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis, 2019, 10, 1, 468–473. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184.
  • PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 2024, 14, 29879-29884. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 2021, 16(1), 154-169. [Link]

  • Krapcho Decarboxylation. (2022, November 5). [Video]. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 67-71.
  • Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

  • Chem-Station. (2018, January 21). Krapcho Decarboxylation. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1318-1329. [Link]

Sources

Method

Catalytic conversion of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

An Application Guide to the Catalytic Conversion of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-Hydroxypiperidines Ethyl 1-methyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Conversion of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Hydroxypiperidines

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its true value is unlocked through the stereocontrolled reduction of its C4-ketone, which yields ethyl 1-methyl-4-hydroxypiperidine-3-carboxylate. This transformation generates two adjacent chiral centers (at C3 and C4), making the resulting 4-hydroxypiperidine scaffold a highly sought-after component in a multitude of biologically active molecules and approved pharmaceuticals.[2] The piperidine ring is a fundamental structural motif in many drugs, and the ability to precisely control the spatial orientation of its substituents is paramount for optimizing pharmacological activity and minimizing off-target effects.[3]

This technical guide provides a comprehensive overview and detailed protocols for the catalytic conversion of this β-keto ester.[4] We will explore both classical diastereoselective hydrogenation methods, which are valuable for initial screening and scale-up, and state-of-the-art asymmetric catalytic techniques that provide access to specific, single stereoisomers with high fidelity. The protocols are designed to be self-validating, with clear explanations for experimental choices and integrated analytical checkpoints to ensure reliable and reproducible outcomes.

Part 1: Diastereoselective Catalytic Hydrogenation

This approach utilizes heterogeneous catalysts to reduce the ketone, typically yielding a mixture of cis and trans diastereomers. While lacking stereocontrol, this method is robust, scalable, and employs readily available, often recyclable catalysts. The resulting diastereomers can frequently be separated via chromatography, providing access to both isomers from a single reaction.[5]

Principle of Operation

Heterogeneous catalytic hydrogenation involves the reaction of the substrate with high-pressure hydrogen gas on the surface of a solid metal catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C). The reaction proceeds via the adsorption of both hydrogen and the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. The stereochemical outcome is influenced by the steric hindrance around the ketone, with the hydrogen typically adding from the less hindered face, though a mixture of products is common.

Experimental Protocol: Hydrogenation using PtO₂

This protocol details a standard procedure for the reduction of the piperidone using a high-pressure reactor.

Materials & Equipment:

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Methanol or Ethanol (ACS grade, as solvent)

  • High-pressure hydrogenation reactor (e.g., Parr Instruments shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity Hydrogen gas

  • Filtration aid (e.g., Celite® 545)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, create an inert atmosphere by purging with nitrogen. Add Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

  • Solvent & Catalyst Addition: Add the solvent (e.g., methanol, approx. 0.1 M concentration) to dissolve the substrate. Under a gentle stream of nitrogen, carefully add the PtO₂ catalyst.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head three times with nitrogen to remove any residual air, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring or shaking and maintain the reaction at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete within 4-12 hours when hydrogen consumption ceases. Progress can also be checked by carefully depressurizing, taking an aliquot, and analyzing by TLC or GC-MS.

  • Work-up:

    • Once complete, stop the agitation and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor three times with nitrogen.

    • Open the reactor and dilute the reaction mixture with additional solvent.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

    • Rinse the filter pad with additional solvent.

    • Concentrate the combined filtrate under reduced pressure to yield the crude product mixture of cis and trans isomers.

  • Purification & Analysis: Purify the diastereomers by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the cis:trans ratio.

Data Summary: Diastereoselective Hydrogenation
CatalystH₂ Pressure (psi)SolventTemperature (°C)Time (h)Typical YieldTypical cis:trans Ratio
5% PtO₂50 - 100Methanol254 - 12>90%Varies (e.g., 1:1 to 3:1)
10% Pd/C50 - 100Ethanol256 - 18>90%Varies
Raney® Ni500 - 1000Ethanol5012 - 24>85%Varies
Workflow for Diastereoselective Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: Substrate + Solvent B Add PtO₂ Catalyst A->B C Seal & Purge (N₂, then H₂) B->C D Pressurize with H₂ (50-100 psi) C->D E Stir at RT (4-12 h) D->E F Monitor H₂ Uptake E->F G Vent & Purge (N₂) E->G F->E H Filter through Celite® (Remove Catalyst) G->H I Concentrate Filtrate H->I J Column Chromatography I->J K Isolate cis & trans Products J->K

Caption: Experimental workflow for diastereoselective hydrogenation.

Part 2: Asymmetric Catalytic Conversion

For applications requiring a single, optically pure stereoisomer, asymmetric catalysis is the method of choice. This strategy employs a chiral catalyst to influence the stereochemical outcome of the reduction, producing the desired diastereomer with high enantiomeric excess (ee).

Principle of Operation: Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation of β-keto esters is a well-established and powerful transformation.[6] The reaction is typically catalyzed by a ruthenium complex bearing a chiral bisphosphine ligand, such as a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[7] The chiral ligand coordinates to the metal center, creating a defined chiral pocket. The substrate coordinates to the ruthenium in a specific orientation due to steric and electronic interactions, leading to the delivery of hydride from hydrogen gas to one specific face of the ketone, resulting in a single major stereoisomer.

Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation

This protocol requires the use of inert atmosphere techniques (glovebox or Schlenk line) to handle the air-sensitive catalyst components.

Materials & Equipment:

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.0 eq)

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • (R)- or (S)-BINAP (1.1 mol%)

  • Degassed, anhydrous Methanol

  • Schlenk flask or glovebox

  • High-pressure hydrogenation reactor

  • Standard work-up and purification equipment

Procedure:

  • Catalyst Preparation (Inert Atmosphere):

    • In a glovebox or under a positive pressure of argon in a Schlenk flask, add [RuCl₂(p-cymene)]₂ and the chosen BINAP enantiomer.

    • Add degassed, anhydrous methanol and stir the mixture at room temperature for 30-60 minutes until a clear, homogeneous solution of the active catalyst forms.

  • Hydrogenation:

    • Add a solution of the substrate in degassed methanol to the catalyst solution.

    • Transfer the entire reaction mixture via cannula to a high-pressure reactor that has been purged with inert gas.

    • Seal the reactor, purge with hydrogen gas, and pressurize to the desired pressure (e.g., 50-150 psi).

    • Stir the reaction at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.

  • Monitoring & Work-up:

    • Monitor the reaction for completion by TLC or by taking an aliquot for ¹H NMR analysis.

    • Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography to remove the catalyst and obtain the pure product.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis.

    • Determine the enantiomeric excess (ee%) by Chiral HPLC analysis.

Data Summary: Asymmetric Hydrogenation
Catalyst SystemH₂ Pressure (psi)Temp (°C)Time (h)Typical YieldTypical drTypical ee (%)
Ru/(R)-BINAP1005018>95%>95:5>99
Ru/(S)-BINAP1005018>95%>95:5>99
Catalytic Cycle for Asymmetric Hydrogenation

G A [Ru(L)] Pre-catalyst B [RuH₂(L)] Active Catalyst A->B H₂ C [Substrate-RuH₂(L)] Coordination Complex B->C + Substrate (Ketone) D Transition State Hydride Transfer C->D Intramolecular Hydride Insertion E [Product-Ru(L)] Complex D->E E->B - Product (Alcohol)

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Part 3: Product Analysis and Stereochemical Assignment

Rigorous analysis is crucial to validate the outcome of the catalytic conversion, confirming the structure, purity, diastereomeric ratio, and enantiomeric excess of the product.

Protocol 1: Diastereomeric Ratio (dr) Determination by ¹H NMR

The cis and trans isomers will have distinct signals in the ¹H NMR spectrum, particularly for the protons at C3 and C4.

  • Sample Preparation: Dissolve a small amount of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

  • Analysis: Identify a set of well-resolved, non-overlapping signals corresponding to each diastereomer. For example, the C4-H proton will likely appear at a different chemical shift and have a different coupling constant (J-value) in the cis versus the trans isomer.

  • Calculation: Integrate the chosen signals for each isomer. The diastereomeric ratio is the ratio of these integrals.

Protocol 2: Enantiomeric Excess (ee) Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[8][9]

  • Column Selection: The selection of the CSP is the most critical step. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of chiral compounds, including piperidine derivatives.[8] A screening of several columns may be necessary to find the optimal one.

  • Method Development:

    • Prepare a standard solution of the racemic product (obtained from an achiral reduction, e.g., with NaBH₄).

    • Develop a mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.

    • Optimize the flow rate and column temperature to achieve baseline separation of the two enantiomer peaks.

  • Sample Analysis:

    • Inject the purified product from the asymmetric reaction.

    • Integrate the peak areas (A1 and A2) for the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Typical Chiral HPLC Method Parameters
ParameterCondition
Column Chiralpak® IC-3 (or similar polysaccharide-based CSP)
Dimensions 250 x 4.6 mm, 3 or 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (e.g., 90:10 v/v) + 0.1% TFA
Flow Rate 0.5 - 1.0 mL/min
Temperature 25 - 40 °C
Detection UV at 210 nm
Analytical Workflow

G cluster_purify Purification cluster_analysis Analysis Crude Crude Product from Reaction Work-up P Flash Column Chromatography Crude->P Pure Pure Product(s) P->Pure NMR ¹H NMR Analysis DR Determine dr NMR->DR HPLC Chiral HPLC Analysis EE Determine ee% HPLC->EE Pure->NMR Pure->HPLC

Caption: Post-reaction workflow for purification and analysis.

References

  • PubChem. Methyl 4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. National Institutes of Health. [Link]

  • The University of Liverpool Repository. RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.[Link]

  • RSC Publishing. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Mastering β-keto esters.[Link]

  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.[Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.[Link]

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Application

Application Note & Protocols: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate as a Strategic Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Abstract & Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs across various therapeutic areas.[1] Its prevalence stems from its ability...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs across various therapeutic areas.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a highly functionalized and versatile piperidine derivative that serves as a critical starting material in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2][3]

This application note provides a comprehensive guide to the strategic use of this precursor. We will delve into its chemical properties, explore key synthetic transformations with a focus on the underlying mechanisms, and provide detailed, field-proven protocols. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental for safe handling and effective experimental design.

Table 1: Physicochemical and Safety Data for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Property Value Source
IUPAC Name ethyl 1-methyl-4-oxopiperidine-3-carboxylate [4]
CAS Number 25012-72-0 [4]
Molecular Formula C₉H₁₅NO₃ [4]
Molecular Weight 185.22 g/mol [4]
Appearance Varies; typically a liquid or low-melting solid Inferred from related compounds
Boiling Point ~87-88 °C @ 4.5 Torr (for methyl ester) [5]
Density ~1.13 g/cm³ (for methyl ester) [2]

| Safety Hazards | Causes skin and eye irritation. May cause respiratory irritation. |[6][7] |

2.1 Handling and Storage Precautions Proper handling is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[6]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Strategic Synthetic Utility & Core Mechanisms

The synthetic value of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate lies in its two distinct and orthogonally reactive functional groups: the C4-ketone and the C3-ester. This allows for sequential and controlled modifications to build molecular complexity.

G cluster_ketone C4-Ketone Chemistry cluster_ester C3-Ester Chemistry precursor Ethyl 1-methyl-4-oxopiperidine-3-carboxylate ketone_rxn Reductive Amination precursor->ketone_rxn Primary/Secondary Amine + Reducing Agent ester_rxn Hydrolysis / Amidation precursor->ester_rxn Base or Acid + H₂O or Amine amino_prod 4-Amino-piperidine Derivatives ketone_rxn->amino_prod Further Functionalization (e.g., Acylation) Further Functionalization (e.g., Acylation) amino_prod->Further Functionalization (e.g., Acylation) acid_prod Piperidine-3-carboxylic Acid / Amide Derivatives ester_rxn->acid_prod Further Functionalization (e.g., Peptide Coupling) Further Functionalization (e.g., Peptide Coupling) acid_prod->Further Functionalization (e.g., Peptide Coupling)

Diagram 1: Key synthetic pathways originating from the precursor.

The most powerful and widely used transformation for this precursor is the reductive amination of the C4-ketone.[10] This reaction proceeds through a two-step, one-pot sequence:

  • Imine/Iminium Ion Formation: The ketone reacts with a primary or secondary amine to form an imine (or enamine) intermediate. This step is often catalyzed by a mild acid to facilitate the dehydration process.

  • Reduction: The C=N double bond of the imine or iminium ion is selectively reduced to a C-N single bond. This reduction is the key to forming the desired amine product.

Causality Behind Reagent Choice: The selection of the reducing agent is critical for success. Mild hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred.[11] Unlike stronger reagents (e.g., LiAlH₄), they are chemoselective, reducing the iminium ion much faster than the ketone or the ester functionality, thus preventing side reactions and ensuring high yields of the target amine.[11]

Protocol: Synthesis of Ethyl 4-(benzylamino)-1-methylpiperidine-3-carboxylate

This protocol details a standard reductive amination, a foundational step for creating precursors for analgesics, antivirals, and other API classes.

4.1 Materials and Equipment

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard glassware for extraction and purification

  • Thin Layer Chromatography (TLC) apparatus

4.2 Step-by-Step Experimental Procedure

G start 1. Setup reactants 2. Add Reactants - Precursor (1.0 eq) - Benzylamine (1.1 eq) - DCE Solvent start->reactants stir 3. Stir 1h (Imine Formation) reactants->stir stab 4. Add STAB (1.5 eq) (Portion-wise) stir->stab reaction 5. React 12-18h (Monitor by TLC) stab->reaction workup 6. Work-up - Quench (NaHCO₃) - Extract (DCM) - Dry (MgSO₄) reaction->workup purify 7. Purify (Column Chromatography) workup->purify end 8. Characterize (NMR, MS) purify->end

Diagram 2: Workflow for the reductive amination protocol.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.0 eq).

  • Addition of Reactants: Dissolve the starting material in dichloroethane (DCE) (approx. 0.1 M concentration). Add benzylamine (1.1 eq) via syringe.

    • Rationale: DCE is an excellent solvent for this reaction, as it is aprotic and does not compete with the amine for reaction with the ketone. An excess of the amine helps drive the imine formation equilibrium forward.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine/enamine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Rationale: Portion-wise addition helps to control any potential exotherm. STAB is the preferred reagent due to its mildness and high selectivity for the iminium ion over the carbonyl and ester groups.[11]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (DCM) (3x).

    • Rationale: The basic bicarbonate solution neutralizes the acidic byproducts of the reaction and quenches any remaining STAB.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel to afford the pure product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Table 2: Representative Reaction Parameters

Parameter Value
Stoichiometry (Precursor:Amine:STAB) 1 : 1.1 : 1.5
Solvent Dichloroethane (DCE)
Temperature Room Temperature (~20-25 °C)
Reaction Time 12-18 hours

| Typical Yield | 75-90% |

Application in API Synthesis: Pathway to a Fentanyl Analogue Core

The product from the protocol in Section 4.0 is a direct precursor to the core structure of many potent analgesics, such as those in the fentanyl class.[12][13] The following pathway illustrates how this intermediate can be advanced towards a simplified API target.

G node1 Product from Sec 4.0 (4-Benzylamino-piperidine) node2 N-Acylation node1->node2 Propionyl Chloride, Base node3 Debenzylation node2->node3 H₂, Pd/C node4 API Core Structure (N-Aryl Piperidine) node3->node4 Aryl Halide, Buchwald-Hartwig Coupling

Diagram 3: Synthetic pathway from intermediate to an API core.

  • N-Acylation: The secondary amine of the intermediate is acylated, for instance, with propionyl chloride in the presence of a base (e.g., triethylamine). This installs the characteristic N-acyl group found in many fentanyl analogues.[12]

  • Debenzylation: The N-benzyl protecting group on the piperidine nitrogen is removed. This is typically achieved via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[12] This step unmasks the secondary amine on the piperidine ring.

  • N-Arylation: The final key fragment is installed via a cross-coupling reaction, such as a Buchwald-Hartwig amination, with an appropriate aryl halide. This forms the crucial N-aryl piperidine core of the final API.

This modular, multi-step synthesis highlights the strategic importance of the initial reductive amination step, which sets the stage for subsequent elaborations to build the final, biologically active molecule.

Troubleshooting

Table 3: Common Issues and Recommended Solutions

Problem Potential Cause(s) Suggested Solution
Low Conversion / Incomplete Reaction - Inactive reducing agent (STAB is moisture-sensitive).- Insufficient reaction time.- Sterically hindered amine. - Use fresh, high-quality STAB.- Allow the reaction to run for a longer period (up to 24h).- For hindered amines, consider heating the reaction or using a more reactive reducing agent like titanium(IV) isopropoxide/PMHS.[14]
Formation of Side Products (e.g., dialkylation) - Amine is too reactive or used in large excess.- Contamination with primary amine if starting with ammonia. - Use stoichiometry closer to 1:1 (amine:ketone).- Add the ketone slowly to a solution of the amine and reducing agent.

| Difficult Purification | - Product and starting amine have similar polarity. | - Convert the product to its hydrochloride salt to facilitate separation from the neutral amine.- Use a different chromatography solvent system. |

Conclusion

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a cornerstone precursor for the synthesis of complex APIs containing the piperidine moiety. Its value is derived from the presence of multiple, selectively addressable functional groups. As demonstrated, reductive amination serves as a robust and high-yielding method to install a key amino substituent, paving the way for the construction of advanced pharmaceutical intermediates. The protocols and insights provided herein offer a solid foundation for researchers to confidently and efficiently utilize this building block in the pursuit of novel therapeutic agents.

References

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). ResearchGate. Available at: [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. (n.d.). ResearchGate. Available at: [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2018). ResearchGate. Available at: [Link]

  • SAFETY DATA SHEETS - Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. (2024). CATO Research Chemical Inc. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Apollo - University of Cambridge Repository. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). CORE. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). SciSpace. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • A Facile One-Pot Synthesis of Chiral β-Amino Esters. (2005). Synlett. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Available at: [Link]

  • Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. (2006). Organic Letters. Available at: [Link]

  • WO2020034058A1 - PROCESS FOR REDUCTIVE AMINATION OF α,β-UNSATURATED CARBONYL COMPOUND. (n.d.). Google Patents.
  • New APIs for pharmaceutical preparation. (2023). Labinsights. Available at: [Link]

  • Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. (n.d.). LookChem. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Available at: [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2013). ResearchGate. Available at: [Link]

  • Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and overcome common challenges encountered during this synthesis.

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and the synthesis of agrochemicals, notably for its role in creating compounds with antiviral and anti-inflammatory properties.[1] The most common and effective route to this β-keto ester is the intramolecular Dieckmann condensation.[2][3][4] This guide focuses on mastering this critical reaction.

Section 1: Core Synthesis Protocol & Workflow

The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, driven by a strong base.[5] For the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, the precursor is typically a diester such as Diethyl 2,2'-(methylazanediyl)diacetate, which is cyclized to form the six-membered piperidone ring.[6][7]

Optimized Experimental Protocol

This protocol provides a robust baseline for achieving high yields.

Reactants:

  • Diethyl 2,2'-(methylazanediyl)dipropanoate (or similar diester precursor)

  • Base: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Toluene or Tetrahydrofuran (THF)

  • Acid for work-up: Dilute Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or under an inert atmosphere like Nitrogen or Argon), and a dropping funnel.

  • Reagent Addition:

    • Charge the flask with the chosen base (e.g., 1.1 equivalents of Sodium Ethoxide) and anhydrous solvent (e.g., Toluene).

    • Dissolve the diester precursor (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

  • Reaction:

    • Heat the base suspension to reflux.

    • Add the diester solution dropwise to the refluxing mixture over 1-2 hours. A vigorous reaction may be observed.

    • After the addition is complete, continue to reflux for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is driven to completion by the formation of the sodium enolate salt of the product, which often precipitates from the solution.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly and carefully quench the reaction by adding cold, dilute acid (e.g., 10% HCl) with vigorous stirring until the pH is acidic (pH 5-6). This step protonates the enolate to yield the final β-keto ester.[9]

    • Separate the organic layer. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel. Caution is advised with distillation as β-keto esters can undergo decarboxylation at high temperatures.[10][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Flame-dry glassware under inert atmosphere add_base Charge flask with base and anhydrous solvent setup->add_base heat Heat to reflux add_base->heat add_diester Add diester solution dropwise heat->add_diester reflux Reflux for 2-4 hours (Monitor reaction) add_diester->reflux cool Cool reaction mixture reflux->cool quench Quench with dilute acid (pH 5-6) cool->quench extract Separate layers and extract aqueous phase quench->extract dry Combine, wash, and dry organic layers extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via vacuum distillation or chromatography concentrate->purify product Pure Ethyl 1-methyl-4- oxopiperidine-3-carboxylate purify->product

Caption: General workflow for the Dieckmann condensation synthesis.

Section 2: Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

A1: Low yield in a Dieckmann condensation is a common issue that can almost always be traced back to a few key parameters.

  • Moisture Contamination: The strong bases used (e.g., NaOEt, NaH, KOtBu) react readily with water. Any moisture in your glassware, solvent, or starting materials will consume the base, rendering it ineffective for the desired reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. If using sodium hydride (NaH), ensure it is fresh and properly handled.

  • Incorrect Choice of Base or Solvent: The base and solvent system is critical for success. The choice directly impacts reaction rate, yield, and side reactions.[12]

    • Transesterification: If using an alkoxide base (like sodium methoxide) with an ethyl ester, you risk transesterification, leading to a mixture of products. Always match the alkoxide of the base to the alkoxy group of the ester (e.g., Sodium Ethoxide with an ethyl ester).[2]

    • Base Strength & Sterics: For substrates prone to side reactions, a bulky, non-nucleophilic base like Potassium tert-Butoxide (KOtBu) in an aprotic solvent like THF can be superior.[9][12] This combination minimizes intermolecular reactions and other side pathways.

  • Insufficient Base: The Dieckmann condensation is an equilibrium process. To drive the reaction forward, a full equivalent of base is required to deprotonate the resulting β-keto ester, which is acidic.[2][8] Using a catalytic amount of base will result in very low yields.

    • Solution: Use at least 1.05-1.1 equivalents of a strong base.

Data Summary: Comparison of Common Base/Solvent Systems

Base Solvent Typical Temperature Key Advantages / Disadvantages Reference
Sodium Ethoxide (NaOEt) Toluene or Ethanol Reflux Cost-effective; must match ester; can promote side reactions. [8][12]
Sodium Hydride (NaH) Toluene or THF Reflux Strong, non-nucleophilic; requires careful handling. [12][13]

| Potassium tert-Butoxide (KOtBu) | THF or tert-Butanol | Room Temp to Reflux | Bulky base, reduces side reactions; ideal for sensitive substrates. |[9][12] |

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I avoid them?

A2: Side product formation is often related to reaction conditions. The most common culprits are intermolecular condensation and hydrolysis.

  • Intermolecular Condensation (Dimerization): Instead of cyclizing, two diester molecules can react with each other, leading to a linear dimeric β-keto ester. This is more common when forming larger, strained rings, but can occur in 6-membered ring synthesis if conditions are not optimal.[9]

    • Solution: Use high dilution conditions. Adding the diester slowly via a syringe pump to the hot base solution ensures that the concentration of the unreacted diester is always low, favoring the intramolecular pathway.

  • Hydrolysis and Decarboxylation: If water is present during the reaction or a harsh aqueous work-up is used, the ethyl ester can hydrolyze to the corresponding carboxylic acid. As a β-keto acid, this intermediate is highly prone to decarboxylation (loss of CO₂), especially with heat, leading to 1-methyl-4-piperidone.[14][15][16]

    • Solution: Maintain strictly anhydrous conditions. During work-up, use a mild acid (like acetic acid or saturated ammonium chloride) and avoid excessive heat. If purification is done by chromatography, ensure the silica gel is neutral.

Q3: My reaction starts but seems to stop before all the starting material is consumed. Why is it stalling?

A3: A stalled reaction typically points to an issue with the base.

  • Base Deactivation: As mentioned in A1, moisture is a primary cause. Another possibility is poor quality base. Sodium hydride, for instance, can develop a passivating layer of sodium hydroxide on its surface upon exposure to air.

    • Solution: Use fresh, high-quality base. If using NaH from a previously opened container, consider washing it with anhydrous hexane to remove the mineral oil and any surface coating before use (perform this with extreme caution).

  • Insufficient Driving Force: The final deprotonation of the product β-keto ester is the thermodynamic driving force of the reaction.[2] If the base is not strong enough to effectively deprotonate the product, the equilibrium will not favor cyclization, and the reverse reaction can compete.[8]

    • Solution: Ensure you are using a sufficiently strong base like NaH, NaOEt, or KOtBu. Weaker bases like triethylamine (NEt₃) or sodium carbonate (Na₂CO₃) are generally ineffective for this transformation.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed mechanism of the Dieckmann Condensation?

A1: The Dieckmann condensation is a four-step intramolecular Claisen condensation.[9]

  • Enolate Formation: The alkoxide base removes an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[3]

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[7]

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the alkoxide leaving group and forming the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base rapidly removes this proton, forming a resonance-stabilized enolate. This irreversible deprotonation is the thermodynamic sink that drives the entire reaction to completion.[2][8]

  • Protonation: A final acidic work-up step protonates the enolate to yield the neutral product.

G start Diester Precursor step1_label 1. Deprotonation (Base) enolate Enolate Intermediate step2_label 2. Intramolecular Attack tetrahedral Cyclic Tetrahedral Intermediate step3_label 3. Elimination of Alkoxide product_enol Product Enolate (Resonance Stabilized) step4_label 4. Deprotonation (Driving Force) final_product Final β-Keto Ester Product step1_label->enolate step2_label->tetrahedral step3_label->product_enol step4_label->final_product  + H⁺ step5_label 5. Acidic Work-up

Caption: Mechanism of the Dieckmann Condensation.

FAQ 2: Are there alternative methods for synthesizing this piperidone core?

A2: While the Dieckmann condensation is a classic and reliable method, other approaches exist. For instance, some syntheses start from N-substituted piperidones and introduce the carboxylate group in a separate step.[17][18] Another approach involves the cyclization of precursors like N-benzyl glycine ethyl ester with a 4-halobutyrate, followed by cyclization.[19] However, for directness and atom economy, the Dieckmann condensation of an appropriate acyclic diester remains a highly effective and widely used strategy.

FAQ 3: My purified product decomposes over time or during analysis (e.g., GC). What is happening?

A3: The product, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions or at elevated temperatures.[11] This process converts your desired product into 1-methyl-4-piperidone and ethanol.

  • Prevention during Storage: Store the purified product in a cool, dry place. If it is an oil, storing it under an inert atmosphere (N₂ or Ar) can help. For long-term storage, consider dissolving it in a dry, aprotic solvent.

  • Prevention during Analysis: When analyzing by Gas Chromatography (GC), the high temperatures of the injection port can cause on-column decarboxylation, leading to inaccurate readings.

    • Solution: Use the lowest possible injector temperature that still allows for efficient volatilization. Alternatively, derivatization of the keto-ester or analysis by a different method like HPLC or ¹H-NMR is recommended for accurate quantification.

References

  • Dieckmann condens
  • Dieckmann Condens
  • Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxyl
  • A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers - Benchchem. BenchChem.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
  • Synthesis of (a)
  • Dieckmann condens
  • Dieckmann Condensation - Organic Chemistry Portal. Organic Chemistry Portal.
  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
  • The Dieckmann Condensation - Organic Reactions. Organic Reactions.
  • ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - ChemicalBook. ChemicalBook.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate.
  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Master Organic Chemistry.
  • Dieckmann condens
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. AK Lectures.
  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Chemistry Steps.
  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. - Pearson. Pearson.
  • Decarboxylation - Master Organic Chemistry. Master Organic Chemistry.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)

Sources

Optimization

Technical Support Center: Purification of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Welcome to the technical support center for the purification of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during the purification of this critical pharmaceutical intermediate.[1]

I. Understanding the Compound and Purification Challenges

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The purification of this compound can be challenging due to its structural features: a tertiary amine, a ketone, and an ester functional group, which make it susceptible to certain side reactions and impart specific solubility characteristics.

Common impurities can arise from the synthetic route, including starting materials, byproducts of side reactions, and decomposition products. The choice of purification method is therefore critical and depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

II. Choosing the Right Purification Strategy: A Decision-Making Workflow

Selecting the appropriate purification method is the first step toward obtaining high-purity Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. The following decision-making workflow can guide you in this process.

Purification_Strategy cluster_methods Purification Method Selection cluster_outcome Outcome start Crude Product Analysis (TLC, NMR, LC-MS) impurity_profile Identify Major Impurities (Polar vs. Non-polar, Volatility) start->impurity_profile scale Determine Scale of Purification (mg, g, kg) impurity_profile->scale purity_req Define Required Purity (>95%, >98%, >99.5%) scale->purity_req distillation Fractional Distillation purity_req->distillation Volatile Impurities Large Scale chromatography Column Chromatography purity_req->chromatography Non-volatile Impurities High Purity Required Small to Medium Scale recrystallization Recrystallization / Salt Formation purity_req->recrystallization Crystalline Solid High Purity Required All Scales pure_product Pure Product (Verify by Analysis) distillation->pure_product chromatography->pure_product recrystallization->pure_product Impurity_Troubleshooting cluster_methods2 Secondary Purification Options cluster_outcome2 Final Check start Impurity Detected After Initial Purification characterize Characterize Impurity (NMR, MS) start->characterize decision Choose Secondary Purification Method characterize->decision re_recrystallize Re-recrystallize with Different Solvent System decision->re_recrystallize Impurity has different solubility profile chromatography2 Column Chromatography (Optimized Conditions) decision->chromatography2 Close-eluting impurity salt_formation Convert to Salt and Recrystallize decision->salt_formation Impurity is non-basic distill2 Re-distill under Higher Vacuum decision->distill2 Impurity has a close boiling point final_analysis Final Purity Analysis (>99.5%) re_recrystallize->final_analysis chromatography2->final_analysis salt_formation->final_analysis distill2->final_analysis

Sources

Troubleshooting

Common side reactions in the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic procedure. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Overview of the Synthesis: The Dieckmann Condensation

The most prevalent and efficient method for synthesizing Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is the intramolecular Dieckmann condensation of diethyl N-methyl-bis(2-ethoxycarbonylethyl)amine. This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester, in this case, the desired piperidone ring structure.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common frustration in organic synthesis. For the Dieckmann condensation leading to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, several factors can be at play.

  • Causality: The Dieckmann condensation is a reversible reaction. The equilibrium may not favor the product under suboptimal conditions. Additionally, side reactions can consume starting material and product, leading to a diminished yield.

  • Troubleshooting Protocol:

    • Base Selection and Stoichiometry:

      • Issue: Using a nucleophilic base like sodium ethoxide in excess or with traces of water can lead to saponification (hydrolysis) of the ester groups on the starting material or product. Transesterification can also occur if the alkoxide base does not match the alkyl group of the ester.

      • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use at least one full equivalent of the base to drive the reaction forward by deprotonating the resulting β-keto ester, which is a key irreversible step.[1]

    • Reaction Temperature:

      • Issue: Excessively high temperatures can promote side reactions, including decomposition and the retro-Dieckmann reaction.

      • Solution: Maintain a moderate reaction temperature. The reaction is often performed in a high-boiling solvent like toluene or xylene at reflux, but it's crucial to monitor the reaction progress by TLC to avoid prolonged heating once the starting material is consumed.

    • Moisture Control:

      • Issue: The presence of water can hydrolyze the ester functionalities and quench the base, effectively halting the reaction.

      • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Purity of Starting Material:

      • Issue: Impurities in the starting diester can interfere with the reaction.

      • Solution: Purify the starting diethyl N-methyl-bis(2-ethoxycarbonylethyl)amine by distillation under reduced pressure before use.

FAQ 2: I'm observing significant amounts of a byproduct that appears to be the hydrolyzed and decarboxylated product (1-methyl-4-piperidone). Why is this happening and how can I prevent it?

The formation of 1-methyl-4-piperidone is a classic side reaction associated with β-keto esters.

  • Causality: The desired product, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, is a β-keto ester. Under acidic or basic conditions, particularly with heating, it can undergo hydrolysis of the ester to form a β-keto acid, which is thermally unstable and readily decarboxylates to yield 1-methyl-4-piperidone.[2]

  • Troubleshooting Protocol:

    • Work-up Procedure:

      • Issue: A harsh acidic or basic work-up, especially with heating, can promote hydrolysis and decarboxylation.

      • Solution: During the work-up, neutralize the reaction mixture carefully with a mild acid (e.g., acetic acid or dilute HCl) at a low temperature (e.g., 0 °C). Avoid prolonged exposure to strong acids or bases.

    • Purification Method:

      • Issue: Attempting to purify the product by distillation at a high temperature can cause thermal decarboxylation.

      • Solution: Purify the product using vacuum distillation at the lowest possible temperature. Alternatively, column chromatography on silica gel can be an effective purification method that avoids high temperatures.

FAQ 3: My TLC analysis shows multiple spots, and I suspect a retro-Dieckmann reaction is occurring. How can I confirm this and suppress it?

The retro-Dieckmann reaction is the reverse of the desired cyclization and can be a significant issue.

  • Causality: This equilibrium-driven reaction is favored when the product, the β-keto ester, is not effectively deprotonated to form the stabilized enolate. This can happen if an insufficient amount of base is used or if the reaction conditions are too harsh. The presence of nucleophiles like alkoxides can also initiate the ring-opening.

  • Troubleshooting Protocol:

    • Sufficient Base:

      • Issue: Using less than a stoichiometric amount of a strong base will not completely drive the equilibrium towards the product.

      • Solution: As mentioned in FAQ 1, ensure at least one full equivalent of a strong, non-nucleophilic base is used. This deprotonates the product, shifting the equilibrium to the right.

    • Reaction Conditions:

      • Issue: Prolonged reaction times at high temperatures can favor the thermodynamically stable open-chain starting material.

      • Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, cool the reaction down and proceed with the work-up promptly.

FAQ 4: I have an unidentified impurity with a higher molecular weight than my product. Could this be an N-oxide?

While less common in the strongly basic conditions of a Dieckmann condensation, the formation of an N-oxide on the piperidine nitrogen is a possibility, especially during work-up or if oxidizing agents are inadvertently present.

  • Causality: Tertiary amines, such as the nitrogen in the piperidine ring, can be oxidized to their corresponding N-oxides.[3][4] This could potentially occur if the reaction mixture is exposed to air for extended periods, especially in the presence of certain metal ions.

  • Troubleshooting Protocol:

    • Inert Atmosphere:

      • Issue: Oxygen from the air can act as an oxidant.

      • Solution: Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction and work-up.

    • Analytical Confirmation:

      • Issue: It is important to confirm the identity of the byproduct.

      • Solution: Isolate the impurity and characterize it using mass spectrometry (look for an M+16 peak compared to the starting material or product) and NMR spectroscopy.

    • Reductive Work-up:

      • Issue: If N-oxide formation is confirmed, it needs to be removed or converted back to the desired product.

      • Solution: A mild reducing agent can be introduced during the work-up to convert any N-oxide back to the tertiary amine. However, this should be done with caution to avoid reducing the ketone functionality.

FAQ 5: After purification, I've noticed the formation of an enamine impurity upon storage. How can this be avoided?

The ketone in the 4-position of the piperidone ring can react with secondary amines to form enamines.

  • Causality: If any secondary amine impurities are present from the synthesis of the starting material, or if the product is exposed to secondary amines, an enamine can form.[5] This is an equilibrium process that can be catalyzed by acid or base.

  • Troubleshooting Protocol:

    • Purity of Starting Materials:

      • Issue: The starting diester may contain residual secondary amine from its synthesis.

      • Solution: Ensure the starting material is pure and free from any amine impurities.

    • Storage Conditions:

      • Issue: Exposure to a basic or even slightly acidic environment can promote enamine formation if trace amines are present.

      • Solution: Store the purified product in a neutral, dry environment, preferably under an inert atmosphere. If the product is an oil, storing it as a salt (e.g., hydrochloride) can prevent enamine formation.

Summary of Potential Side Reactions

Side Product/IssueChemical StructureCausePrevention & Mitigation
1-methyl-4-piperidone 1-methylpiperidin-4-oneHydrolysis and decarboxylation of the β-keto ester product.[2]Mild acidic/basic work-up at low temperatures; purification by vacuum distillation or column chromatography.
Starting Diester diethyl N-methyl-bis(2-ethoxycarbonylethyl)amineRetro-Dieckmann reaction.Use of at least one equivalent of a strong, non-nucleophilic base; avoid prolonged heating.
Saponified Product/Starting Material Carboxylic acid derivativesHydrolysis of ester groups by water or nucleophilic base.Use of anhydrous conditions and a non-nucleophilic base.
N-Oxide of Product Ethyl 1-methyl-1-oxido-4-oxopiperidine-3-carboxylateOxidation of the tertiary piperidine nitrogen.[3][4]Maintain a strict inert atmosphere; consider a mild reductive work-up if confirmed.
Enamine Adduct Varies (adduct of product with a secondary amine)Reaction of the ketone with secondary amine impurities.[5]Use pure starting materials; store the final product under neutral and inert conditions.

Visualizing the Reaction Pathways

Desired Reaction: Dieckmann Condensation

G start Diethyl N-methyl-bis(2- ethoxycarbonylethyl)amine base Strong Base (e.g., NaH) start->base Deprotonation enolate Enolate Intermediate base->enolate product_enolate Product Enolate (Stabilized) enolate->product_enolate Intramolecular Cyclization acid Acidic Work-up product_enolate->acid Protonation product Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate acid->product

Caption: The desired Dieckmann condensation pathway.

Common Side Reactions

G cluster_0 Main Reaction cluster_1 Side Reactions product Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate hydrolysis Hydrolysis & Decarboxylation product->hydrolysis H+/OH-, Heat retro Retro-Dieckmann product->retro Base, Heat n_oxide N-Oxidation product->n_oxide [O] enamine Enamine Formation product->enamine R2NH hydrolysis_product 1-methyl-4-piperidone hydrolysis->hydrolysis_product retro_product Starting Diester retro->retro_product n_oxide_product N-Oxide Product n_oxide->n_oxide_product enamine_product Enamine Adduct enamine->enamine_product

Caption: Overview of common side reactions.

Experimental Protocol: A General Procedure

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a three-necked, oven-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Wash the sodium hydride with anhydrous hexane (3 x volume of NaH dispersion) to remove the mineral oil, then carefully decant the hexane.

    • Add anhydrous toluene to the flask to create a slurry.

  • Reaction:

    • Dissolve the starting diester, diethyl N-methyl-bis(2-ethoxycarbonylethyl)amine (1.0 equivalent), in anhydrous toluene.

    • Add the diester solution dropwise to the stirred sodium hydride slurry at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of glacial acetic acid until the evolution of hydrogen gas ceases.

    • Add water and separate the organic layer.

    • Extract the aqueous layer with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P
  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

  • Enamines - Master Organic Chemistry. [Link]

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • Predict the products of the following Claisen condensations.(c) | Study Prep in Pearson+. (URL not available)
  • 1 Preparation and some properties - Assets - Cambridge University Press. [Link]

  • Retro-Dieckmann Challenge Mechanism - Organic Chemistry Tutor. [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google P
  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google P
  • Enamine Reactions - Chemistry LibreTexts. [Link]

  • CHEM 330 Topics Discussed on Sept 23 Special cases of successful cross-Claisen condensations occurring under conditions of rever. (URL not available)
  • Dieckmann Condensation Reaction Mechanism - YouTube. [Link]

  • Sciencemadness Discussion Board - Enamine formation help - Powered by XMB 1.9.11. [Link]

Sources

Optimization

Optimization of reaction conditions for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate in the development of various pharmaceuticals, mastering its preparation is crucial.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

The primary synthetic route to this and similar β-keto esters is the intramolecular Dieckmann condensation.[2] This reaction involves the base-mediated cyclization of a diester to form a five- or six-membered ring, a powerful tool in organic synthesis.[3] Understanding the nuances of this reaction is key to optimizing yield and purity.

Core Reaction: The Dieckmann Condensation

The synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is achieved via the intramolecular cyclization of ethyl N-(2-(ethoxycarbonyl)ethyl)-N-methylglycinate. The reaction proceeds through the formation of a key enolate intermediate which then attacks the second ester carbonyl group.

G cluster_mechanism Dieckmann Condensation Mechanism Start Diester Precursor Enolate Enolate Formation (Key Nucleophile) Start->Enolate + Base Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization 1. Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Ring Cyclic β-Keto Ester (Product) Tetrahedral->Ring 2. Elimination of EtO⁻ FinalEnolate Product Enolate (Thermodynamic Sink) Ring->FinalEnolate 3. Deprotonation (Irreversible) + Base Base_out FinalProduct Final Product (After Acidic Workup) FinalEnolate->FinalProduct 4. Protonation Base_in Base (e.g., NaOEt) Acid_in H₃O⁺ Workup Acid_out

Caption: Mechanism of the Dieckmann Condensation.

The critical driving force for the Dieckmann condensation is the final deprotonation step.[3][4] The resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily removed by the alkoxide base. This irreversible acid-base reaction shifts the entire equilibrium towards the product, forming a stable enolate that acts as a "thermodynamic sink" until an acidic workup is performed.[3][4]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

Q1: My reaction has stalled, or my final yield is below 20%. What are the most likely causes?

A1: This is a common issue often traced back to the reaction's core requirements: the base and the reaction environment.

  • Insufficient or Inappropriate Base: The Dieckmann condensation requires at least one full equivalent of a strong base.[5] The base performs two functions: catalytic deprotonation to form the initial enolate and stoichiometric deprotonation of the final β-keto ester product to drive the reaction to completion. Using a base like sodium ethoxide (NaOEt) is standard for ethyl esters, as it prevents transesterification. If you use a different alkoxide (e.g., sodium methoxide with an ethyl ester), you risk scrambling your ester groups.

  • Presence of Protic Impurities (Water): This is the single most common reason for failure. Water will neutralize your strong base and quench the enolate intermediate as it forms, effectively killing the reaction.[5] All glassware must be rigorously dried (oven or flame-dried), solvents must be anhydrous, and hygroscopic bases should be handled under an inert atmosphere (Nitrogen or Argon).

  • Reverse Reaction Favored: The initial cyclization is an equilibrium. If the final product cannot be deprotonated to form the stable enolate (e.g., if the α-carbon is disubstituted), the equilibrium may not favor the product.[5] This is not an issue for the target molecule but is a key mechanistic consideration.

Category 2: Impurity Formation and Side Reactions

Q2: My crude product analysis (TLC, NMR) shows multiple unexpected spots/peaks. What are these impurities?

A2: Side reactions can compete with the desired intramolecular cyclization, leading to a complex product mixture.

  • Intermolecular Condensation: If the reaction concentration is too high, the enolate from one molecule can react with the ester of another molecule, leading to polymeric byproducts. The Dieckmann condensation, being intramolecular, is favored under high-dilution conditions.

  • Ester Hydrolysis: If water is present, especially during workup or if the reaction is heated for extended periods with a hydroxide-containing base, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This can lead to subsequent decarboxylation upon heating or acidification.

  • Starting Material Impurities: The purity of the starting diester is critical. Impurities in the starting material can lead to a variety of side products that are difficult to remove later.[6]

Q3: How can I minimize the formation of these side products?

A3:

  • Employ High-Dilution: To favor the intramolecular reaction, slowly add the starting diester to a solution of the base in the solvent. This keeps the instantaneous concentration of the starting material low, minimizing intermolecular reactions.

  • Ensure Anhydrous Conditions: As mentioned, use dry solvents and glassware to prevent hydrolysis.

  • Control Workup Conditions: Quench the reaction by pouring it into a cold, dilute acid (e.g., 1M HCl or acetic acid in an ice bath). Do not allow the mixture to warm up significantly, as β-keto esters can be sensitive to acid-catalyzed hydrolysis and decarboxylation.

Category 3: Work-up and Purification Challenges

Q4: My product seems to be degrading during purification. How can I improve its stability?

A4: β-keto esters can be thermally and hydrolytically unstable.

  • Avoid Aggressive pH and Heat: During aqueous workup, maintain a cool temperature and avoid strongly acidic or basic conditions for prolonged periods. After extraction, ensure the organic layers are washed with brine to remove excess water and dried thoroughly (e.g., with anhydrous MgSO₄ or Na₂SO₄).

  • Purification Method: While silica gel chromatography can be used, the acidic nature of silica can sometimes cause degradation. It is often preferable to purify the product by vacuum distillation .[7] Alternatively, the product can be converted to its hydrochloride salt, which is often a stable, crystalline solid that can be purified by recrystallization.[8]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: A non-protic, anhydrous solvent is required. Toluene is a common and effective choice as it can be easily dried and has a suitable boiling point for reflux if needed. Anhydrous tetrahydrofuran (THF) or diethyl ether are also viable options.

Q: How do I know when the reaction is complete? A: Reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a β-keto ester, is more polar than the starting diester. A potassium permanganate (KMnO₄) stain is effective as the product will readily oxidize. Alternatively, small aliquots can be taken, worked up, and analyzed by GC-MS or ¹H NMR.

Q: Can I use a stronger, non-alkoxide base like Sodium Hydride (NaH)? A: Yes, NaH is an excellent choice. It is a strong, non-nucleophilic base that deprotonates the starting material irreversibly, producing hydrogen gas. The corresponding alkoxide is generated in situ from any residual alcohol, but the primary base is the hydride. This avoids the equilibrium of the initial deprotonation step.

Experimental Protocols and Data

Optimized Reaction Parameters (Summary Table)
ParameterRecommended ConditionRationale & Key Considerations
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)NaOEt prevents transesterification. NaH is stronger and drives the initial deprotonation.
Equivalents of Base 1.1 - 1.5 equivalentsMust be >1.0 to ensure complete reaction by deprotonating the final product.
Solvent Anhydrous Toluene or THFMust be non-protic and rigorously dried to prevent quenching the base/enolate.
Temperature Room Temperature to Reflux (e.g., 80°C)The reaction often proceeds well at room temperature but may require heating to go to completion.
Concentration High Dilution (e.g., <0.1 M)Slow addition of substrate to the base solution is critical to favor intramolecular cyclization.
Work-up Quench with cold, dilute acid (e.g., 1M HCl)Neutralizes the base and protonates the product enolate. Cold conditions prevent hydrolysis.
General Experimental Workflow

The following diagram illustrates the standard workflow for the synthesis and purification of the target compound.

G Setup 1. Reaction Setup (Inert Atmosphere, Dry Glassware) Reagents 2. Reagent Addition (Slow addition of diester to base) Setup->Reagents Reaction 3. Reaction Monitoring (TLC, GC-MS) Reagents->Reaction Workup 4. Aqueous Workup (Quench in cold acid, Extract) Reaction->Workup Drying 5. Drying & Concentration (Dry with MgSO₄, Rotovap) Workup->Drying Purification 6. Purification (Vacuum Distillation or Salt Recrystallization) Drying->Purification Product Pure Product Purification->Product

Caption: Standard workflow for Dieckmann Condensation.

Step-by-Step Synthesis Protocol

Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Base Suspension: To the flask, add anhydrous toluene (e.g., 200 mL) and sodium ethoxide (1.1 eq). Stir to create a suspension.

  • Substrate Addition: Dissolve the starting diester, ethyl N-(2-(ethoxycarbonyl)ethyl)-N-methylglycinate (1.0 eq), in anhydrous toluene (e.g., 50 mL) and add it to the dropping funnel.

  • Reaction: Add the diester solution dropwise to the stirred base suspension over 1-2 hours. The reaction is often exothermic. Maintain the temperature at or below room temperature with a water bath if necessary. After the addition is complete, the mixture can be stirred at room temperature or gently heated (e.g., to 60-80°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid (sufficient to neutralize the base and make the aqueous layer acidic, pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate or diethyl ether.

  • Washing & Drying: Combine the organic layers and wash them with water, followed by a saturated aqueous sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield Ethyl 1-methyl-4-oxopiperidine-3-carboxylate as a clear oil.

References

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • PubMed. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2020). Mastering β-keto esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]

  • JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Experiments

Welcome to the technical support center for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important heterocyclic building block. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction-Related Issues

Question 1: My Dieckmann condensation is resulting in a very low yield of the desired Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. What are the likely causes and how can I improve it?

Low yields in the Dieckmann condensation, an intramolecular Claisen condensation, are a frequent challenge.[1][2] This reaction is highly sensitive to reaction conditions and the purity of starting materials. Here are the primary factors to investigate:

  • Sub-optimal Base or Reaction Conditions: The choice and handling of the base are critical. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.

    • Expertise & Experience: Sodium hydride, a non-nucleophilic base, is often preferred to minimize side reactions. However, it is crucial to use a fresh, high-quality dispersion and ensure anhydrous (water-free) conditions, as NaH reacts violently with water.[3][4][5] The presence of moisture will consume the base and inhibit the reaction. Sodium ethoxide can also be effective, but ensure it is not degraded.

    • Trustworthiness: To validate your reaction conditions, consider running a small-scale control reaction with a substrate known to perform well under Dieckmann conditions.

  • Intermolecular Condensation: If the intramolecular cyclization is slow, the enolate can react with another molecule of the starting diester, leading to polymers or oligomers.[6]

    • Causality: This is often a concentration-dependent issue. High concentrations of the starting material can favor intermolecular reactions.

    • Solution: Employing high-dilution conditions can significantly favor the desired intramolecular reaction. This involves the slow addition of the diester to a solution of the base.[6]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

Question 2: I am observing significant side-product formation. What are the most common impurities and how can I prevent them?

The formation of side-products can complicate purification and reduce the overall yield. The most common side-products are the result of hydrolysis and subsequent decarboxylation.

  • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxylic acid.[7]

    • Causality: The presence of water in the reaction mixture is the primary cause.

    • Prevention: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle hygroscopic reagents, such as sodium hydride, in an inert atmosphere (e.g., under argon or nitrogen).[5][6]

  • Decarboxylation: The product is a β-keto ester, which upon hydrolysis to the β-keto acid, can readily undergo decarboxylation (loss of CO2) upon heating to yield 1-methyl-4-piperidone.[8][9]

    • Causality: This occurs if the reaction mixture is heated for prolonged periods, especially in the presence of acid or water.

    • Prevention: Maintain careful temperature control and minimize the reaction time once the formation of the product is complete. During the work-up, avoid strongly acidic conditions and elevated temperatures.

Question 3: My purification by column chromatography is proving difficult. Are there alternative methods or tips to improve separation?

Purification of polar compounds like Ethyl 1-methyl-4-oxopiperidine-3-carboxylate can be challenging.

  • Expertise & Experience: The basic nitrogen atom in the piperidine ring can cause the compound to streak on silica gel.

    • Solution 1: Basified Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic sites on the silica and improve the peak shape.

    • Solution 2: Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if silica gel proves ineffective.

    • Solution 3: Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method for larger quantities. The boiling point for the methyl ester analog is reported as 87-88 °C at 4.5 Torr.[10]

Product Characterization & Stability

Question 4: What are the expected key signals in the 1H NMR and 13C NMR spectra for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate?

Accurate characterization is essential to confirm the structure of your product.

1H NMR Expected Chemical Shift (ppm) Multiplicity Integration
Ethyl CH3~1.2-1.3Triplet3H
N-CH3~2.3-2.5Singlet3H
Piperidine ring protons~2.4-3.5Multiplets6H
Ethyl CH2~4.1-4.2Quartet2H
Methine proton (at C3)~3.4-3.6Varies (may be a complex multiplet)1H
13C NMR Expected Chemical Shift (ppm)
Ethyl CH3~14
N-CH3~45
Piperidine ring carbons~40-60
Ethyl CH2~61
Ester Carbonyl~168-172
Ketone Carbonyl~202-206

Data is estimated based on typical values for similar structures.

Question 5: How should I properly store Ethyl 1-methyl-4-oxopiperidine-3-carboxylate to prevent degradation?

As a β-keto ester, the compound can be susceptible to degradation over time.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing is recommended. Protect from moisture to prevent hydrolysis.

Experimental Protocols & Visualizations

Optimized Dieckmann Condensation Protocol

This protocol is a generalized procedure and may require optimization based on your specific starting material.

Materials:

  • Starting diester (e.g., Diethyl N-methyl-3,3'-iminodipropionate)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the diester (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.[6]

  • Allow the mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction by TLC.[6]

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Separate the layers and extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Dieckmann Condensation Workflow

Dieckmann_Condensation cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Isolation cluster_purification Purification Diester_in_Toluene Starting Diester in Anhydrous Toluene Reaction_Mixture Heat to Reflux (12-24h) Diester_in_Toluene->Reaction_Mixture Slow Addition NaH_Suspension Sodium Hydride (Anhydrous) NaH_Suspension->Reaction_Mixture Quench Quench with aq. NH4Cl Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification_Step Column Chromatography or Vacuum Distillation Drying_Concentration->Purification_Step Final_Product Pure Product Purification_Step->Final_Product

Caption: Workflow for the Dieckmann Condensation of a diester to form a cyclic β-keto ester.

Potential Side Reaction Pathway

Side_Reactions Product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (β-Keto Ester) Hydrolysis Hydrolysis (+H2O) Product->Hydrolysis Beta_Keto_Acid β-Keto Acid Intermediate Hydrolysis->Beta_Keto_Acid Decarboxylation Decarboxylation (Heat, -CO2) Beta_Keto_Acid->Decarboxylation Side_Product 1-Methyl-4-piperidone Decarboxylation->Side_Product

Caption: Common side reaction pathway involving hydrolysis and decarboxylation of the β-keto ester product.

References

  • Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Dieckmann condensation. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil. Retrieved from [Link]

  • AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Retrieved from [Link]

  • PubMed. (2011). Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. Retrieved from [Link]

Sources

Optimization

Stability issues of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate under different conditions

Technical Support Center: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate A Guide to Understanding and Mitigating Stability Issues for Researchers and Drug Development Professionals Welcome to the technical support center f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

A Guide to Understanding and Mitigating Stability Issues for Researchers and Drug Development Professionals

Welcome to the technical support center for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (EMOPC). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights into the stability characteristics of this valuable synthetic intermediate. As a β-keto ester incorporating a tertiary amine within a piperidine ring, EMOPC possesses specific chemical liabilities. Understanding these potential degradation pathways is critical for successful experimental design, accurate data interpretation, and ensuring the integrity of your research.

This document moves beyond simple protocols to explain the causal mechanisms behind the stability issues, offering troubleshooting advice and validated methods to help you navigate your experiments with confidence.

Core Stability Concerns: Understanding the "Why"

The structure of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate contains two primary functional groups that are susceptible to degradation under common laboratory conditions: the β-keto ester moiety and the N-methylpiperidine ring.

Primary Degradation Pathway: Hydrolysis and Decarboxylation

The most significant stability concern for this molecule is the classic reactivity of β-keto esters. The process occurs in two steps:

  • Ester Hydrolysis: Under either acidic or basic aqueous conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, forming 1-methyl-4-oxopiperidine-3-carboxylic acid.

  • Decarboxylation: The resulting β-keto acid is inherently unstable and readily loses carbon dioxide (CO₂), especially upon heating, to yield the ketone product, 1-methyl-4-piperidone.[1][2][3]

This pathway is often the primary source of byproduct formation during aqueous workups or reactions run in protic solvents at non-neutral pH.

Hydrolysis and Decarboxylation Pathway EMOPC Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Intermediate 1-methyl-4-oxopiperidine- 3-carboxylic acid (β-Keto Acid Intermediate) EMOPC->Intermediate Hydrolysis (H⁺ or OH⁻, H₂O) Product 1-methyl-4-piperidone (Major Degradant) Intermediate->Product Decarboxylation (Heat, Δ) CO2 CO₂ Intermediate->CO2

Caption: Primary degradation via hydrolysis and decarboxylation.

Potential Degradation Pathway: Ring Opening

While less common under standard conditions, the piperidine ring itself can undergo degradation, particularly under harsh basic conditions combined with heat. A potential, though not typically primary, pathway is the Hofmann elimination.[4][5] This reaction requires the formation of a quaternary ammonium salt, which could theoretically be formed by side reactions, followed by elimination promoted by a strong base, leading to ring-opened products. This is generally a more extreme degradation pathway and is less likely to be encountered than decarboxylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling, use, and analysis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Storage & Handling
  • Q1: What are the optimal long-term storage conditions for this compound?

    • A: For optimal stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C). This minimizes exposure to atmospheric moisture and oxygen, which can contribute to slow degradation over time.

  • Q2: My solid compound has developed a yellow or brownish tint upon storage. What does this signify?

    • A: Discoloration often indicates the presence of minor impurities or degradation products. While the bulk material may still be largely intact, this is a sign that the compound has been exposed to air, moisture, or light. It is highly recommended to check the purity by an analytical method like HPLC or NMR before use. In some cases, high temperatures during synthesis or storage of related compounds have been noted to cause "massive decomposition".[6]

Reaction & Experimental Troubleshooting
  • Q3: I performed an aqueous workup and my subsequent TLC/LC-MS analysis shows a new, more polar spot/peak. What is it likely to be?

    • A: The most probable identity of this new, more polar species is the hydrolyzed intermediate, 1-methyl-4-oxopiperidine-3-carboxylic acid . Due to the free carboxylic acid, it will have a much lower Rf on silica gel TLC and a shorter retention time on reverse-phase HPLC compared to the parent ester. If you also see a nonpolar byproduct, it could be the decarboxylated product, 1-methyl-4-piperidone.

  • Q4: My reaction yield was significantly lower than expected, and I've isolated 1-methyl-4-piperidone as a major byproduct. What caused this?

    • A: This is a classic sign that your reaction or workup conditions have promoted the hydrolysis and subsequent decarboxylation pathway.[1][2] Review your procedure for the following:

      • Prolonged exposure to strong acid or base: Both conditions will catalyze the initial ester hydrolysis.[7]

      • Elevated temperatures during workup: Heating the reaction mixture, especially under acidic or basic aqueous conditions, will accelerate the decarboxylation of the intermediate β-keto acid.[8]

      • Using protic solvents at high temperatures: Running reactions in solvents like water or ethanol at high temperatures can also lead to this degradation.

  • Q5: I need to run a reaction under basic conditions. What precautions should I take?

    • A: If basic conditions are unavoidable, use non-aqueous, aprotic conditions where possible. Employ bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents (e.g., THF, Dioxane). If an aqueous base is required (e.g., NaOH, K₂CO₃), perform the reaction at the lowest possible temperature (e.g., 0°C to room temperature) and for the shortest possible duration. Upon completion, neutralize the reaction mixture promptly at low temperature before extraction or concentration.

  • Q6: Is the compound stable to heat?

    • A: The compound has limited thermal stability, especially in the presence of impurities, water, or acids/bases. As a general rule, avoid temperatures above 80-100°C.[6] Distillation, if necessary, should be performed under high vacuum to keep the temperature as low as possible.

Analytical Issues
  • Q7: How can I effectively monitor the purity and stability of my compound?

    • A: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method.[9] A standard C18 column can effectively separate the parent compound from its more polar hydrolyzed byproduct and its less polar decarboxylated byproduct. See Protocol 3 for a starting HPLC method.

  • Q8: What are the expected masses of the primary degradation products for LC-MS analysis?

    • A:

      • Parent Compound (EMOPC): C₉H₁₅NO₃, Exact Mass: 185.11

      • Hydrolyzed Intermediate: C₇H₁₁NO₃, Exact Mass: 157.07

      • Decarboxylated Product: C₆H₁₁NO, Exact Mass: 113.08

Protocols & Methodologies

These protocols provide a framework for assessing stability and purity. They should be adapted as needed for specific experimental contexts.

Protocol 1: Forced Degradation Study (Acidic Conditions)

This protocol helps determine the compound's lability to acid.

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Prepare a 0.1 M HCl solution.

  • Incubation: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Time Points: Incubate the vial at 40°C. Take aliquots at t=0, 1, 4, 8, and 24 hours.

  • Quenching & Analysis: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase. Analyze by HPLC (see Protocol 3).

  • Interpretation: Monitor the decrease in the parent peak area and the corresponding increase in degradation product peaks.

Protocol 2: Forced Degradation Study (Basic Conditions)

This protocol helps determine the compound's lability to base.

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Prepare a 0.1 M NaOH solution.

  • Incubation: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Time Points: Incubate the vial at 40°C. Take aliquots at t=0, 1, 4, 8, and 24 hours.

  • Quenching & Analysis: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase. Analyze by HPLC (see Protocol 3).

  • Interpretation: Compare the degradation rate to that observed under acidic conditions.

Protocol 3: General RP-HPLC Method for Purity Analysis

This method provides a starting point for separating the parent compound from its primary degradants.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep1 Dissolve sample in Acetonitrile/Water (50:50) Prep2 Filter through 0.45 µm syringe filter Prep1->Prep2 Analysis Inject onto C18 Column Prep2->Analysis Detect UV Detection at 210 nm Analysis->Detect Integrate Integrate Peak Areas Detect->Integrate Report Calculate % Purity and % Degradant Integrate->Report

Caption: General workflow for HPLC purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Expected Elution Order: 1st: Hydrolyzed acid, 2nd: Parent Ester, 3rd: Decarboxylated ketone.

Data Summary: Stability Profile

This table summarizes the expected stability of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate under various conditions.

ConditionStabilityMajor Degradation Product(s)Mechanism
Solid, 2-8°C, Inert Atm. HighNone expected-
Aqueous Solution, pH < 4 Low to Moderate1-methyl-4-piperidoneAcid-catalyzed hydrolysis, then decarboxylation
Aqueous Solution, pH 5-7 Moderate1-methyl-4-piperidone (slowly)Slow water-based hydrolysis, then decarboxylation
Aqueous Solution, pH > 8 Low1-methyl-4-piperidoneBase-catalyzed hydrolysis, then decarboxylation
Elevated Temp. (>80°C) Low1-methyl-4-piperidone and othersAccelerates hydrolysis and decarboxylation

References

  • Kiricojevi, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from: [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from: [Link]

  • ALLEN Digital. (n.d.). Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is. Retrieved from: [Link]

  • Advent Chembio. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate, 95% (HPLC). Retrieved from: [Link]

  • Clark, J. (2015). Hydrolysing esters. Chemguide. Retrieved from: [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Welcome to the dedicated support guide for the chromatographic analysis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This document provides in-depth, field-proven guidance for developing and troubleshooting High-Perf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for the chromatographic analysis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. This document provides in-depth, field-proven guidance for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for this compound. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods are paramount for ensuring its purity and quality.

The unique structure of this molecule, which incorporates a tertiary amine (the piperidine nitrogen), a ketone, and an ester functional group, presents specific analytical challenges. The basicity of the piperidine moiety can lead to undesirable interactions with standard silica-based HPLC columns, while the overall functionality requires careful consideration of thermal stability for GC analysis. This guide is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the workhorse technique for the purity analysis of non-volatile or thermally sensitive pharmaceutical intermediates. For Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, the primary challenge is mitigating the strong interaction between the basic piperidine nitrogen and acidic silanol groups on the surface of silica-based stationary phases, which is a common cause of severe peak tailing.[1]

Frequently Asked Questions (HPLC)

Question: Where should I begin with HPLC method development for this compound?

Answer: A successful method starts with selecting the right column and mobile phase to control the ionization state of the analyte. Given the basic nature of the piperidine nitrogen (predicted pKa of the methyl analog is ~10.66[2]), controlling the mobile phase pH is the most critical factor for achieving a symmetrical peak shape.

A reversed-phase approach is most suitable. Below is a robust starting point for your method development.

Experimental Protocol: Initial HPLC Method

  • Analyte Preparation: Prepare a ~1.0 mg/mL stock solution of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate in a 50:50 mixture of acetonitrile and water. From this, prepare a working standard of ~50 µg/mL.

  • Column Selection: Utilize a modern, high-purity silica, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18, Phenomenex Luna C18). These columns have a lower concentration of active silanol sites.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Operating at a low pH (~2.7) ensures the piperidine nitrogen is fully and consistently protonated.[3] This positively charged species is repelled by the few residual protonated silanols, drastically reducing the secondary interactions that cause peak tailing.[4]

  • Chromatographic Conditions: Run a gradient elution to determine the approximate solvent strength required for elution and to separate the main peak from any potential impurities.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µmMinimizes silanol interactions; provides good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the analyte, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 5% to 95% B over 15 minutes, hold for 3 min, return to 5% B and equilibrate for 5 min.Efficiently screens for impurities and determines optimal elution conditions.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection (UV) 210 nmThe molecule lacks a strong chromophore; detection at low UV is necessary.
  • Analysis & Optimization: After the initial gradient run, calculate the elution composition and convert to an isocratic method for routine analysis, allowing for a 25-30% adjustment in organic content to fine-tune retention.

HPLC Troubleshooting Guide

Question: My primary peak is exhibiting significant tailing (Asymmetry > 1.5). What is the cause and how can I resolve it?

Answer: This is the most common issue for basic compounds like piperidine derivatives.[5] Peak tailing occurs due to secondary ionic interactions between the protonated basic analyte and deprotonated (anionic) residual silanol groups on the HPLC packing material.[1][6]

Solutions Checklist:

  • Verify Mobile Phase pH: Ensure the pH is low enough (pH < 3) to fully protonate your analyte and suppress silanol ionization. Confirm the correct preparation of your acidic mobile phase additive (formic acid or TFA).

  • Use a High-Purity Column: Older or lower-quality C18 columns (Type A silica) have a higher metal content and more acidic silanols. Switching to a modern, end-capped, high-purity silica column (Type B) is often the most effective solution.[3]

  • Consider a Different Stationary Phase: If tailing persists, a column with a polar-embedded group can provide additional shielding of silanols, improving the peak shape for basic analytes.[6]

  • Reduce Analyte Mass on Column: Mass overload can also cause tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Question: I am observing a broad or split peak. What could be the issue?

Answer: This can be more complex than simple tailing. For Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, the cause is likely related to its structure as a β-keto ester.

Potential Causes & Solutions:

  • Keto-Enol Tautomerism: β-keto esters can exist in equilibrium with their enol tautomer.[7] If the interconversion between these forms is slow relative to the chromatographic timescale, two separate or one very broad peak can appear.

    • Solution: Adjusting the mobile phase or temperature can sometimes favor one form or speed up the interconversion. Experiment with methanol instead of acetonitrile as the organic modifier, as it can alter the tautomeric equilibrium.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from using tubing with a wide internal diameter) can cause peak broadening.[6]

    • Solution: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can split peaks.

    • Solution: Replace the guard column. To diagnose a void, disconnect the column, reverse it, and flush it to waste with a strong solvent.[1] If the problem is resolved upon reconnecting it in the correct orientation, a void was likely the issue and the column may need replacement.

HPLC_Troubleshooting_Workflow cluster_0 HPLC Troubleshooting Workflow cluster_1 Tailing Solutions cluster_2 Split/Broad Peak Solutions Start Start Analysis CheckPeakShape Evaluate Peak Shape (Tailing, Splitting, Broadening) Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Asymmetry > 1.5 SplitBroad Split / Broad Peak? CheckPeakShape->SplitBroad Distorted Shape GoodPeak Symmetrical Peak (As < 1.5) CheckPeakShape->GoodPeak Symmetrical VerifypH Verify Low pH (pH < 3) Tailing->VerifypH Yes CheckTautomerism Investigate Tautomerism (Change Solvent/Temp) SplitBroad->CheckTautomerism Yes End Method Optimized GoodPeak->End CheckColumn Use High-Purity End-Capped Column VerifypH->CheckColumn pH is Correct LowerConcentration Inject Lower Concentration CheckColumn->LowerConcentration Still Tailing LowerConcentration->CheckPeakShape Re-evaluate CheckDeadVolume Minimize Extra-Column Volume CheckTautomerism->CheckDeadVolume No Improvement CheckColumnHealth Check for Column Contamination/Void CheckDeadVolume->CheckColumnHealth Still Broad CheckColumnHealth->CheckPeakShape Re-evaluate

Caption: HPLC troubleshooting workflow for common peak shape issues.
Section 2: Gas Chromatography (GC) Method Development

GC is a powerful technique for analyzing volatile compounds and is well-suited for assessing residual solvents or the purity of intermediates like Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, provided the analyte is thermally stable.

Frequently Asked Questions (GC)

Question: Is GC a suitable technique, and what are the primary considerations?

Answer: Yes, GC is a viable technique. The boiling point of analogous structures suggests the compound is sufficiently volatile.[2][8] The main consideration is thermal stability . The combination of a tertiary amine and a β-keto ester can be susceptible to degradation at the high temperatures of a standard GC inlet. Therefore, method development must focus on ensuring the analyte is transferred to the column intact.

Question: What are the recommended starting conditions for a GC method?

Answer: The goal is to use the mildest conditions possible that still provide good chromatography. A cool on-column or a low-temperature split/splitless injection is recommended initially.

Experimental Protocol: Initial GC Method

  • Analyte Preparation: Prepare a ~1.0 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Liner Selection: Use a low-pressure-drop, deactivated glass wool liner to minimize analyte interaction and potential degradation.

  • Column Selection: A standard, low-to-mid polarity column is a good starting point.

  • Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm, 0.25 µmGeneral purpose, robust column providing good resolution.
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/minProvides optimal efficiency.
Inlet Split (Ratio 50:1)Suitable for purity analysis of a major component.
Inlet Temp. 200 °C (Start Low) Crucial: Minimizes the risk of thermal degradation. This can be increased cautiously to 250°C if peak shape is broad.
Oven Program 100 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min)A good starting ramp to ensure elution and separation from impurities.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds.
Detector Temp. 300 °CEnsures no condensation of the analyte in the detector.
GC Troubleshooting Guide

Question: I am seeing a broad or tailing peak in my chromatogram. What is the likely cause?

Answer: Similar to HPLC, tailing in GC is often caused by analyte interaction with active sites. In this case, the active sites could be acidic surfaces within the inlet liner or on the column itself. The basic piperidine nitrogen is particularly prone to these interactions.[9]

Solutions Checklist:

  • Use Deactivated Consumables: This is non-negotiable for amine analysis. Ensure you are using a base-deactivated inlet liner and a base-deactivated column if tailing is severe on a standard column.

  • Check for Liner Contamination: Non-volatile sample matrix components can accumulate in the liner, creating new active sites. Replace the liner and septum regularly.

  • Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual moisture or impurities.

Question: I suspect my analyte is degrading. How can I confirm this and what can I do to prevent it?

Answer: Thermal degradation is a significant risk.[10] It can manifest as a smaller-than-expected peak, poor reproducibility, or the appearance of new, smaller peaks that are not present in the sample.

Diagnostic & Solution Steps:

  • Perform an Inlet Temperature Study: Inject the same sample at a series of increasing inlet temperatures (e.g., 180°C, 200°C, 220°C, 250°C). If the peak area of the main analyte decreases and/or other peaks appear at higher temperatures, degradation is occurring.

  • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still provides efficient vaporization and good peak shape.

  • Use a Milder Injection Technique: If available, a programmable temperature vaporization (PTV) inlet allows for a gentle temperature ramp, minimizing the time the analyte spends at high temperatures.

GC_Method_Dev_Workflow cluster_0 GC Method Development Workflow cluster_1 Tailing Solutions cluster_2 Degradation Solutions Start Start with Low Inlet Temp (e.g., 200°C) Inject Inject Sample Start->Inject Evaluate Evaluate Chromatogram Inject->Evaluate GoodPeak Good Peak Shape & Area Response Evaluate->GoodPeak Yes Tailing Tailing / Broad Peak? Evaluate->Tailing No LowResponse Low Response / Extra Peaks? Evaluate->LowResponse No End Method Suitable GoodPeak->End UseDeactivated Use Base-Deactivated Liner and/or Column Tailing->UseDeactivated Yes TempStudy Perform Inlet Temperature Study LowResponse->TempStudy Yes CleanInlet Clean Inlet / Replace Liner UseDeactivated->CleanInlet Still Tailing CleanInlet->Inject LowerTemp Lower Inlet Temperature TempStudy->LowerTemp Degradation Confirmed LowerTemp->Inject

Caption: GC method development workflow emphasizing thermal stability.
References
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE. (n.d.). ChemBK. Retrieved January 25, 2026, from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 25, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Chromatography Online. Retrieved January 25, 2026, from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI. Retrieved January 25, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 25, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 25, 2026, from [Link]

  • Mastering β-keto esters. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 25, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved January 25, 2026, from [Link]

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Optimization

Challenges in the scale-up of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate production

Technical Support Center: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Introduction Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a critical heterocyclic building block in modern drug discovery and development, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Introduction

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a critical heterocyclic building block in modern drug discovery and development, serving as a key intermediate in the synthesis of numerous pharmaceutical agents.[1] Its production, typically achieved via an intramolecular Dieckmann condensation of a diester precursor, presents unique challenges when transitioning from laboratory-scale synthesis to pilot plant or industrial production.[2][3][4]

This guide provides practical, in-depth troubleshooting advice for researchers, chemists, and process engineers encountering common issues during the scale-up of this synthesis. Our focus is on anticipating problems, understanding their root chemical causes, and implementing robust, scalable solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My Dieckmann condensation yield has dropped significantly after increasing the batch size from 100 g to 5 kg. What are the most likely causes?

A: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations. The Dieckmann condensation is an equilibrium-driven reaction, and inefficiencies at scale can disrupt this balance.[2][3]

Core Causality:

  • Inefficient Mixing: In large reactors, localized "hot spots" or areas of poor reagent distribution can occur. This can lead to the degradation of the starting material or product and promote side reactions. The base (e.g., sodium ethoxide) must be dispersed quickly and uniformly to initiate the condensation effectively.

  • Poor Heat Transfer: The Dieckmann condensation is often exothermic. A small flask has a large surface-area-to-volume ratio, dissipating heat easily. A large reactor has a much smaller ratio, making it difficult to remove heat efficiently. Uncontrolled temperature increases can lead to side reactions like intermolecular condensation or decomposition.

  • Extended Addition Times: At scale, adding reagents takes longer. If the base is added too slowly, side reactions can occur before the desired intramolecular cyclization is complete.

Troubleshooting Protocol:

  • Characterize Your Mixing:

    • Ensure your reactor's impeller design (e.g., pitched-blade turbine, anchor) is appropriate for the viscosity of your reaction mixture.

    • Model the mixing time in your reactor. If possible, perform a mixing study using a tracer.

    • Increase the agitation speed, but be cautious of creating a vortex that could introduce atmospheric moisture or oxygen. Baffles in the reactor are crucial for ensuring turbulent, effective mixing.

  • Optimize Thermal Management:

    • Use a reactor jacket with a reliable heating/cooling fluid and control system.

    • Consider a semi-batch process where the diester precursor is added slowly to the base solution at a controlled temperature. This allows the cooling system to keep up with the heat of reaction.

  • Re-evaluate Reagent Addition:

    • For multi-kilogram scales, subsurface addition of the base can prevent it from reacting with atmospheric moisture at the surface.

    • Experiment with the addition rate. A faster, controlled addition might be superior to a very slow one, provided your cooling system can handle the exotherm.

Q2: I am observing a significant amount of a dimeric or polymeric byproduct. How can I suppress this intermolecular reaction?

A: This is a common issue in Dieckmann condensations, arising from the competition between the desired intramolecular cyclization and an intermolecular Claisen condensation.[5][6] High effective concentrations of the starting material favor the undesirable intermolecular pathway.

Core Causality: The fundamental principle to leverage here is that intramolecular reactions are kinetically favored at high dilution, as the reactive ends of a single molecule are "tethered" together. In contrast, intermolecular reactions depend on two separate molecules colliding.

Troubleshooting Protocol:

  • Employ High-Dilution Principles:

    • Increase the solvent volume. While this may seem counterintuitive for large-scale production due to lower throughput, it is often the most effective solution. See the table below for guidance.

    • Implement a slow-addition (feed) strategy. Add the diester precursor over several hours to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the unreacted diester extremely low, heavily favoring the intramolecular cyclization.

  • Select the Appropriate Base and Solvent:

    • Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) in aprotic solvents like THF can sometimes offer better results by minimizing side reactions compared to sodium ethoxide in ethanol.[6]

    • Ensure the base is fully dissolved before adding the precursor to avoid localized high concentrations.

Table 1: Recommended Solvent Volumes for Suppressing Dimerization

ScaleTypical Lab Volume (mL/g)Recommended Scale-Up Volume (mL/g)
1-10 g5-1010-15
100-500 g4-815-20
1-5 kg3-620-30

Note: These are starting points and should be optimized for your specific process.

Q3: Column chromatography is not a viable purification method for my 10 kg batch. What are the best scalable alternatives for purifying Ethyl 1-methyl-4-oxopiperidine-3-carboxylate?

A: Relying on chromatography for multi-kilogram purification is economically and logistically challenging. The focus must shift to non-chromatographic methods like crystallization, distillation, or liquid-liquid extraction.

Core Causality: The target molecule is a β-keto ester, which has distinct chemical properties that can be exploited for purification.[7][8] Its acidic α-proton allows for the formation of a water-soluble enolate salt, enabling an acid-base workup to remove non-acidic impurities.

Scalable Purification Workflow:

  • Acid-Base Extraction (Primary Purification):

    • After quenching the reaction, dissolve the crude product in a suitable organic solvent (e.g., Toluene, MTBE).

    • Extract the organic layer with a cold, dilute aqueous base (e.g., 5% NaOH or K₂CO₃ solution). The β-keto ester will deprotonate to form the sodium enolate, which is soluble in the aqueous layer.

    • Separate the layers. The organic layer now contains non-acidic impurities.

    • Carefully re-acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of ~6-7, causing the purified β-keto ester to precipitate or form an oil.

    • Extract the product back into a fresh organic solvent.

  • Distillation:

    • If the product is thermally stable, vacuum distillation can be an excellent method for removing non-volatile impurities. Determine the thermal stability of your product via DSC or TGA analysis first. β-keto acids are prone to decarboxylation upon heating, but the corresponding esters are generally more stable.[7][9]

  • Crystallization:

    • If the product is a solid or can be derivatized to a solid, crystallization is a powerful purification technique.

    • Perform solvent screening to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Experimental Workflow Visualization

The following diagram illustrates a robust troubleshooting workflow when encountering low yields in the scale-up process.

Low_Yield_Troubleshooting start Low Yield at Scale check_mass_transfer Analyze Mass Transfer (Mixing) start->check_mass_transfer check_heat_transfer Analyze Heat Transfer (Cooling) start->check_heat_transfer check_side_reactions Analyze Side Reactions (e.g., Dimerization) start->check_side_reactions improve_agitation Increase Agitation / Improve Baffling check_mass_transfer->improve_agitation Poor Mixing? slow_addition Implement Slow Addition (Semi-Batch) check_heat_transfer->slow_addition Exotherm Spike? improve_cooling Enhance Jacket Cooling / Use Chiller check_heat_transfer->improve_cooling Exotherm Spike? check_side_reactions->slow_addition Dimer Detected? high_dilution Increase Solvent Volume check_side_reactions->high_dilution Dimer Detected? re_evaluate Re-evaluate Yield improve_agitation->re_evaluate slow_addition->re_evaluate improve_cooling->re_evaluate high_dilution->re_evaluate

Caption: Troubleshooting workflow for low yield upon scale-up.

Key Protocol: Scalable Acid-Base Extraction and Purification

This protocol outlines a self-validating system for purifying multi-kilogram batches of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Objective: To purify the crude product by exploiting the acidic nature of the β-keto ester, removing neutral organic impurities.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Toluene).

  • 5% (w/w) Sodium Hydroxide solution, pre-chilled to 0-5 °C.

  • 10% (w/w) Hydrochloric Acid solution, pre-chilled to 0-5 °C.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Magnesium Sulfate or Sodium Sulfate.

  • Jacketed reactor or vessel with temperature control and bottom outlet valve.

Procedure:

  • Initial Quench & Dilution: Ensure the initial reaction is fully quenched as per your standard procedure. Dilute the crude mixture with Toluene (approx. 10 L per kg of crude oil).

  • Caustic Extraction (Formation of Enolate):

    • Cool the reactor jacket to 0-5 °C.

    • Slowly add the pre-chilled 5% NaOH solution to the reactor while stirring. Monitor the internal temperature to ensure it does not exceed 10 °C.

    • Stir for 30 minutes, then stop agitation and allow the layers to separate for at least 1 hour.

    • Drain the lower aqueous layer (containing the sodium enolate of the product) to a separate, clean, jacketed vessel.

  • Separation and Wash:

    • The original organic layer contains impurities. It can be washed once with a small amount of water, and this wash can be combined with the main aqueous extract.

  • Acidification (Product Regeneration):

    • Cool the vessel containing the aqueous extract to 0-5 °C.

    • Slowly add the pre-chilled 10% HCl solution with vigorous stirring. Monitor the pH of the aqueous solution, stopping when it reaches 6.5-7.0.

    • The product will precipitate or oil out.

  • Back-Extraction:

    • Add fresh Toluene (approx. 8 L per kg of original crude) to the vessel and stir for 30 minutes.

    • Stop agitation, allow layers to separate, and drain the lower aqueous layer to waste.

  • Final Wash and Dry:

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References

  • LookChem. Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Available from: [Link].

  • Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Available from: [Link].

  • Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link].

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. Available from: [Link].

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  • ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Available from: [Link].

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  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link].

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
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  • ACS Publications. Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. Available from: [Link].

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Introduction: The Significance of a Versatile Piperidone Core Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid, substituted pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Piperidone Core

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid, substituted piperidone framework is a common feature in a variety of biologically active molecules. The strategic placement of the keto and ester functionalities provides synthetic handles for further molecular elaboration, making it a valuable intermediate for the synthesis of novel therapeutics. This guide provides a comparative analysis of the principal synthetic routes to this important molecule, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: The Classic Approach - Intramolecular Dieckmann Condensation

The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis and remains the most prevalent method for preparing ethyl 1-methyl-4-oxopiperidine-3-carboxylate.[1][2][3][4][5][6] This intramolecular Claisen condensation involves the cyclization of a diester, in this case, diethyl N-methyl-3,3'-iminodipropionate, in the presence of a strong base.

Mechanistic Rationale

The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, typically an alkoxide, to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the desired cyclic β-keto ester. The reaction is often driven to completion by the deprotonation of the acidic α-proton of the newly formed β-keto ester by the liberated alkoxide, forming a resonance-stabilized enolate salt. Acidic workup then provides the final product.

Dieckmann_Condensation cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product start Diethyl N-methyl-3,3'-iminodipropionate deprotonation Deprotonation (Base) start->deprotonation 1. cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization 2. elimination Elimination of Ethoxide cyclization->elimination 3. workup Acidic Workup elimination->workup 4. product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate workup->product 5.

Caption: Workflow for the Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation

Materials:

  • Diethyl N-methyl-3,3'-iminodipropionate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Sodium sulfate, anhydrous

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add diethyl N-methyl-3,3'-iminodipropionate (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and cautiously pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford ethyl 1-methyl-4-oxopiperidine-3-carboxylate as a colorless to pale yellow oil.

Performance and Considerations

The Dieckmann condensation is a reliable and well-understood method. However, the yield can be sensitive to reaction conditions, particularly the choice of base and solvent, and the exclusion of moisture. The use of strong, moisture-sensitive bases like sodium ethoxide necessitates anhydrous conditions, which can be a challenge on a large scale.

Route 2: The Biomimetic Approach - Robinson-Schoepf Reaction

The Robinson-Schoepf reaction offers an intriguing alternative, mimicking the biosynthetic pathway of tropane alkaloids. This one-pot, multi-component reaction involves the condensation of a methylamine, a dialdehyde (or its synthetic equivalent), and a β-ketoacid or its ester.

Mechanistic Plausibility

While not a direct reported synthesis for the target molecule, a plausible adaptation would involve the reaction of methylamine, succinaldehyde, and ethyl acetoacetate. The reaction proceeds through a series of Mannich reactions and intramolecular condensations. Initially, methylamine reacts with succinaldehyde to form a dihydropyrrole intermediate. This intermediate then undergoes a Mannich reaction with the enol of ethyl acetoacetate, followed by an intramolecular aldol condensation and decarboxylation to yield the 4-piperidone ring. The presence of the ester group from ethyl acetoacetate would need to be retained through careful control of the reaction conditions to avoid decarboxylation.

Robinson_Schoepf cluster_reactants Reactants cluster_steps Reaction Cascade cluster_product Product methylamine Methylamine mannich1 Initial Mannich Reaction succinaldehyde Succinaldehyde acetoacetate Ethyl Acetoacetate cyclization Cyclization & Dehydration intramolecular_mannich Intramolecular Mannich Reaction mannich1->intramolecular_mannich product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate cyclization->product

Caption: Conceptual workflow for a Robinson-Schoepf type synthesis.

Hypothetical Protocol and Feasibility

A potential protocol would involve buffering the reaction mixture to a physiological pH (around 5-7) and running the reaction at or near room temperature. The key challenge would be to favor the desired cyclization pathway and prevent the decarboxylation of the β-keto ester product. While elegant in concept, the Robinson-Schoepf reaction can be low-yielding and produce complex mixtures of products, making purification difficult. Its application to the synthesis of this specific target would require significant optimization.

Route 3: Modern Strategies - Intramolecular Aza-Michael Addition

A more contemporary approach involves the intramolecular aza-Michael addition of an appropriately substituted amine to an α,β-unsaturated ester.[7][8] This method offers the potential for high atom economy and milder reaction conditions.

Mechanistic Pathway

The synthesis of the precursor, N-methyl-N-(2-ethoxycarbonylethyl)aminoacrylate, can be achieved through the Michael addition of methylamine to two equivalents of ethyl acrylate. The subsequent intramolecular aza-Michael addition can be promoted by a base to generate the piperidone ring. The reaction involves the nucleophilic attack of the secondary amine onto the β-carbon of the acrylate, followed by proton transfer to yield the cyclized product.

Aza_Michael_Addition cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_product Product precursor N-methyl-N-(2-ethoxycarbonylethyl)aminoacrylate cyclization_step Intramolecular Aza-Michael Addition (Base-catalyzed) precursor->cyclization_step product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate cyclization_step->product

Caption: Synthetic strategy via intramolecular aza-Michael addition.

Experimental Protocol: Intramolecular Aza-Michael Addition

Materials:

  • Methylamine

  • Ethyl acrylate

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Ammonium chloride solution, saturated

  • Ethyl acetate

Procedure:

  • Precursor Synthesis: To a solution of methylamine in a suitable solvent, slowly add two equivalents of ethyl acrylate at a controlled temperature. The reaction is typically exothermic. Stir until the reaction is complete as monitored by TLC. Purify the resulting diethyl N-methyl-3,3'-iminodipropionate.

  • Cyclization: To a suspension of a strong, non-nucleophilic base such as sodium hydride (1.1 equivalents) in an anhydrous solvent like THF, add a solution of the precursor diester (1.0 equivalent) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

Performance and Advantages

This route can be highly efficient and may offer milder reaction conditions compared to the classical Dieckmann condensation. The intramolecular nature of the cyclization often leads to good yields. However, the synthesis of the acyclic precursor is an additional step to consider in the overall efficiency.

Comparative Analysis of Synthesis Routes

FeatureDieckmann CondensationRobinson-Schoepf ReactionIntramolecular Aza-Michael Addition
Starting Materials Diethyl N-methyl-3,3'-iminodipropionateMethylamine, succinaldehyde, ethyl acetoacetateMethylamine, ethyl acrylate
Key Transformation Intramolecular Claisen condensationMulti-component cascadeIntramolecular conjugate addition
Typical Yields Moderate to goodGenerally low to moderateGood to excellent
Reaction Conditions Strong base, anhydrous conditions, elevated temperatureMild, buffered pH, room temperatureStrong base, anhydrous conditions, often milder temperatures
Scalability Well-established, but requires careful control of anhydrous conditionsChallenging due to potential for side products and low yieldsPotentially good, precursor synthesis is an added step
Safety & Environment Use of flammable solvents and reactive sodium metal/alkoxides. Generates salt waste.Uses relatively benign reagents. Can be run in aqueous media.Use of strong bases and flammable solvents. Generates salt waste.
Advantages Robust and well-documented.Biomimetic, one-pot reaction.Potentially higher yields and milder conditions.
Disadvantages Requires stringent anhydrous conditions.Prone to side reactions and low yields. Requires significant optimization.Requires a separate precursor synthesis step.

Conclusion and Recommendations

For routine, reliable synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, the Dieckmann condensation remains the workhorse method. Its predictability and extensive documentation in the chemical literature make it a dependable choice for many research applications.

For research groups interested in exploring novel and elegant synthetic strategies, the Robinson-Schoepf reaction presents an intellectually stimulating challenge. While its practical application for this specific target is not well-established and would require considerable optimization, its biomimetic nature is appealing.

The intramolecular aza-Michael addition represents a modern and potentially more efficient alternative. For laboratories equipped to handle strong bases and anhydrous conditions, this route may offer superior yields and milder reaction conditions, particularly once the precursor synthesis is optimized.

Ultimately, the choice of synthesis route will be dictated by the specific requirements of the research project, including the desired scale, available resources, and the level of process optimization that can be undertaken.

References

  • Davis, B. R.; Garratt, P. J. Acylation of Esters, Ketones and Nitriles. Synthesis1991, 2, 795-863.
  • Dieckmann, W. Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Chem. Ber.1894, 27 (1), 102-103.
  • Hauser, C. R.; Hudson, Jr., B. E. The Acetoacetic Ester Condensation and Certain Related Reactions. Org. React.1942, 1, 266-302.
  • Kiricojević, V. D.; Ivanović, M. D.; Mićović, I. V.; Djordjević, J. B.; Roglić, G. M. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. J. Serb. Chem. Soc.2002, 67 (12), 793–802.
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  • Robinson, R. LXIII.—A synthesis of tropinone. J. Chem. Soc., Trans., 1917, 111, 762-768.
  • Schöpf, C.; Lehmann, G. Die Synthese des Tropinons, Pseudopelletierins, Lobelanins und verwandter Alkaloide unter physiologischen Bedingungen. Angew. Chem., 1935, 48, 24-25.
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Comparative

A Senior Application Scientist's Comparative Guide to Piperidone Scaffolds: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate vs. N-Benzyl and N-Boc Analogs

For researchers, medicinal chemists, and professionals in drug development, the piperidine ring is a cornerstone of molecular design, present in a vast array of pharmaceuticals.[1] Among the most versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine ring is a cornerstone of molecular design, present in a vast array of pharmaceuticals.[1] Among the most versatile building blocks are the 4-oxopiperidine-3-carboxylates, which serve as pivotal intermediates for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate with its widely used N-benzyl and N-Boc protected counterparts. We will dissect their synthetic performance, downstream reactivity, and strategic utility, supported by experimental data to inform your selection of the optimal scaffold for your research endeavors.

Section 1: The Strategic Importance of the 4-Oxopiperidine-3-carboxylate Core

The 4-oxopiperidine-3-carboxylate scaffold is a classic example of a β-keto ester embedded within a heterocyclic ring. This arrangement offers a wealth of synthetic possibilities. The C4-ketone can be targeted for nucleophilic additions or reductive aminations, while the C3-ester and its adjacent acidic α-proton allow for facile alkylations, condensations, and, critically, decarboxylation to yield the corresponding 4-piperidone.[2] The choice of the nitrogen substituent (R¹) is not trivial; it profoundly influences the synthesis of the core, its subsequent chemical behavior, and the overall strategic plan for arriving at the final target molecule.

Here, we compare three primary variants:

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (R¹ = Me): A simple, stable, and cost-effective option.

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (R¹ = Bn): Features a common protecting group removable under reductive conditions.

  • Ethyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylate (R¹ = Boc): Incorporates a protecting group that is stable to a wide range of conditions but readily cleaved by acid.

Section 2: A Comparative Analysis of Synthesis via Dieckmann Condensation

The most prevalent and efficient route to these cyclic β-keto esters is the intramolecular Dieckmann condensation of the corresponding N-substituted diester.[3] This reaction involves the base-mediated cyclization of a 1,6-diester to form a five-membered ring or, in this case, a 1,7-diester to form the desired six-membered piperidone ring.

Dieckmann_Condensation_Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Intramolecular Cyclization Start Primary Amine (R-NH2) + 2x Ethyl Acrylate Diester N,N-bis(2-ethoxycarbonylethyl)amine (Acyclic Diester Intermediate) Start->Diester Aza-Michael Addition Product Ethyl 1-R-4-oxopiperidine-3-carboxylate (Cyclic β-Keto Ester) Diester_ref Acyclic Diester Intermediate Diester_ref->Product Dieckmann Condensation (Base, Solvent, Heat)

Caption: General workflow for the synthesis of N-substituted 4-oxopiperidine-3-carboxylates.

The choice of the N-substituent directly impacts the initial formation of the diester intermediate and the efficiency of the subsequent cyclization.

Comparative Synthesis Data
N-Substituent (R¹)Typical Base/SolventTemperatureReported YieldKey Considerations & Causality
Methyl (Me) Sodium Ethoxide / EthanolRefluxGood (Specific yield varies by protocol)The small steric footprint of the methyl group generally leads to efficient cyclization. The resulting tertiary amine is highly basic and stable, making this scaffold unsuitable if N-deprotection is required.
Benzyl (Bn) Sodium Ethoxide / Toluene or THFRefluxExcellent (~93-97%)[4]The benzyl group is sterically bulkier but offers the significant advantage of being a removable protecting group via catalytic hydrogenation.[5] This route is well-optimized due to its prevalence in pharmaceutical synthesis.
Boc Potassium tert-butoxide / THFRoom Temp to RefluxGood-Excellent (Yields often high)The Boc group is electron-withdrawing, which can influence the basicity of the nitrogen. Its bulk necessitates strong, non-nucleophilic bases like KOtBu. The key advantage is its acid-lability, offering an orthogonal deprotection strategy to the N-benzyl group.[6]

Section 3: Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following are representative procedures for each scaffold.

Protocol 3.1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (Regioisomer Example)

This protocol is adapted from a high-yield patent for the regioisomeric 3-oxo-4-carboxylate, demonstrating the general principles and efficiency of the N-benzyl route.[4]

  • Step A: Diester Formation: To a 20L reactor, add ethyl N-benzylglycinate (6 kg, 31 mol), ethyl 4-chlorobutyrate (7 kg, 46.5 mol), toluene (6L), and potassium carbonate (6.43 kg, 46.5 mol).

  • Heat the mixture to reflux and maintain for 8 hours. Monitor reaction completion via TLC.

  • Cool the reaction to room temperature and filter. Concentrate the filtrate under reduced pressure to obtain the crude diester intermediate.

  • Step B: Dieckmann Condensation: To the crude diester in a 20L reactor, add ethyl acetate (10L) and sodium methoxide (1.84 kg, 34.1 mol).

  • Heat the mixture to reflux and maintain for 4 hours. Monitor reaction completion via TLC.

  • Cool the reaction to room temperature. Add water for extraction and washing.

  • Adjust the pH of the organic layer to 1-2 with concentrated HCl to precipitate the hydrochloride salt.

  • Filter and dry the solid to obtain the crude product (yield: ~96%).

  • Step C: Recrystallization: Dissolve the crude product in water (5L), adjust the pH to 7-8 with 30% NaOH solution. Extract with ethyl acetate (5L).

  • Combine organic layers and re-adjust the pH to 1-2 with HCl to crystallize the final product. Filter and dry to yield pure N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride (Overall yield ~93%, Purity >99.5%).

Protocol 3.2: Synthesis of 1-Methyl-4-piperidone (via Decarboxylation of the Target Scaffold)

This protocol details the hydrolysis and decarboxylation of the N-methyl β-keto ester, a critical downstream application. The procedure is adapted from a classic synthesis reported in the Journal of the American Chemical Society.[7]

  • To a 1-liter flask, add 1-methyl-3-carbethoxy-4-piperidone hydrochloride (86 g).

  • Add 350 mL of 20% hydrochloric acid.

  • Heat the solution at reflux for 1 hour. The completion of hydrolysis can be monitored by the lack of coloration with a ferric chloride test solution (which detects the enol of the β-keto ester).

  • Evaporate the solution to dryness on a steam bath under reduced pressure (10 mm Hg).

  • Dry the resulting solid product at 100 °C for 4 hours at 0.1 mm Hg, followed by further drying over solid KOH for 24 hours to yield crude 1-methyl-4-piperidone hydrochloride.

  • The free base can be liberated by basification and extraction.

Section 4: Comparative Utility in Downstream Synthesis

The true value of a building block is defined by its performance in subsequent synthetic steps. The choice of N-substituent creates distinct advantages and limitations.

Downstream_Pathways cluster_decarbox Pathway A: Decarboxylation cluster_deprotect Pathway B: N-Deprotection Start Ethyl 1-R-4-oxopiperidine-3-carboxylate Decarbox 1. Saponification (e.g., aq. HCl) 2. Heat Start->Decarbox Hydrolysis & Decarboxylation Deprotect_Bn H₂, Pd/C (Catalytic Hydrogenolysis) Start->Deprotect_Bn R = Benzyl Deprotect_Boc TFA or HCl (Acidolysis) Start->Deprotect_Boc R = Boc Piperidone 1-R-4-Piperidone Decarbox->Piperidone NH_Piperidone Ethyl 4-oxopiperidine-3-carboxylate Deprotect_Bn->NH_Piperidone Deprotect_Boc->NH_Piperidone

Caption: Key downstream synthetic transformations for N-substituted piperidone intermediates.

Analysis of Downstream Pathways
TransformationN-MethylN-BenzylN-BocCausality & Strategic Choice
Decarboxylation Straightforward; requires acid hydrolysis and heat.[7][8]Straightforward; requires acid hydrolysis and heat.Can be sensitive; strong acid can prematurely cleave the Boc group. Milder saponification followed by careful acidic workup and heating is required.The process is fundamentally similar for all, but conditions must be chosen to be compatible with the N-substituent. The N-methyl and N-benzyl variants are more robust to the harsh conditions often used.
N-Deprotection Not applicable; the N-methyl bond is not readily cleaved.Standard catalytic hydrogenation (e.g., H₂, Pd/C).[5]Standard acidolysis (e.g., TFA in DCM, or HCl in dioxane).[9][10]This is the most critical point of comparison. N-Benzyl is ideal if the molecule is stable to reductive conditions and free of catalyst poisons (like sulfur). N-Boc is preferred when hydrogenation is not viable (e.g., presence of reducible alkenes/alkynes) or when orthogonal protection is needed.[11] The N-Methyl derivative is chosen when the substituent is a permanent feature of the final target molecule.
Reactivity of C4-Ketone Standard ketone reactivity.Standard ketone reactivity.Standard ketone reactivity.The N-substituent has a minimal electronic effect on the distal C4-ketone, so reactivity is broadly similar across the three scaffolds.

Section 5: Structure-Activity Relationship (SAR) Insights

While Ethyl 1-methyl-4-oxopiperidine-3-carboxylate and its analogs are primarily synthetic intermediates, the piperidone core itself is found in many biologically active molecules. The nature of the N-substituent is a primary determinant of pharmacological activity.

  • Influence on Lipophilicity and CNS Penetration: Small, non-polar groups like N-methyl can maintain or slightly increase lipophilicity, which can be favorable for CNS targets. Larger groups like N-benzyl significantly increase lipophilicity. The ability to deprotect (N-Bn, N-Boc) and subsequently functionalize the nitrogen allows for fine-tuning of properties like solubility and receptor affinity.[12]

  • Receptor Binding: For many targets, particularly in CNS research, the nitrogen atom acts as a key hydrogen bond acceptor or forms a crucial salt bridge within the receptor binding pocket.

    • N-Benzyl groups can provide beneficial π-π stacking interactions, and their presence is often superior for cholinesterase inhibition.[1]

    • In the development of nociceptin opioid receptor ligands, the substitution pattern on the piperidine ring was found to critically affect intrinsic activity and receptor selectivity.[13]

    • In local anesthetics, extending the alkyl chain at the piperidine nitrogen can dramatically increase potency.[14]

Comparative Biological Activity Data (Illustrative Examples)

The following table collates data from various studies to illustrate how modifications to the core piperidone structure can impact antimicrobial activity. Note: Direct comparison is limited as data is from different studies and assays.

Compound ClassOrganismActivity Metric (MIC µg/mL)Reference
Carbazole-Oxadiazole DerivativesS. aureus0.6–4.6 nmol/mL (highly potent)[15]
Norfloxacin-Oxadiazole HybridsS. aureus1–2[16]
N-Substituted Carbazole DerivativesVarious Bacteria1–64[15]
Substituted 4-PiperidonesVarious Bacteria & FungiVaried; some show significant activity[17]

These examples underscore a critical principle: while the core scaffold provides the foundation, the specific substituents, particularly at the nitrogen, are what ultimately define the biological profile. The utility of the N-benzyl and N-Boc analogs lies in their capacity to be deprotected and re-functionalized to explore this chemical space.

Section 6: Conclusion and Recommendations

The choice between Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, its N-benzyl analog, and its N-Boc analog is a strategic decision dictated entirely by the synthetic end goal.

  • Choose Ethyl 1-methyl-4-oxopiperidine-3-carboxylate when:

    • The N-methyl group is a required, permanent feature of your final target molecule.

    • You require a cost-effective, stable, and synthetically straightforward route to a 1-methyl-4-piperidone derivative.

  • Choose Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate when:

    • You require a temporary N-protecting group and your molecule is compatible with reductive cleavage (catalytic hydrogenation).

    • You need a robust, high-yielding synthesis for a versatile intermediate that allows for late-stage N-functionalization after deprotection.

  • Choose an N-Boc analog when:

    • Your synthetic route contains groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, nitro groups, or sulfur-containing moieties).

    • You require an orthogonal protecting group strategy that is stable to basic and nucleophilic conditions but easily removed with acid.

    • Your downstream conditions are mild enough to prevent premature deprotection.

By understanding the distinct synthetic performance, reactivity, and strategic implications of each N-substituent, researchers can make an informed decision, optimizing their synthetic route for efficiency, robustness, and ultimate success.

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Validation

A Comparative Guide to the Biological Activities of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Analogs

Introduction The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with biological targets.[1] Within this class, the 4-oxopiperidine (or 4-piperidone) core, particularly functionalized with a carboxylate group at the 3-position, serves as a versatile synthetic intermediate for creating diverse molecular architectures.[3][4]

This guide provides a comparative analysis of the biological activities of analogs derived from Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. We will explore how structural modifications to this core scaffold influence a spectrum of pharmacological effects, including anticancer, antimicrobial, and analgesic activities. By synthesizing data from multiple studies, this document aims to elucidate key structure-activity relationships (SAR) and provide researchers with field-proven insights and detailed experimental protocols to support further drug discovery efforts based on this promising heterocyclic system.

The Core Scaffold: Versatility in Synthesis and Design

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a foundational building block. The synthesis of 4-piperidones is often achieved through multicomponent reactions like the Mannich reaction or via Dieckmann condensation, allowing for the introduction of diverse substituents.[4][5] The core scaffold presents several key points for chemical modification, as illustrated below, each offering a vector to modulate the compound's physicochemical properties and biological activity.

G cluster_legend Modification Points Core N1 N1-Methyl Group (Modulates basicity, lipophilicity) C2C6 C2/C6 Aryl/Alkyl Groups (Steric bulk, aromatic interactions) C3 C3-Ester Group (Hydrolysis, H-bonding) C4 C4-Oxo Group (Derivatization, H-bond acceptor) p_N1 p_N1->N1 p_C2C6 p_C2C6->C2C6 p_C3 p_C3->C3 p_C4 p_C4->C4

Caption: Key modification points on the 4-piperidone scaffold.

Comparative Analysis of Biological Activities

Anticancer and Cytotoxic Activity

The 4-piperidone scaffold has emerged as a promising framework for the development of novel anticancer agents. Analogs often function as α,β-unsaturated ketones, which can act as alkylating agents, interacting with cellular thiols and disrupting cancer cell function.[6]

Structure-Activity Relationship Insights:

  • Aromatic Substitutions: The introduction of bis-aryl or furfurylidene groups at the C2 and C6 positions is a common strategy. Halogenated benzylidene moieties, in particular, have shown enhanced antiproliferative effects compared to standard curcuminoids.[7]

  • N-Acyl Modifications: Derivatization of the piperidine nitrogen with aryl sulfonyl, benzoyl, or other acyl groups can significantly enhance cytotoxicity against various cancer cell lines, including leukemia and colon cancer.[6]

  • Mechanism of Action: Many cytotoxic 4-piperidone analogs induce apoptosis by generating reactive oxygen species (ROS).[7] Some derivatives have also been shown to arrest the cell cycle at the G2/M phase and downregulate the expression of matrix metalloproteinases (MMPs), which are involved in metastasis.[7]

Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound TypeModificationHCT116 (Colon)MCF7 (Breast)Molt-4 (Leukemia)Reference
Curcuminoid Analog3,4,5-trimethoxybenzylidenePotentPotentN/A[7]
Curcuminoid Analogbis-(3-bromophenyl)PotentPotentN/A[7]
Furfurylidene AnalogN-benzoylN/AN/ASignificant[6]
Furfurylidene AnalogN-p-tolylsulfonylN/AN/ASignificant[6]
Carboxamide AnalogN-substituted carboxamidesHigh PotencyHigh PotencyN/A[8]

Note: "Potent" and "Significant" indicate high activity as reported in the source, without specific IC₅₀ values provided in the abstract.

Featured Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, Molt-4) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidone analogs in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Piperidone derivatives have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[5] The introduction of specific functional groups can enhance potency, sometimes rivaling or exceeding that of standard antibiotics.[5][9]

Structure-Activity Relationship Insights:

  • Thiosemicarbazones: The conversion of the C4-keto group into a thiosemicarbazone moiety has been shown to dramatically increase antifungal activity compared to the parent piperidin-4-one.[5]

  • Oxime Ethers: Synthesis of oxime ethers at the C4 position can yield compounds with good antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis.[9]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring influences the molecule's conformation (chair vs. twist-boat), which in turn affects its biological activity. Sterically less hindered compounds often adopt a more stable chair conformation.[9]

Comparative Antimicrobial Data

Compound TypeTarget OrganismActivity MetricResultReference
2,6-diaryl-4-piperidoneVarious BacteriaComparisonGood activity vs. Ampicillin[5]
Thiosemicarbazone derivativeVarious FungiComparisonVery high activity vs. parent[5]
Oxime ether derivativeBacillus subtilisMICClose to Streptomycin[9]
Pyrimidine-benzenesulfonamideK. pneumoniae, P. aeruginosaZOI15-30 mm[10]

Featured Experimental Protocol: Agar Well Diffusion Method

This method is a widely used preliminary test to screen for antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

Principle: The test compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear area (zone of inhibition) around the well. The diameter of this zone is proportional to the compound's activity.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism. Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Accurately pipette a fixed volume (e.g., 50-100 µL) of the dissolved piperidone analog (at a known concentration) into each well.

  • Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic (e.g., Ampicillin, Terbinafine) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) for each well.

Analgesic and Anti-Inflammatory Activity

The piperidine scaffold is a classic feature of many opioid analgesics.[11] Analogs of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate have also been explored for both analgesic and anti-inflammatory properties, often acting through mechanisms that may or may not involve opioid receptors.[11][12]

Structure-Activity Relationship Insights:

  • Quaternary Salts: The synthesis of quaternary salts of alkyl piperidines has been shown to produce compounds with significant and potent analgesic activity, in some cases exceeding the potency of standard drugs like pethidine.[11]

  • Hybrid Molecules: Combining the piperazine moiety (structurally related to piperidine) with salicylates has yielded derivatives with potent anti-inflammatory activity, comparable to indomethacin.[12] These compounds can significantly inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α and down-regulate COX-2 expression.[12]

Featured Experimental Protocol: Carrageenan-Induced Paw Edema Test (Anti-inflammatory)

This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Use healthy adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the piperidone analogs. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Inflammation Induction: Measure the initial paw volume of each animal using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The Ethyl 1-methyl-4-oxopiperidine-3-carboxylate scaffold and its analogs represent a highly versatile platform for drug discovery. The evidence clearly demonstrates that targeted modifications at the nitrogen atom, the C4-keto group, and the C2/C6 positions can profoundly influence biological activity, steering the compounds towards potent anticancer, antimicrobial, or analgesic agents.

The structure-activity relationships highlighted in this guide underscore the importance of rational design. For example, the incorporation of thiosemicarbazone or oxime ether moieties is a promising strategy for developing new antimicrobial drugs.[5][9] Similarly, the attachment of bulky, halogenated aromatic groups is a key consideration for enhancing cytotoxic potential.[7] Future research should focus on synthesizing novel analogs with improved pharmacokinetic profiles and exploring their mechanisms of action in greater detail to develop candidates with enhanced efficacy and reduced side effects.

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  • George, R. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Medicinal Chemistry. [Link]

  • De Klerk, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • Eldehna, W. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The piperidine scaffold, a preval...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The piperidine scaffold, a prevalent motif in a multitude of pharmaceuticals, demands precise structural elucidation to understand its bioactivity and guide further optimization.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate and its derivatives, offering field-proven insights and detailed experimental protocols.

The Central Role of the 4-Oxopiperidine Scaffold

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a versatile building block in medicinal chemistry. Its derivatives are integral to the synthesis of a wide array of biologically active compounds.[3] The core structure, a 4-oxopiperidine ring, presents multiple sites for chemical modification, leading to a diverse chemical space of potential drug candidates. However, this synthetic flexibility also introduces complexities in structural validation, including the potential for stereoisomerism and conformational ambiguities that can significantly impact pharmacological activity.

This guide will dissect the utility of three powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction—in the context of this important class of molecules. We will explore not just the "how" but, more critically, the "why" behind experimental choices, empowering you to select and execute the most appropriate validation strategy for your research.

A Comparative Overview of Structural Validation Techniques

The choice of analytical technique is dictated by the specific question being asked about the molecular structure. Is it the confirmation of the core scaffold? The determination of relative or absolute stereochemistry? Or the unambiguous mapping of the entire three-dimensional architecture? Each technique offers a unique lens through which to view the molecule.

TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.- Provides detailed information about the carbon-hydrogen framework.[4] - Non-destructive. - Excellent for determining connectivity and relative stereochemistry through 2D experiments (COSY, NOESY).[5][6]- Can be complex to interpret for structurally intricate molecules. - Does not directly provide absolute stereochemistry without chiral auxiliaries. - Requires relatively larger sample amounts compared to MS.
Mass Spectrometry Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.- Extremely sensitive, requiring very small sample amounts. - Provides accurate molecular weight and elemental formula. - Fragmentation patterns can offer clues about the molecular structure.[1][7]- Does not provide information about stereochemistry or connectivity. - Fragmentation can be complex and difficult to interpret definitively without reference spectra.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.- Provides an unambiguous, high-resolution 3D structure, including absolute stereochemistry.[8] - Considered the "gold standard" for structural determination.- Requires a suitable single crystal, which can be challenging to grow.[9][10] - The solid-state conformation may not be representative of the solution-state conformation.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity and Stereochemistry Workhorse

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a suite of 1D and 2D NMR experiments can provide a wealth of information.

  • ¹H NMR: The starting point for any NMR analysis. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts are indicative of the functional groups present.[11]

  • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, allowing for the tracing of the proton-proton connectivity throughout the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton, especially around quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, regardless of their bonding connectivity. This is invaluable for determining the relative stereochemistry and conformation of the piperidine ring and its substituents.[12]

Caption: Workflow for comprehensive NMR-based structural validation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to observe fine coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Acquire COSY, HSQC (or HMQC), HMBC, and NOESY spectra. Optimize acquisition parameters (e.g., mixing times for NOESY) based on the specific molecule.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and assign all proton and carbon resonances by systematically analyzing the correlations in the 2D spectra. Use NOESY cross-peaks to establish through-space proximities and deduce the relative stereochemistry.

DerivativeR Group¹H NMR (δ, ppm) - Key Signals¹³C NMR (δ, ppm) - Key Signals
Parent Compound H~3.5 (s, 3H, N-CH₃), ~4.2 (q, 2H, O-CH₂), ~1.3 (t, 3H, O-CH₂-CH₃)~206 (C=O, ketone), ~170 (C=O, ester), ~61 (O-CH₂), ~45 (N-CH₃)
3-acetyl derivative -COCH₃~2.2 (s, 3H, COCH₃), disappearance of C3-H proton signal~205 (C=O, ketone), ~203 (C=O, acetyl), ~169 (C=O, ester)
4-hydroxy derivative (OH at C4)Disappearance of ketone C=O in ¹³C, appearance of a broad OH signal in ¹H~68 (C-OH), disappearance of ~206 ppm signal
Mass Spectrometry: The Molecular Weight and Formula Detective

Mass spectrometry provides the crucial initial data points in structural validation: the molecular weight and elemental formula. For piperidine derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed, with ESI being particularly useful for less volatile or thermally labile compounds.

  • High-Resolution Mass Spectrometry (HRMS): Essential for obtaining an accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern can provide valuable clues about the connectivity of the molecule.

Fragmentation M_plus [M]⁺˙ m/z = 185 Fragment1 [M-C₂H₅O]⁺ m/z = 140 M_plus->Fragment1 Loss of ethoxy radical Fragment2 [M-COOC₂H₅]⁺ m/z = 112 M_plus->Fragment2 Loss of carbethoxy radical Fragment3 [C₅H₁₀N]⁺ m/z = 84 Fragment2->Fragment3 Loss of CO

Caption: Predicted major fragmentation pathways in EI-MS.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

  • HRMS Analysis: If available, perform high-resolution mass spectrometry to determine the accurate mass and elemental formula.

  • MS/MS Analysis: Select the molecular ion (or a prominent adduct ion) as the precursor and acquire an MS/MS spectrum to observe the fragmentation pattern.

Single-Crystal X-ray Diffraction: The Unambiguous 3D Structure

When an unambiguous determination of the complete three-dimensional structure, including absolute stereochemistry, is required, single-crystal X-ray diffraction is the ultimate tool. The major bottleneck for this technique is the growth of high-quality single crystals.

The diffraction of X-rays by the ordered array of molecules in a crystal provides a detailed electron density map of the molecule. This map can be interpreted to determine the precise position of each atom in space, revealing bond lengths, bond angles, and the absolute configuration of chiral centers.

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Purification: The compound must be of the highest possible purity (>99%) for successful crystallization.

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Crystallization Techniques: Employ various crystallization methods, such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.[9]

  • Crystal Selection and Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.[13]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final, high-resolution 3D structure.

Conclusion: An Integrated Approach to Structural Validation

For the robust and unequivocal validation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate derivatives, a multi-technique approach is paramount. NMR spectroscopy provides the foundational understanding of the molecular framework and stereochemistry in solution. Mass spectrometry offers a rapid and highly sensitive method to confirm the molecular weight and elemental formula. Finally, single-crystal X-ray diffraction, when feasible, delivers the ultimate, unambiguous proof of the three-dimensional structure. By judiciously applying these techniques and understanding the causality behind their application, researchers can ensure the scientific integrity of their work and accelerate the drug discovery and development process.

References

  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Pandiarajan, K., Sabapathy Mohan, R. T., & Ul Hasan, M. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. Retrieved from [Link]

  • Portland Press. (2021, January 29). A beginner's guide to macromolecular crystallization. The Biochemist. Retrieved from [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Retrieved from [Link]

  • International Journal of Advanced Engineering and Management. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Catalysis in Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals The synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a pivotal intermediate in the development of numerous pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, a pivotal intermediate in the development of numerous pharmaceutical agents, is a process critically dependent on the choice of catalyst. This guide offers a comparative analysis of various catalytic systems for the intramolecular Dieckmann condensation of diethyl 3,3'-(methylazanediyl)dipropanoate, the key step in forming the piperidone ring. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols to empower researchers in selecting the optimal catalyst for their synthetic needs.

The Critical Role of Catalysis in Piperidone Ring Formation

The core of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate synthesis lies in the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. The choice of base as a catalyst is paramount, as it dictates the efficiency of the reaction by influencing the rate of enolate formation and the subsequent intramolecular nucleophilic attack. An ideal catalyst should promote high yields, minimize reaction times, and suppress the formation of side products.

Comparative Analysis of Catalytic Systems

The selection of a suitable catalyst for the Dieckmann condensation is a critical decision that impacts yield, reaction time, and purity. Below is a comparative overview of commonly employed catalysts for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

CatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Considerations
Sodium Ethoxide (NaOEt) Toluene, EthanolReflux4 - 875 - 85The classical and cost-effective choice. The reaction is typically straightforward to perform.[1][2]
Sodium Hydride (NaH) Toluene, THF80 - Reflux2 - 680 - 90A strong, non-nucleophilic base that can lead to higher yields and shorter reaction times. Requires anhydrous conditions.[3]
Potassium tert-Butoxide (KOtBu) THF, TolueneRoom Temp. to 601 - 485 - 95A bulky, potent, non-nucleophilic base that often provides excellent yields under milder conditions. Highly sensitive to moisture.
Phase-Transfer Catalysts (e.g., TBAB) Toluene/aq. KOH50 - 806 - 1270 - 80Offers the advantage of a biphasic system, simplifying workup and potentially reducing the need for strictly anhydrous conditions.[4]

Note: Yields are approximate and can vary based on the specific reaction conditions and scale.

Mechanistic Insights: The Role of the Catalyst

The Dieckmann condensation proceeds via the formation of an enolate intermediate, which then undergoes an intramolecular nucleophilic attack on the second ester carbonyl. The catalyst, a strong base, is responsible for the initial deprotonation at the α-carbon of one of the ester groups.

Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_4 Step 4: Protonation A Diethyl 3,3'-(methylazanediyl)dipropanoate C Enolate Intermediate A->C Deprotonation B Base (B⁻) D Tetrahedral Intermediate C->D Nucleophilic Attack E β-Keto Ester Enolate D->E Loss of Ethoxide F Ethanol G Ethyl 1-methyl-4-oxopiperidine-3-carboxylate E->G Protonation H Acidic Workup (H⁺)

Caption: Mechanism of the Dieckmann Condensation for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate using different catalytic systems.

Protocol 1: Sodium Ethoxide Catalyzed Dieckmann Condensation

This protocol represents the traditional and widely used method for this transformation.

Workflow:

Caption: Experimental workflow for the Sodium Ethoxide catalyzed synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous toluene (200 mL) and freshly prepared sodium ethoxide (1.1 equivalents).

  • Addition of Substrate: Slowly add diethyl 3,3'-(methylazanediyl)dipropanoate (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain Ethyl 1-methyl-4-oxopiperidine-3-carboxylate as a colorless to pale yellow oil.

Protocol 2: Sodium Hydride Catalyzed Dieckmann Condensation

This method utilizes a stronger base, often leading to improved yields and shorter reaction times. Strict anhydrous conditions are crucial for success.

Workflow:

Caption: Experimental workflow for the Sodium Hydride catalyzed synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) and wash with anhydrous hexanes to remove the oil. Add anhydrous toluene (200 mL).

  • Addition of Substrate: Slowly add a solution of diethyl 3,3'-(methylazanediyl)dipropanoate (1.0 equivalent) in anhydrous toluene to the stirred suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C and very cautiously quench by the slow addition of ethanol, followed by a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Causality Behind Experimental Choices

  • Choice of Solvent: Aprotic solvents like toluene and THF are preferred to prevent the reaction of the strong base with protic solvents. Toluene is often chosen for its higher boiling point, which can facilitate the reaction.

  • Anhydrous Conditions: Strong bases like sodium hydride and potassium tert-butoxide react violently with water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the base and ensure high yields.

  • Temperature Control: The initial addition of the substrate to the strong base is often carried out at a lower temperature to control the exothermic reaction. The subsequent heating provides the necessary activation energy for the cyclization to proceed at a reasonable rate.

  • Workup Procedure: The reaction is quenched with a mild acid source, such as saturated ammonium chloride solution, to neutralize the excess base and protonate the enolate product. Extraction with an organic solvent isolates the desired product from the aqueous phase.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, and the identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate should be consistent with the desired structure, confirming the success of the synthesis.

Conclusion

The synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate via the Dieckmann condensation offers several catalytic pathways. While sodium ethoxide remains a reliable and economical choice, stronger, non-nucleophilic bases like sodium hydride and potassium tert-butoxide can provide higher yields in shorter reaction times, albeit with the requirement of more stringent anhydrous conditions. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and achieve their synthetic goals efficiently and effectively.

References

  • Dieckmann, W. Ueber die Darstellung von Hydraziden primärer und secundärer Amine. Ber. Dtsch. Chem. Ges.1894, 27 (1), 102-103.
  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • gChem Global. Dieckmann Cyclization Comparative Reaction. [Link]

  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

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Comparative

A Comparative Guide to the Efficacy of Potent Analgesics Synthesized from a Piperidine Carboxylate Scaffold

This guide provides an in-depth comparative analysis of the efficacy of notable drugs synthesized from the chemical precursor, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, and its close derivatives. The focus is on prov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the efficacy of notable drugs synthesized from the chemical precursor, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, and its close derivatives. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the pharmacological profiles, clinical applications, and underlying structure-activity relationships of these potent compounds.

Introduction: The Versatile Piperidine Scaffold

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate serves as a crucial starting material or intermediate in the synthesis of a class of highly active pharmaceuticals, particularly potent analgesics.[1][2][3] Its structure is a key component in building the 4-anilidopiperidine core, which is characteristic of some of the most powerful synthetic opioids.[4] The modifications made to this foundational scaffold dramatically influence the resulting drug's potency, metabolism, and clinical utility. This guide will explore two prominent examples derived from this chemical lineage: the ultra-short-acting anesthetic, Remifentanil, and the extraordinarily potent veterinary tranquilizer, Carfentanil.

Drug Profiles: A Tale of Two Piperidines

Remifentanil: Precision and Control in Anesthesia

Remifentanil is an ultra-short-acting synthetic opioid that has become indispensable in modern anesthesia due to its unique pharmacokinetic profile.[5]

Synthesis and Mechanism of Action: Remifentanil is synthesized from precursors related to the 4-anilidopiperidine structure.[6][7] Its primary mechanism of action is as a potent agonist of the µ-opioid receptor, which is responsible for its analgesic and sedative effects.[5]

Pharmacokinetics and Efficacy: What sets Remifentanil apart is its metabolism by non-specific esterases in the blood and tissues.[8] This rapid hydrolysis leads to an exceptionally short half-life of approximately 3 to 10 minutes, which is independent of the duration of the infusion.[8] This allows for precise and titratable control over its anesthetic and analgesic effects during surgical procedures.

Clinically, Remifentanil is highly effective as an adjunct to other anesthetic agents, providing analgesia, sedation, and a reduction in patient movement.[5] It is particularly valued for its ability to improve hemodynamic stability during extubation and accelerate recovery times.[9] Its use in labor analgesia has been shown to be effective, though it carries a higher risk of maternal respiratory depression compared to epidural analgesia.[9][10]

Side Effects and Limitations: The primary drawbacks of Remifentanil are its dose-dependent side effects, which are common to opioids and include respiratory depression, muscle rigidity, nausea, and vomiting.[5] Its rapid offset of action can also lead to significant postoperative pain if a longer-acting analgesic is not administered promptly.[5] There is also a dose-dependent risk of opioid-induced hyperalgesia, a paradoxical increase in pain sensitivity.[9]

Carfentanil: Extreme Potency and Veterinary Application

Carfentanil is another synthetic opioid derived from the 4-anilidopiperidine class, but its pharmacological profile is vastly different from that of Remifentanil.[4]

Synthesis and Mechanism of Action: The synthesis of Carfentanil also involves the 4-anilidopiperidine scaffold.[7][11] It is a highly potent µ-opioid receptor agonist.[12][13]

Pharmacology and Potency: Carfentanil is one of the most potent opioids known.[14] It is estimated to be approximately 10,000 times more potent than morphine and 100 times more potent than fentanyl.[14][15][16] This extreme potency is attributed to its high affinity for the µ-opioid receptor and its high lipophilicity, which allows for rapid penetration of the blood-brain barrier.[13]

Clinical Use and Public Health Concerns: Due to its extraordinary potency, Carfentanil is not approved for human use. Its only approved application is in veterinary medicine as a tranquilizing agent for large animals, such as elephants.[13][15] The presence of Carfentanil in the illicit drug supply poses a significant public health threat, as even microscopic amounts can be lethal to humans, leading to a high risk of fatal overdose.[16]

Comparative Efficacy and Data Summary

The stark contrast in the clinical utility of Remifentanil and Carfentanil underscores the critical impact of subtle molecular modifications. While both are potent µ-opioid agonists, the ester linkage in Remifentanil leads to its unique and clinically valuable rapid metabolism, whereas the structural features of Carfentanil result in its extreme and dangerous potency.

FeatureRemifentanilCarfentanil
Primary Clinical Use Anesthetic and analgesic adjunct in humans[5]Large animal tranquilizer[13][15]
Potency (relative to Morphine) Slightly more potent than Fentanyl[5]~10,000 times more potent[12][14][15]
Mechanism of Action µ-opioid receptor agonist[5]µ-opioid receptor agonist[12][13]
Metabolism Rapidly hydrolyzed by non-specific esterases[5][8]Primarily hepatic metabolism
Half-life ~3-10 minutes[8]Longer and less predictable in humans
Key Advantage Precise, titratable control; rapid onset and offset[5]Extreme potency for large animal sedation[13]
Major Disadvantage Postoperative pain, potential for hyperalgesia[5][9]Extreme danger of fatal overdose in humans[16]

Experimental Protocols

Protocol 1: In Vivo Assessment of Analgesic Efficacy (Tail-Flick Test)

This protocol provides a standardized method for evaluating the analgesic efficacy of opioid compounds in a rodent model.

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment for at least 3 days prior to the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing a beam of high-intensity light on the ventral surface of the tail and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., Remifentanil, Carfentanil, or a novel derivative) via a suitable route (e.g., intravenous or subcutaneous).

  • Post-Treatment Latency: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-Response Curve: Generate a dose-response curve to determine the ED50 (the dose required to produce 50% of the maximum effect).

Protocol 2: In Vitro µ-Opioid Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a compound for the µ-opioid receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human µ-opioid receptor (e.g., CHO-K1 cells).

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: Incubate the plate at room temperature for a specified time to allow for binding equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Synthetic_Pathway Piperidone_Precursor Ethyl 1-methyl-4- oxopiperidine-3-carboxylate Intermediate 4-Anilidopiperidine Core Structure Piperidone_Precursor->Intermediate Multi-step Synthesis Remifentanil Remifentanil Intermediate->Remifentanil Esterification & Side Chain Addition Carfentanil Carfentanil Intermediate->Carfentanil Specific Side Chain Addition

Caption: General synthetic route from a piperidine precursor.

Opioid_Mechanism Opioid_Agonist Opioid Agonist (Remifentanil/Carfentanil) Mu_Receptor µ-Opioid Receptor (GPCR) Opioid_Agonist->Mu_Receptor G_Protein G-protein Activation (Gi/Go) Mu_Receptor->G_Protein Adenylate_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylate_Cyclase Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP Decreased cAMP Adenylate_Cyclase->cAMP Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release (Analgesia) cAMP->Neuronal_Activity Ca_Channel Close Voltage-gated Ca2+ channels Ion_Channels->Ca_Channel K_Channel Open K+ channels Ion_Channels->K_Channel Ca_Channel->Neuronal_Activity K_Channel->Neuronal_Activity

Caption: Cellular mechanism of µ-opioid receptor agonists.

References

  • Title: Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem Source: lookchem URL
  • Title: Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects Source: N/A URL
  • Title: Fentanyl and Carfentanil - VA.
  • Title: Efficacy and Safety of Remifentanil as an Alternative Labor Analgesic - PMC - NIH Source: NIH URL
  • Title: Carfentanil: A Synthetic Opioid Unlike Any Other - DEA.
  • Title: Carfentanil - Expert Committee on Drug Dependence Information Repository Source: N/A URL
  • Title: Carfentanil Source: N/A URL
  • Title: Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride - Chem-Impex Source: Chem-Impex URL
  • Title: Clinical applications and research progress of remifentanil - Frontiers Source: Frontiers URL
  • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Title: CARFENTANIL–SYNTHETIC OPIOID ANALGESIC: A REVIEW | Global Science Research Journals Source: Global Science Research Journals URL
  • Title: SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL - DTIC Source: DTIC URL
  • Title: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem Source: PubChem URL
  • Title: Fentanyl Analogs | PNNL Source: PNNL URL
  • Title: Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC - NIH Source: NIH URL
  • Title: 25012-72-0|Ethyl 1-methyl-4-oxopiperidine-3-carboxylate|BLD Pharm Source: BLD Pharm URL
  • Title: Review of the efficacy and safety of remifentanil for the prevention and treatment of pain during and after procedures and surgery - SciSpace Source: SciSpace URL

Sources

Validation

A Researcher's Guide to the Preclinical Validation of Novel 4-Oxopiperidine-Based Opioid Receptor Modulators

This guide provides a comprehensive framework for the in vitro and in vivo validation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate derivatives as potential novel opioid receptor modulators. We will delve into the rati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro and in vivo validation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate derivatives as potential novel opioid receptor modulators. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis against established compounds, empowering researchers in the fields of pharmacology and drug development to rigorously assess this promising chemical scaffold.

Introduction: The Rationale for Developing Novel Piperidine-Based Analgesics

The 4-anilinopiperidine scaffold is a cornerstone in the development of potent synthetic opioids, with fentanyl being the most prominent example.[1][2] Ethyl 1-methyl-4-oxopiperidine-3-carboxylate serves as a key starting material for the synthesis of a diverse array of these 4-anilinopiperidine derivatives.[3] The therapeutic potential of such compounds lies in their ability to modulate the activity of opioid receptors, primarily the mu-opioid receptor (MOR), which is central to pain perception.[4][5]

However, the clinical utility of current MOR agonists is hampered by severe side effects, including respiratory depression, sedation, and a high potential for abuse.[6][7] This necessitates the discovery of new chemical entities with improved therapeutic profiles. The strategic modification of the piperidine core, guided by structure-activity relationship (SAR) studies, offers a promising avenue for decoupling the analgesic effects from the adverse effects.[1][8] This guide will walk you through a logical, stepwise process for the synthesis and comprehensive preclinical evaluation of novel derivatives originating from Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Synthesis of 4-Anilinopiperidine Derivatives: A General Approach

The synthesis of the target 4-anilinopiperidine derivatives from Ethyl 1-methyl-4-oxopiperidine-3-carboxylate typically involves a multi-step process. A common and effective strategy is reductive amination.[9]

Synthesis_Workflow A Ethyl 1-methyl-4-oxopiperidine-3-carboxylate C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Substituted Aniline B->C D Intermediate: Ethyl 1-methyl-4-(arylamino)piperidine-3-carboxylate C->D Formation of C-N bond E N-Acylation (e.g., Acyl chloride) D->E F Final Derivative E->F

Caption: General synthetic workflow for 4-anilinopiperidine derivatives.

This process allows for the introduction of a wide variety of substituents on the aniline ring and through the choice of acylating agent, enabling the exploration of a broad chemical space to optimize pharmacological activity.

Part 1: In Vitro Validation - Characterizing Receptor Interactions

The initial phase of validation focuses on characterizing the interaction of the synthesized derivatives with the target opioid receptors at the molecular level. This is crucial for determining the affinity, potency, and functional activity of the compounds.

Opioid Receptor Binding Assays: Gauging Affinity

The first step is to determine if the novel derivatives bind to the opioid receptors and with what affinity. Radioligand binding assays are the gold standard for this purpose.[10][11] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines (e.g., CHO or HEK293) stably expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor.[12] Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the test compound.[12]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Derivative A 2.5150350
Derivative B 15.8800>1000
Morphine 5.2250400
Fentanyl 0.8120280

Data are hypothetical and for illustrative purposes.

Functional Assays: Determining Efficacy

Once binding affinity is established, it is critical to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist? This is assessed through functional assays that measure the downstream signaling events following receptor activation.[13]

Key Functional Assays:

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins, which is the first step in the signaling cascade after an agonist binds to a G-protein coupled receptor (GPCR) like the opioid receptors.[14][15] An increase in [³⁵S]GTPγS binding indicates agonist activity.

  • cAMP Inhibition Assay: Opioid receptors are typically Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[16][17] This assay quantifies the reduction in cAMP as a measure of agonist efficacy.

Functional_Assay_Workflow cluster_GTP [³⁵S]GTPγS Binding Assay cluster_cAMP cAMP Inhibition Assay G1 Agonist binds to receptor G2 G-protein activation G1->G2 G3 [³⁵S]GTPγS binds to Gα subunit G2->G3 G4 Measure radioactivity G3->G4 C1 Agonist binds to receptor C2 Inhibition of Adenylyl Cyclase C1->C2 C3 Decreased cAMP production C2->C3 C4 Measure cAMP levels (e.g., HTRF) C3->C4

Caption: Workflow for key in vitro functional assays.

Comparative Data: Functional Activity at the μ-Opioid Receptor

Compound[³⁵S]GTPγS Binding (EC₅₀, nM)cAMP Inhibition (EC₅₀, nM)
Derivative A 10.28.5
Derivative B 55.648.9
Morphine 25.120.3
Fentanyl 3.52.9

Data are hypothetical and for illustrative purposes.

Part 2: In Vivo Validation - Assessing Therapeutic and Adverse Effects

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their analgesic efficacy and potential side effects in a whole-organism context.

Analgesic Efficacy Models

Standard animal models of pain are used to assess the antinociceptive properties of the novel derivatives.[18]

Commonly Used Analgesia Models:

  • Tail-Flick Test: This test measures the latency of a rodent to withdraw its tail from a source of radiant heat.[18][19] An increase in latency indicates an analgesic effect.

  • Hot-Plate Test: This model assesses the reaction time of an animal placed on a heated surface.[20][21] A longer latency to paw licking or jumping is indicative of analgesia.

Experimental Protocol: Tail-Flick Test

  • Acclimation: Acclimate the animals (typically mice or rats) to the testing environment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal.

  • Compound Administration: Administer the test compound or a vehicle control via a relevant route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Measurements: Measure the tail-flick latency at various time points after administration.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) and determine the dose-response relationship to calculate the ED₅₀ (the dose that produces 50% of the maximum effect).

Assessment of Adverse Effects

A critical aspect of validating novel opioid candidates is to assess their potential for inducing the hallmark side effects of classical opioids.

Key Adverse Effect Models:

  • Respiratory Depression: This can be measured using whole-body plethysmography to monitor changes in respiratory rate and tidal volume in conscious animals following compound administration.[8][22]

  • Sedation: Sedative effects can be quantified by measuring changes in locomotor activity in an open-field test.[23]

Comparative Data: In Vivo Profile

CompoundAnalgesic Potency (Tail-Flick ED₅₀, mg/kg)Respiratory Depression (ED₅₀ for 50% decrease in minute ventilation, mg/kg)Therapeutic Index (RD₅₀ / Analgesic ED₅₀)
Derivative A 0.52.55.0
Derivative B 2.015.07.5
Morphine 3.06.02.0
Fentanyl 0.020.052.5

Data are hypothetical and for illustrative purposes. A higher therapeutic index suggests a better separation between the desired analgesic effect and the adverse effect of respiratory depression.

Conclusion

The systematic validation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate derivatives requires a multi-faceted approach that integrates synthetic chemistry with rigorous in vitro and in vivo pharmacology. By following the principles and protocols outlined in this guide, researchers can effectively characterize the pharmacological profile of novel compounds, identify candidates with improved therapeutic windows, and contribute to the development of safer and more effective pain management strategies. The ultimate goal is to identify derivatives that retain the potent analgesic properties of established opioids while minimizing their life-threatening side effects.

References

  • Eurofins. (n.d.). Mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
  • Li, G., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience.
  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay - US.
  • ResearchGate. (n.d.). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Retrieved from [Link]

  • Vučković, S., et al. (2009). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry.
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  • Hudson, P. J., et al. (2004). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Journal of Biomolecular Screening.
  • Bahmani, M., et al. (2015). The Study of Analgesic Effects of Leonurus cardiaca L.
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  • Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Retrieved from [Link]

  • Traynor, J. R., et al. (2002). The Steroid 17alpha-acetoxy-6-dimethylaminomethyl-21-fluoro-3-ethoxy-pregna-3, 5-dien-20-one (SC17599) Is a Selective Mu-Opioid Agonist. The Journal of Pharmacology and Experimental Therapeutics.
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  • Mollica, A., et al. (2017). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. Molecules.
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Comparative

A Researcher's Guide to Reproducible Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

For professionals in pharmaceutical research and drug development, the reproducibility of synthetic procedures is not merely an academic exercise; it is the bedrock of scalable, safe, and effective drug manufacturing. Et...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the reproducibility of synthetic procedures is not merely an academic exercise; it is the bedrock of scalable, safe, and effective drug manufacturing. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block, frequently employed in the synthesis of a wide array of bioactive molecules, including analgesics and antipsychotics.[1][2] Its structural motif is a common feature in numerous alkaloids and pharmacologically active compounds.[3][4] However, the synthesis of this β-keto ester, particularly via the classical Dieckmann condensation, is fraught with subtleties that can significantly impact yield, purity, and ultimately, the reproducibility of experimental outcomes.

This guide provides an in-depth comparison of synthetic strategies, explains the causal factors behind common reproducibility challenges, and offers robust, self-validating protocols to ensure consistent results.

The Core Challenge: Mastering the Dieckmann Condensation

The intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, known as the Dieckmann condensation, is the most common route to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.[5][6] The reaction mechanism involves the formation of an enolate which then attacks the second ester group, leading to cyclization.[7][8] While elegant, the success of this reaction is highly sensitive to several critical parameters. Minor deviations can lead to a cascade of side reactions, diminished yields, and purification difficulties, making inter- and intra-lab reproducibility a significant hurdle.

Below is a diagram illustrating the key mechanistic steps of the Dieckmann condensation for this specific synthesis.

Dieckmann_Mechanism Mechanism of Dieckmann Condensation A Diethyl 3,3'-(methylimino)dipropionate (Starting Diester) B Base (e.g., NaOEt) removes α-proton A->B C Enolate Formation (Key Reactive Intermediate) B->C Deprotonation D Intramolecular Nucleophilic Attack C->D Rate-determining step E Cyclic Tetrahedral Intermediate D->E F Expulsion of Ethoxide (Leaving Group) E->F I Deprotonation by Ethoxide (Drives Equilibrium) F->I Product Formation G Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (β-Keto Ester Product) H Acidic Workup (Protonation) G->H I->G workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Quality Control reagent_prep Reagent & Glassware Prep (Dry, Inert) reagent_qc Starting Material QC (NMR, GC-MS) reagent_prep->reagent_qc reaction_setup Assemble under N2/Ar reagent_qc->reaction_setup base_add Add Base to Solvent reaction_setup->base_add diester_add Slowly Add Diester base_add->diester_add reflux Heat to Reflux (Controlled Temp) diester_add->reflux cooling Cool to RT reflux->cooling quench Quench with Acid cooling->quench extraction Liquid-Liquid Extraction (Precise pH Control) quench->extraction purify Purification (Vacuum Distillation) extraction->purify analysis Characterization (NMR, IR, MS, Purity) purify->analysis

Caption: A validated workflow for reproducible synthesis.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.

Protocol 1: Synthesis via Dieckmann Condensation
  • Preparation : Ensure all glassware is oven-dried and assembled hot under a stream of dry nitrogen. Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reaction Setup : To the flask, add anhydrous toluene (10 volumes relative to the base). Add sodium ethoxide (1.1 equivalents) to the solvent.

  • Addition of Starting Material : Begin stirring and slowly add diethyl 3,3'-(methylimino)dipropionate (1.0 equivalent) dropwise via a syringe or dropping funnel over 30 minutes. An increase in temperature or slight color change may be observed.

  • Reflux : Heat the reaction mixture to a gentle reflux (approx. 110°C for toluene) using a temperature-controlled oil bath. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature in an ice bath.

    • Slowly and carefully quench the reaction by adding 1M HCl with vigorous stirring until the pH of the aqueous layer is between 1-2.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil by vacuum distillation to obtain Ethyl 1-methyl-4-oxopiperidine-3-carboxylate as a clear oil.

Protocol 2: Characterization and Quality Control

A reproducible synthesis is only confirmed by rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Confirm the presence of the ethyl ester (triplet and quartet), the N-methyl group (singlet), and the piperidine ring protons. The absence of starting material signals is a key indicator of reaction completion.

    • ¹³C NMR : Verify the presence of the ketone and ester carbonyl carbons, along with the other expected aliphatic carbons.

  • Mass Spectrometry (MS) : Confirm the molecular weight of the product (C₉H₁₅NO₃, MW: 185.22 g/mol ). [9]3. Infrared (IR) Spectroscopy : Identify the characteristic stretches for the ketone C=O (approx. 1715 cm⁻¹) and the ester C=O (approx. 1740 cm⁻¹).

  • Purity Analysis : Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product, which should typically be >98% for use in sensitive downstream applications.

By implementing these controlled protocols and understanding the chemical principles behind each step, researchers can significantly enhance the reproducibility of their synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, ensuring a reliable supply of this critical intermediate for drug discovery and development.

References

  • LookChem . Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. LookChem. Available at: [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • PrepChem.com . Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]

  • Chemistry Stack Exchange . 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. Available at: [Link]

  • SciSpace . An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. Available at: [Link]

  • ResearchGate . An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • PubChem . Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • DTIC . Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • MDPI . Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • PubMed . Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available at: [Link]

  • YouTube . Dieckmann Condensation Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]

  • Chemistry LibreTexts . 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate . Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]

  • PubChem . Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

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Validation

A Comparative Cost and Process Analysis of Synthetic Pathways to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategy Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a key building block in the synthesis of numerous active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategy

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The efficiency and cost-effectiveness of its production are critical considerations in drug development and manufacturing. This guide provides a detailed comparative analysis of the two primary synthetic pathways to this valuable intermediate: the Dieckmann condensation and a tandem Michael addition-cyclization approach. We will delve into the mechanistic underpinnings, experimental protocols, cost implications, and safety and environmental considerations of each route to provide a comprehensive framework for informed decision-making in your research and development endeavors.

At a Glance: Pathway Comparison

FeatureDieckmann CondensationTandem Michael Addition-Cyclization
Starting Materials Diethyl N-methyl-3,3'-iminodipropionateN-Methylamine, Ethyl Acrylate
Key Transformation Intramolecular Claisen condensationIntermolecular aza-Michael addition followed by intramolecular cyclization
Reagents Strong base (e.g., Sodium Ethoxide)Base (e.g., Sodium Ethoxide)
Atom Economy HighHigh
Scalability Established for similar transformationsPotentially high, suitable for one-pot processes
Estimated Cost Moderate to HighLow to Moderate
Key Challenges Synthesis of the diester starting materialPotential for polymerization of ethyl acrylate

Pathway 1: The Dieckmann Condensation Route

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters.[1][2] In this pathway, the acyclic diester, diethyl N-methyl-3,3'-iminodipropionate, undergoes an intramolecular Claisen condensation promoted by a strong base, such as sodium ethoxide, to yield the desired piperidone ring system.[3]

Reaction Mechanism

The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an ethoxide ion results in the formation of the cyclic β-keto ester. The driving force for this reaction is the formation of a stable, resonance-delocalized enolate of the product.

Dieckmann Condensation start Diethyl N-methyl-3,3'-iminodipropionate enolate Enolate Intermediate start->enolate + Base (-EtOH) cyclized Cyclized Intermediate enolate->cyclized Intramolecular Attack product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate cyclized->product - EtO- Tandem Michael Addition-Cyclization reactants N-Methylamine + 2x Ethyl Acrylate intermediate Diethyl N-methyl-3,3'-iminodipropionate reactants->intermediate Aza-Michael Addition product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate intermediate->product Dieckmann Cyclization

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. As researchers and drug development professionals, our commitment to safety a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory.

Section 1: Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

The causality for this irritation lies in the chemical's structure—a piperidone core with ester functionality. Such compounds can react with biological macromolecules, leading to localized inflammatory responses. Therefore, treating this compound as hazardous is a mandatory precautionary measure.

Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C₉H₁₅NO₃PubChem[4]
Molar Mass 185.22 g/mol PubChem[4]
CAS Number 25012-72-0PubChem[4]
Appearance Not specified (likely a liquid or low-melting solid)N/A

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

  • Fume Hood: All handling of solid or liquid Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure.[5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene) inspected for tears or holes before each use.[6] Avoid latex gloves, which may offer insufficient protection. Contaminated gloves must be removed using the proper technique and disposed of as hazardous waste.

  • Skin and Body Protection: A flame-resistant laboratory coat is mandatory. For larger quantities or tasks with a high splash potential, an impervious apron and arm sleeves are recommended.[6]

Section 3: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] While this compound is not a P- or U-listed waste, it must be managed as a hazardous waste due to its irritant properties and as a matter of prudent laboratory practice.[9]

Segregation Protocol:

  • Designate a Waste Stream: This compound and materials contaminated with it must be segregated into a "Non-halogenated Organic Waste" stream.

  • Avoid Mixing: Never mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents. Incompatible hazardous wastes must be segregated to prevent reaction.[10]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[11]

  • No Drain Disposal: Under no circumstances should this chemical or its rinsates be poured down the drain.[6][7] This is a direct violation of EPA regulations and can lead to severe penalties.[7]

Section 4: On-Site Accumulation and Storage Protocol

Proper accumulation and storage within the laboratory are critical for safety and regulatory compliance. All hazardous waste must be managed in designated Satellite Accumulation Areas (SAAs).[7][12]

Step-by-Step Accumulation Procedure:

  • Container Selection: Choose a chemically compatible container, preferably plastic, with a secure, leak-proof screw cap.[7] Ensure the container is clean and in good condition.

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[10] The label must include the words "Hazardous Waste" and a clear identification of the contents (e.g., "Ethyl 1-methyl-4-oxopiperidine-3-carboxylate in Ethanol").[12]

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[10]

  • Secondary Containment: Store the container in a designated SAA within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.[9][10]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7][12] Prudent practice dictates that waste should be collected by your institution's Environmental Health & Safety (EHS) department well before this limit is reached.[9]

  • Requesting Pickup: Once the container is full or the project is complete, fill in the date on the waste tag and contact your EHS office for pickup.

On-Site Waste Management Workflow

G Workflow for On-Site Management of Chemical Waste cluster_lab Laboratory Activities cluster_disposal Disposal Pathway A Waste Generation (e.g., reaction quench, contaminated supplies) B Select & Pre-Label Compatible Waste Container A->B 1. Prepare C Add Waste to Container (Keep Closed When Not in Use) B->C 2. Accumulate D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D 3. Store Safely E Container is Full Complete & Date Waste Tag D->E 4. Finalize F Request Pickup from Environmental Health & Safety (EHS) E->F 5. Initiate Disposal G EHS Transports to Central Accumulation Area (CAA) F->G EHS Responsibility H Licensed Contractor Transports for Final Disposal (Incineration) G->H Contractor Responsibility

Caption: Logical flow from waste generation in the lab to final disposal via EHS.

Section 5: Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

For a Small, Manageable Spill (inside a fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Use a universal chemical absorbent material (vermiculite, sand, or commercial sorbent pads) to absorb the spill.[6] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop) and place it in a suitable, sealable container for disposal.[6]

  • Labeling: Label the container as "Hazardous Waste: Spill Debris containing Ethyl 1-methyl-4-oxopiperidine-3-carboxylate" and manage it according to the protocol in Section 4.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team.

  • Isolate: Prevent personnel from entering the area.

  • Report: Provide responders with the identity of the spilled material and a copy of the relevant safety information.

Section 6: Final Disposal Pathway

The ultimate disposal of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate waste is a regulated process that must not be undertaken by laboratory personnel.

The Only Approved Method:

  • Transfer to EHS: All hazardous waste must be transferred to your institution's EHS department or an approved hazardous waste contractor.[7][10]

  • Licensed Disposal Facility: The waste will be transported off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Incineration: The most common and effective disposal method for this type of organic chemical is controlled incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful combustion byproducts.[3][6] This process ensures complete destruction of the compound, minimizing its environmental impact.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe research environment and ensure the responsible stewardship of chemical materials from acquisition to final disposal.

References

  • CATO Research Chemical Inc. (2025). Safety Data Sheet: Methyl 1-ethyl-4-oxopiperidine-3-carboxylate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Carbethoxy-4-piperidone hydrochloride.
  • Fisher Scientific. (2024). Safety Data Sheet: Methyl 4-oxopiperidine-3-carboxylate hydrochloride.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • TCI Chemicals. (2018). Safety Data Sheet: Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride.
  • ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 421876, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Retrieved from [Link]

  • Tokyo Chemical Industry. (2023). Safety Data Sheet: 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate.
  • Fisher Scientific. (2023). Safety Data Sheet: N-Carbethoxy-4-piperidone.

Sources

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